Product packaging for Choline chloride-15N(Cat. No.:CAS No. 287484-43-9)

Choline chloride-15N

Cat. No.: B1512799
CAS No.: 287484-43-9
M. Wt: 140.62 g/mol
InChI Key: SGMZJAMFUVOLNK-NWZHYJCUSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Choline chloride-15N (CAS 287484-43-9) is a stable isotope-labeled analog of the essential nutrient choline, where the nitrogen atom is enriched with the non-radioactive 15N isotope. This compound is an indispensable tracer in metabolic research, enabling precise tracking of choline uptake and metabolism through pathways critical for synthesizing the neurotransmitter acetylcholine and the major membrane phospholipid, phosphatidylcholine . The 15N label provides a safe and effective tool for studying these processes in various disease models, particularly in cancer research where altered choline metabolism is a hallmark . Beyond mass spectrometry-based metabolic studies, this compound has emerged as a pivotal agent in advanced molecular imaging. The 15N nucleus possesses favorable properties for hyperpolarized magnetic resonance spectroscopy (MRS) and imaging (MRI). When hyperpolarized, it provides a dramatically enhanced signal, allowing for the real-time, non-invasive monitoring of choline conversion to phosphocholine and other metabolites directly in living systems, a technique with significant potential for cancer diagnostics and monitoring treatment response . Supplied with an isotopic purity of 98 atom % 15N and a chemical purity of 99% , this product is a high-quality reagent for demanding research applications. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers can find detailed structural data, including 2D and interactive 3D models, as well as identifiers like the InChI Key (SGMZJAMFUVOLNK-NWZHYJCUSA-M) and molecular formula (C5H14Cl15NO) on public chemical databases .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14ClNO B1512799 Choline chloride-15N CAS No. 287484-43-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyethyl(trimethyl)(15N)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i6+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMZJAMFUVOLNK-NWZHYJCUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[15N+](C)(C)CCO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746148
Record name 2-Hydroxy-N,N,N-trimethylethan-1-(~15~N)aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287484-43-9
Record name 2-Hydroxy-N,N,N-trimethylethan-1-(~15~N)aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287484-43-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Choline Chloride-15N: A Technical Guide to Its Role in Advancing Metabolic Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline chloride-15N is a stable, isotopically labeled form of choline chloride, an essential nutrient vital for numerous physiological processes. In this non-radioactive variant, the naturally abundant nitrogen-14 (¹⁴N) atom within the choline molecule is replaced with the heavier nitrogen-15 (¹⁵N) isotope. This subtle alteration in mass allows researchers to trace the metabolic fate of choline with high precision using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. As a result, this compound has emerged as an indispensable tool in metabolic research and drug development, offering profound insights into cellular biochemistry in both healthy and diseased states.

This technical guide provides an in-depth overview of this compound, its applications in metabolic research, detailed experimental protocols, and its burgeoning role in the pharmaceutical industry.

Core Concepts: The Significance of 15N Labeling

The utility of this compound as a metabolic tracer stems from the ability to distinguish it from its unlabeled counterpart. When introduced into a biological system, the ¹⁵N-labeled choline participates in the same biochemical reactions as endogenous choline. By tracking the incorporation of the ¹⁵N isotope into various downstream metabolites, researchers can elucidate the activity of specific metabolic pathways, quantify metabolic fluxes, and identify alterations in choline metabolism associated with disease or drug treatment.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in experimental settings.

PropertyValue
Chemical Formula C₅H₁₄ClN¹⁵O
Molecular Weight ~140.62 g/mol
CAS Number 287484-43-9
Appearance Solid
Isotopic Purity Typically ≥98 atom % ¹⁵N
Chemical Purity Typically ≥99%
Solubility Soluble in water

The Central Role of Choline in Cellular Metabolism

Choline is a cornerstone of two major metabolic pathways that are critical for cell structure, signaling, and one-carbon metabolism. This compound serves as an invaluable tracer for dissecting these intricate networks.

The Kennedy Pathway (CDP-Choline Pathway)

The Kennedy pathway is the primary route for the de novo synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes. PC is essential for maintaining membrane integrity and fluidity, and it also serves as a source of signaling molecules. The pathway proceeds in three main steps:

  • Choline Phosphorylation: Choline is first phosphorylated by choline kinase (CK) to produce phosphocholine.

  • CDP-Choline Synthesis: Phosphocholine is then converted to cytidine diphosphate-choline (CDP-choline) by CTP:phosphocholine cytidylyltransferase (CCT).

  • Phosphatidylcholine Synthesis: Finally, choline phosphotransferase (CPT) catalyzes the transfer of the phosphocholine moiety from CDP-choline to diacylglycerol (DAG) to form phosphatidylcholine.

Alterations in the Kennedy pathway are frequently observed in cancer, where increased PC synthesis is required to support rapid cell proliferation.

Kennedy_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_er_golgi Endoplasmic Reticulum / Golgi Choline_ext Choline-15N Choline_int Choline-15N Choline_ext->Choline_int Choline Transporter Phosphocholine Phosphocholine-15N Choline_int->Phosphocholine Choline Kinase (CK) CDP_Choline CDP-Choline-15N Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase (CCT) PC Phosphatidylcholine-15N CDP_Choline->PC Choline phosphotransferase (CPT) One_Carbon_Metabolism Choline Choline-15N Betaine_Aldehyde Betaine Aldehyde-15N Choline->Betaine_Aldehyde Choline Dehydrogenase Betaine Betaine-15N Betaine_Aldehyde->Betaine Betaine Aldehyde Dehydrogenase Methionine Methionine Betaine->Methionine Betaine-Homocysteine Methyltransferase (BHMT) Homocysteine Homocysteine Homocysteine->Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Methylated_Product Methylated Product SAM->Methylated_Product SAH->Homocysteine Methyl_Acceptor Methyl Acceptor (e.g., DNA, proteins) Methyl_Acceptor->Methylated_Product Cell_Culture_Workflow Cell_Seeding Seed cells and allow to adhere/grow Labeling_Medium Prepare culture medium containing this compound Cell_Seeding->Labeling_Medium Incubation Replace normal medium with 15N-labeling medium and incubate Labeling_Medium->Incubation Harvesting Harvest cells at different time points Incubation->Harvesting Quenching Quench metabolism (e.g., with cold methanol) Harvesting->Quenching Extraction Extract metabolites Quenching->Extraction Analysis Analyze extracts by MS or NMR Extraction->Analysis

A Comprehensive Technical Guide to the Synthesis and Purification of Choline Chloride-¹⁵N for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of Choline chloride-¹⁵N, a critical isotopically labeled compound for metabolic research, neurochemical studies, and drug development. The methodologies detailed herein are compiled to ensure high yield, chemical purity, and isotopic enrichment, meeting the rigorous standards of scientific research.

Introduction

Choline is an essential nutrient involved in numerous physiological processes, including neurotransmitter synthesis, cell membrane signaling, and lipid transport. The use of stable isotope-labeled choline, particularly with ¹⁵N, allows researchers to trace its metabolic fate in biological systems with high precision using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide outlines a robust and reproducible method for the laboratory-scale synthesis and purification of Choline chloride-¹⁵N.

Synthesis of Choline Chloride-¹⁵N

The synthesis of Choline chloride-¹⁵N is a two-step process that begins with the preparation of ¹⁵N-trimethylamine from an enriched nitrogen source, followed by its reaction with 2-chloroethanol.

Step 1: Synthesis of ¹⁵N-Trimethylamine Hydrochloride

The initial step involves the synthesis of the key precursor, ¹⁵N-trimethylamine, from ¹⁵N-labeled ammonium chloride and paraformaldehyde. This reaction, a variation of the Eschweiler-Clarke reaction, produces ¹⁵N-trimethylamine hydrochloride.

Experimental Protocol:

  • Reaction Setup: In a 5-L round-bottomed flask equipped with a long reflux condenser, thoroughly mix 500 g (9.35 moles) of ¹⁵N-ammonium chloride (≥98 atom % ¹⁵N) and 1330 g (14.8 moles) of paraformaldehyde.

  • Initial Reaction: Gradually heat the mixture using an oil bath. Between 85°C and 105°C, the mixture will begin to liquefy, accompanied by a vigorous evolution of carbon dioxide. Immediately remove the heat source and allow the reaction to proceed until the gas evolution subsides (approximately 1.5 hours).

  • Completion of Reaction: Once the initial vigorous reaction has ceased, resume heating and raise the oil bath temperature to about 160°C. Maintain this temperature for 2.5 to 3.5 hours, or until the evolution of carbon dioxide has practically stopped.

  • Isolation of ¹⁵N-Trimethylamine Hydrochloride:

    • Cool the reaction mixture.

    • To obtain free ¹⁵N-trimethylamine, carefully add a solution of 1100 g of sodium hydroxide in 2 L of water to the reaction mixture under controlled conditions to avoid excessive frothing.

    • The liberated ¹⁵N-trimethylamine gas is then distilled and bubbled through hydrochloric acid to form ¹⁵N-trimethylamine hydrochloride.

    • Evaporate the resulting hydrochloric acid solution to obtain crystalline ¹⁵N-trimethylamine hydrochloride. The product can be purified by centrifugation to yield a white, dry product.

Quantitative Data:

ParameterValueReference
Starting Material¹⁵N-Ammonium Chloride[1]
ReagentParaformaldehyde[1]
Typical Yield~89% (based on ¹⁵N-ammonium chloride)[1]
Step 2: Synthesis of Choline Chloride-¹⁵N

The final step is the quaternization of ¹⁵N-trimethylamine with 2-chloroethanol to produce Choline chloride-¹⁵N.

Experimental Protocol:

  • Preparation of Free ¹⁵N-Trimethylamine: The ¹⁵N-trimethylamine hydrochloride synthesized in the previous step is treated with a strong base (e.g., concentrated NaOH solution) to liberate the free ¹⁵N-trimethylamine gas. The gas is then dried by passing it through a column of soda-lime.

  • Reaction with 2-Chloroethanol: The dried ¹⁵N-trimethylamine gas is bubbled through 2-chloroethanol. The reaction is typically carried out in a suitable solvent, or neat.

  • Reaction Conditions: The reaction is exothermic. Maintain the reaction temperature between 50°C and 80°C with constant stirring for 1.5 to 3 hours. The reaction can be performed under a pressure of 1-5 atm to increase the reaction rate.

  • Work-up: After the reaction is complete, the resulting product is typically a concentrated aqueous solution of Choline chloride-¹⁵N.

Quantitative Data:

ParameterValueReference
Reactants¹⁵N-Trimethylamine, 2-Chloroethanol[2][3]
Molar Ratio (¹⁵N-Trimethylamine : 2-Chloroethanol)1.0 : 0.97-1.03[2]
Reaction Temperature20-150 °C[2]
Reaction Time2-8 hours[2]
Typical Yield98-99%[2]

Synthesis Workflow Diagram:

SynthesisWorkflow cluster_step1 Step 1: Synthesis of ¹⁵N-Trimethylamine HCl cluster_step2 Step 2: Synthesis of Choline Chloride-¹⁵N A ¹⁵N-Ammonium Chloride C Reaction Mixture A->C B Paraformaldehyde B->C D ¹⁵N-Trimethylamine HCl C->D Heat, then NaOH, then HCl E ¹⁵N-Trimethylamine (free base) D->E Liberation with strong base G Reaction E->G F 2-Chloroethanol F->G H Choline Chloride-¹⁵N G->H 50-80°C

Diagram 1: Synthesis workflow for Choline Chloride-¹⁵N.

Purification of Choline Chloride-¹⁵N

Purification is a critical step to ensure the final product is free of unreacted starting materials, byproducts, and other impurities. The primary methods for purifying Choline chloride-¹⁵N are recrystallization and ion-exchange chromatography.

Recrystallization

Recrystallization from ethanol is an effective method for purifying crude Choline chloride-¹⁵N.

Experimental Protocol:

  • Dissolution: Dissolve the crude Choline chloride-¹⁵N in a minimal amount of hot absolute ethanol. A typical starting ratio is approximately 4 mL of ethanol per gram of crude product. Heat the mixture to boiling to ensure complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Filter the hot solution through a pre-heated funnel to remove the activated carbon.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Quantitative Data:

ParameterValue
Recrystallization SolventAbsolute Ethanol
Typical Recovery>85%
Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for removing ionic impurities and can also be used for the final purification of Choline chloride-¹⁵N. As choline is a quaternary ammonium cation, a cation-exchange resin is employed.

Experimental Protocol:

  • Resin Selection and Preparation: A strong acid cation-exchange resin (e.g., Dowex 50W series or similar polystyrene-divinylbenzene resin with sulfonate functional groups) in the H⁺ form is suitable. Prepare a column with the resin and equilibrate it with deionized water.

  • Sample Loading: Dissolve the crude Choline chloride-¹⁵N in deionized water and load the solution onto the column.

  • Washing: Wash the column with several column volumes of deionized water to remove any anionic or neutral impurities.

  • Elution: Elute the bound Choline-¹⁵N from the resin using a suitable eluent. A common approach is to use a gradient of a volatile acid, such as hydrochloric acid or formic acid. For instance, a stepwise or linear gradient of 0.1 M to 2 M HCl can be effective.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of choline using a suitable method (e.g., thin-layer chromatography or a specific colorimetric assay).

  • Product Isolation: Combine the pure fractions and evaporate the solvent (and volatile acid) under reduced pressure to obtain the purified Choline chloride-¹⁵N.

Quantitative Data:

ParameterValueReference
Resin TypeStrong Acid Cation-Exchanger (e.g., Dowex 50W)[4]
EluentHydrochloric Acid or Formic Acid Gradient[5]
Typical Purity>99%[5]

Purification Workflow Diagram:

PurificationWorkflow cluster_recrystallization Recrystallization cluster_ion_exchange Ion-Exchange Chromatography Start Crude Choline Chloride-¹⁵N Dissolve Dissolve in hot ethanol Start->Dissolve Load Load on cation-exchange column Start->Load Cool Cool to crystallize Dissolve->Cool Filter Filter and wash Cool->Filter Dry Dry under vacuum Filter->Dry PurifiedProduct Purified Choline Chloride-¹⁵N Dry->PurifiedProduct Wash Wash with water Elute Elute with acid gradient Isolate Isolate from pure fractions Isolate->PurifiedProduct

Diagram 2: Purification workflow for Choline Chloride-¹⁵N.

Purity and Isotopic Enrichment Analysis

The quality of the synthesized Choline chloride-¹⁵N is assessed by its chemical purity and isotopic enrichment.

Chemical Purity

The chemical purity of the final product can be determined using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., evaporative light scattering detector or conductivity detector) can be used to quantify the purity.

  • Ion Chromatography: As a specific form of HPLC, ion chromatography is well-suited for the analysis of choline and can separate it from other cations.[4]

Isotopic Enrichment

The determination of the ¹⁵N isotopic enrichment is crucial and is typically performed using mass spectrometry.

Experimental Protocol (Mass Spectrometry):

  • Sample Preparation: Prepare a dilute solution of the purified Choline chloride-¹⁵N in a suitable solvent (e.g., methanol/water).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The choline cation ([C₅H₁₄NO]⁺) will be observed.

  • Data Analysis:

    • Identify the monoisotopic peak for the unlabeled choline (m/z ≈ 104.1070).

    • Identify the monoisotopic peak for the ¹⁵N-labeled choline (m/z ≈ 105.1040).

    • Calculate the isotopic enrichment by comparing the intensities of the labeled and unlabeled peaks, correcting for the natural abundance of isotopes. The percentage of ¹⁵N enrichment can be calculated using the following formula:

      % ¹⁵N Enrichment = [Intensity(¹⁵N) / (Intensity(¹⁴N) + Intensity(¹⁵N))] x 100

Quantitative Data:

ParameterValueReference
Expected Chemical Purity≥99%[5]
Expected Isotopic Enrichment≥98 atom % ¹⁵NCommercial standards

Conclusion

This technical guide provides a comprehensive framework for the synthesis and purification of high-quality Choline chloride-¹⁵N for research purposes. By following the detailed experimental protocols and utilizing the specified analytical techniques, researchers can confidently produce this essential isotopic tracer for their studies in metabolism, neuroscience, and drug development. The provided diagrams and quantitative data serve as a practical reference for laboratory implementation.

References

The Biological Significance of 15N Stable Isotope Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in modern biological research, providing a powerful means to trace the metabolic fate of molecules and quantify dynamic changes in complex biological systems. Among the stable isotopes, Nitrogen-15 (¹⁵N) holds a unique and critical position due to nitrogen's fundamental role as a constituent of proteins and nucleic acids. This technical guide provides a comprehensive overview of the biological significance of ¹⁵N stable isotope labeling, with a focus on its applications in proteomics, metabolomics, and nucleic acid analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of ¹⁵N labeling in their work.

Nitrogen-15 is a non-radioactive, heavy isotope of nitrogen. By replacing the naturally more abundant ¹⁴N with ¹⁵N in biological molecules, researchers can distinguish and track these molecules using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This ability to differentiate labeled from unlabeled molecules underpins a wide array of experimental approaches that provide unprecedented insights into cellular processes.

Core Applications of ¹⁵N Stable Isotope Labeling

The versatility of ¹⁵N labeling allows for its application across various fields of biological research, from fundamental cell biology to drug discovery and development. The core applications can be broadly categorized into three main areas:

  • Quantitative Proteomics: Enabling the accurate measurement of protein abundance, synthesis, and turnover.

  • Metabolomics and Metabolic Flux Analysis: Facilitating the tracing of nitrogen-containing metabolites and the elucidation of metabolic pathway dynamics.

  • Nucleic Acid Analysis: Allowing for the study of DNA and RNA synthesis and the identification of active microorganisms in environmental samples.

Quantitative Proteomics with ¹⁵N Labeling

In proteomics, ¹⁵N labeling is a robust method for the relative and absolute quantification of proteins.[2] The general principle involves growing cells or organisms in a medium where the sole nitrogen source is enriched with ¹⁵N. This leads to the incorporation of the heavy isotope into all nitrogen-containing amino acids and, consequently, into all proteins.

Key Techniques
  • Metabolic Labeling: This is the most common approach, where entire proteomes are labeled by providing a ¹⁵N-enriched nitrogen source in the growth medium.[2] This method is applicable to a wide range of organisms, from bacteria and yeast to plants and even small animals.[3][4]

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): While traditionally associated with carbon-13 (¹³C) and deuterium (²H) labeled amino acids, SILAC can also be performed using ¹⁵N-labeled amino acids.[5][6] In this method, cells are grown in a medium containing specific "heavy" ¹⁵N-labeled amino acids, leading to their incorporation into newly synthesized proteins.[5]

Experimental Workflow: Quantitative Proteomics

The following diagram illustrates a typical workflow for a comparative proteomics experiment using ¹⁵N metabolic labeling.

General Workflow for Quantitative Proteomics using ¹⁵N Labeling cluster_labeling Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture_1 Control Cells (¹⁴N Medium) Cell_Harvest Harvest Cells Cell_Culture_1->Cell_Harvest Cell_Culture_2 Experimental Cells (¹⁵N Medium) Cell_Culture_2->Cell_Harvest Cell_Lysis Cell Lysis & Protein Extraction Cell_Harvest->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Mixing Mix Proteomes (1:1 ratio) Protein_Quantification->Mixing Digestion Protein Digestion (e.g., Trypsin) Mixing->Digestion Peptide_Cleanup Peptide Cleanup & Desalting Digestion->Peptide_Cleanup LC_MS LC-MS/MS Analysis Peptide_Cleanup->LC_MS Data_Analysis Data Analysis (Peptide Identification & Quantification) LC_MS->Data_Analysis Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation

Caption: A schematic of the experimental workflow for quantitative proteomics using ¹⁵N metabolic labeling.

Data Presentation: Quantitative Proteomics

The primary output of a quantitative proteomics experiment is a list of identified proteins and their relative abundance ratios between the different conditions. This data is often presented in a table format.

Protein IDGene NameDescriptionLog₂(¹⁵N/¹⁴N) Ratiop-value
P12345HSP70Heat shock protein 702.580.001
Q67890GAPDHGlyceraldehyde-3-phosphate dehydrogenase-0.120.85
A1B2C3EGFREpidermal growth factor receptor-1.750.023
...............

Table 1. Example of quantitative proteomics data obtained from a ¹⁵N labeling experiment. The Log₂(¹⁵N/¹⁴N) ratio indicates the fold change in protein expression between the experimental (¹⁵N) and control (¹⁴N) conditions.

Experimental Protocol: ¹⁵N Metabolic Labeling of E. coli for Proteomics

This protocol provides a detailed methodology for the metabolic labeling of E. coli with ¹⁵N for quantitative proteomics analysis.[7][8][9]

1. Preparation of M9 Minimal Medium:

  • Prepare a 10x M9 salt solution containing: 60 g/L Na₂HPO₄, 30 g/L KH₂PO₄, and 5 g/L NaCl.

  • For the ¹⁵N-labeled medium, prepare a 10x M9 salt solution with 5 g/L ¹⁵NH₄Cl (98-99% enrichment) as the sole nitrogen source. For the ¹⁴N medium, use 5 g/L ¹⁴NH₄Cl.

  • Autoclave the 10x M9 salt solutions.

  • Prepare sterile stock solutions of: 20% (w/v) glucose, 1 M MgSO₄, and 1 M CaCl₂.

2. Cell Culture and Labeling:

  • Inoculate a single colony of E. coli into 5 mL of LB medium and grow overnight.

  • The next day, inoculate 1 L of M9 minimal medium (containing either ¹⁴NH₄Cl or ¹⁵NH₄Cl, 20 mL of 20% glucose, 2 mL of 1 M MgSO₄, and 0.1 mL of 1 M CaCl₂) with the overnight culture.

  • Grow the cultures at 37°C with shaking until they reach an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression if required (e.g., with IPTG).

  • Continue to grow the cells for the desired period to allow for protein expression and labeling.

3. Sample Preparation for Mass Spectrometry:

  • Harvest the cells by centrifugation.

  • Lyse the cells using a suitable method (e.g., sonication, French press) in a lysis buffer containing protease inhibitors.

  • Quantify the protein concentration in each lysate (e.g., using a BCA assay).

  • Mix the ¹⁴N- and ¹⁵N-labeled proteomes in a 1:1 ratio based on protein concentration.

  • Perform in-solution or in-gel digestion of the mixed protein sample with trypsin.

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

  • The sample is now ready for LC-MS/MS analysis.

Metabolomics and Metabolic Flux Analysis

In metabolomics, ¹⁵N labeling is a powerful tool for tracing the flow of nitrogen atoms through metabolic pathways.[1] This is particularly valuable for studying amino acid, nucleotide, and other nitrogen-containing metabolite biosynthesis and catabolism. By combining ¹⁵N labeling with ¹³C labeling, researchers can perform dual-isotope tracing experiments to simultaneously track both carbon and nitrogen fluxes.[10][11]

Key Concepts
  • Metabolic Flux Analysis (MFA): A technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[12]

  • Isotopomer Distribution Analysis: By analyzing the mass distribution of metabolites, it is possible to deduce the pathways through which the labeled atoms have traveled.

Experimental Workflow: Metabolic Flux Analysis

The following diagram outlines the general workflow for a ¹³C/¹⁵N dual-labeling metabolic flux analysis experiment.

Workflow for ¹³C/¹⁵N Metabolic Flux Analysis cluster_experiment Isotope Labeling Experiment cluster_analysis Sample Analysis & Modeling Cell_Culture Culture Cells to Steady State Labeling Introduce ¹³C and ¹⁵N Labeled Substrates Cell_Culture->Labeling Sampling Collect Samples at Different Time Points Labeling->Sampling Metabolite_Extraction Quench Metabolism & Extract Metabolites Sampling->Metabolite_Extraction MS_Analysis LC-MS or GC-MS Analysis (Determine Mass Isotopomer Distributions) Metabolite_Extraction->MS_Analysis Flux_Calculation Computational Flux Calculation MS_Analysis->Flux_Calculation Metabolic_Model Define a Stoichiometric Model of Metabolism Metabolic_Model->Flux_Calculation Flux_Map Generate Metabolic Flux Map Flux_Calculation->Flux_Map

Caption: A generalized workflow for conducting a metabolic flux analysis experiment using stable isotopes.

Data Presentation: Metabolic Flux Analysis

The results of an MFA experiment are typically presented as a flux map, which is a visual representation of the metabolic network with the calculated flux values for each reaction. Quantitative data can also be summarized in a table.

ReactionPathwayFlux (relative to glucose uptake)
Glycolysis (Glucose -> Pyruvate)Central Carbon Metabolism100
Pentose Phosphate PathwayCentral Carbon Metabolism25
TCA Cycle (Acetyl-CoA -> CO₂)Central Carbon Metabolism80
Glutamate Dehydrogenase (α-KG + NH₄⁺ -> Glu)Nitrogen Assimilation15
.........

Table 2. Example of quantitative flux data from a ¹³C/¹⁵N metabolic flux analysis experiment. Fluxes are often normalized to the uptake rate of the primary carbon source.

Experimental Protocol: ¹³C/¹⁵N Dual Labeling for Metabolic Flux Analysis in Mammalian Cells

This protocol provides a general outline for performing a dual-labeling experiment to measure metabolic fluxes in cultured mammalian cells.[10][11][13]

1. Cell Culture and Labeling:

  • Culture mammalian cells in standard growth medium to the desired confluency.

  • For the labeling experiment, switch the cells to a labeling medium containing ¹³C-labeled glucose and ¹⁵N-labeled glutamine as the primary carbon and nitrogen sources, respectively.

  • Incubate the cells in the labeling medium for a time course sufficient to reach isotopic steady-state.

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solvent (e.g., 80% methanol).

  • Scrape the cells and collect the cell suspension.

  • Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

3. Mass Spectrometry Analysis:

  • Analyze the metabolite extracts using LC-MS or GC-MS to determine the mass isotopomer distributions of key metabolites (e.g., amino acids, TCA cycle intermediates).

4. Computational Modeling:

  • Use a computational flux analysis software package (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic model of the cell.

  • The software will then calculate the best-fit flux values for each reaction in the model.

Nucleic Acid Analysis with ¹⁵N Labeling

¹⁵N labeling can also be used to study the synthesis and turnover of DNA and RNA. A key technique in this area is DNA Stable Isotope Probing (DNA-SIP).

DNA Stable Isotope Probing (DNA-SIP)

DNA-SIP is a powerful technique used in microbial ecology to identify the active microorganisms in a complex community that are assimilating a specific ¹⁵N-labeled substrate.[14][15] The principle is that organisms that consume the ¹⁵N-labeled substrate will incorporate the heavy isotope into their DNA, increasing its buoyant density. This "heavy" DNA can then be separated from the "light" DNA of inactive organisms by density gradient ultracentrifugation.

Experimental Workflow: DNA-SIP

The following diagram illustrates the workflow for a DNA-SIP experiment.

Workflow for ¹⁵N DNA Stable Isotope Probing (DNA-SIP) cluster_incubation Sample Incubation cluster_separation DNA Extraction & Separation cluster_analysis Analysis of Labeled DNA Environmental_Sample Environmental Sample (e.g., soil, water) Incubation Incubate with ¹⁵N-labeled Substrate Environmental_Sample->Incubation DNA_Extraction Extract Total DNA Incubation->DNA_Extraction Ultracentrifugation Density Gradient Ultracentrifugation (e.g., CsCl gradient) DNA_Extraction->Ultracentrifugation Fractionation Fractionate Gradient Ultracentrifugation->Fractionation DNA_Precipitation Precipitate DNA from Fractions Fractionation->DNA_Precipitation Molecular_Analysis Molecular Analysis of 'Heavy' DNA (e.g., 16S rRNA gene sequencing, metagenomics) DNA_Precipitation->Molecular_Analysis Identification Identify Active Microorganisms Molecular_Analysis->Identification

Caption: A schematic representation of the DNA-SIP experimental workflow.

Experimental Protocol: ¹⁵N DNA-SIP

This protocol provides a general overview of the steps involved in a DNA-SIP experiment.[16][17][18]

1. Incubation with ¹⁵N Substrate:

  • Incubate the environmental sample (e.g., soil slurry, water sample) with a ¹⁵N-labeled substrate that is expected to be consumed by the target microorganisms (e.g., ¹⁵NH₄Cl, ¹⁵N-labeled amino acids).

  • Include a control incubation with the corresponding ¹⁴N-labeled substrate.

2. DNA Extraction:

  • Extract total DNA from the incubated samples using a standard DNA extraction kit or protocol.

3. Density Gradient Ultracentrifugation:

  • Mix the extracted DNA with a cesium chloride (CsCl) solution to create a density gradient.

  • Centrifuge the mixture at high speed for an extended period (e.g., 48-72 hours). This will cause the DNA to migrate to a position in the gradient that matches its buoyant density. ¹⁵N-labeled DNA will form a band at a higher density than ¹⁴N-labeled DNA.

4. Gradient Fractionation and DNA Recovery:

  • Carefully fractionate the density gradient by collecting small volumes from the bottom of the centrifuge tube.

  • Precipitate the DNA from each fraction.

5. Analysis of "Heavy" DNA:

  • Identify the fractions containing the "heavy" ¹⁵N-labeled DNA.

  • Analyze the DNA in these fractions using molecular techniques such as 16S rRNA gene sequencing or metagenomics to identify the microorganisms that incorporated the ¹⁵N label.

Applications in Drug Discovery and Development

¹⁵N stable isotope labeling is a valuable tool throughout the drug discovery and development pipeline.[19][20] Its applications include:

  • Target Identification and Validation: Quantitative proteomics can be used to identify proteins that are differentially expressed or modified in response to a drug candidate.

  • Mechanism of Action Studies: Metabolic flux analysis can reveal how a drug perturbs metabolic pathways.[21]

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: ¹⁵N-labeled drugs can be used to trace their absorption, distribution, metabolism, and excretion (ADME) in preclinical and clinical studies.

  • Biomarker Discovery: ¹⁵N labeling can aid in the discovery of biomarkers that can be used to monitor disease progression and drug efficacy.

Conclusion

Nitrogen-15 stable isotope labeling is a powerful and versatile technology that has profound biological significance. Its ability to trace the fate of nitrogen atoms in proteins, metabolites, and nucleic acids provides researchers with a unique window into the dynamic processes of life. From elucidating fundamental biological mechanisms to accelerating the development of new therapeutics, ¹⁵N labeling continues to be a cornerstone of modern biological and biomedical research. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for scientists seeking to harness the full potential of this indispensable technique.

References

Delving into Choline's Metabolic Maze: A Technical Guide to ¹⁵N Labeled Tracer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of utilizing ¹⁵N labeled tracers to explore the intricate pathways of choline metabolism. Choline, an essential nutrient, and its metabolites are pivotal in a myriad of physiological processes, including cell membrane integrity, neurotransmission, and methyl group metabolism. Dysregulation of these pathways is implicated in various pathologies, from liver disease to cancer, making them a critical area of investigation for diagnostics and therapeutic development. The use of stable isotope tracers, particularly ¹⁵N-labeled choline, offers a powerful and safe methodology to dynamically track the fate of choline in biological systems.

Core Choline Metabolism Pathways

Choline undergoes three primary metabolic fates within the cell: phosphorylation, oxidation, and acetylation.[1][2]

  • The Phosphorylation Pathway (Kennedy Pathway): This is the principal route for phosphatidylcholine (PC) synthesis, a major component of cellular membranes. Choline is first phosphorylated to phosphocholine by choline kinase (CK). Phosphocholine is then converted to cytidine diphosphate-choline (CDP-choline) by CTP:phosphocholine cytidylyltransferase (CCT). Finally, choline/ethanolamine phosphotransferase (CEPT) catalyzes the reaction of CDP-choline with diacylglycerol (DAG) to form PC.

  • The Oxidation Pathway: Occurring predominantly in the mitochondria of liver and kidney cells, this pathway involves the oxidation of choline to betaine aldehyde, which is further oxidized to betaine. Betaine serves as a crucial methyl donor in the methionine cycle, converting homocysteine to methionine.

  • The Acetylation Pathway: In cholinergic neurons, choline is acetylated by choline acetyltransferase (ChAT) to synthesize the neurotransmitter acetylcholine, which is essential for nerve impulse transmission.

Visualizing Choline Metabolism

The following diagrams illustrate the central pathways of choline metabolism and a general workflow for conducting ¹⁵N tracer studies.

Choline_Metabolism cluster_phosphorylation Phosphorylation Pathway (Kennedy Pathway) cluster_oxidation Oxidation Pathway cluster_acetylation Acetylation Pathway Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase Betaine_Aldehyde Betaine_Aldehyde Choline->Betaine_Aldehyde Choline Dehydrogenase Acetylcholine Acetylcholine Choline->Acetylcholine Choline Acetyltransferase CDP_Choline CDP_Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase Phosphatidylcholine Phosphatidylcholine CDP_Choline->Phosphatidylcholine Cholinephosphotransferase Betaine Betaine Betaine_Aldehyde->Betaine Betaine Aldehyde Dehydrogenase Homocysteine_to_Methionine Homocysteine -> Methionine Betaine->Homocysteine_to_Methionine BHMT

Figure 1: Core Choline Metabolism Pathways.

Experimental_Workflow cluster_sample_prep Sample Preparation & Administration cluster_analysis Metabolite Extraction & Analysis cluster_data_proc Data Processing & Interpretation A Prepare 15N-labeled choline tracer B Administer tracer to cell culture or animal model A->B C Collect samples (cells, tissues, biofluids) at various time points B->C D Metabolite extraction C->D E Analysis by Mass Spectrometry (LC-MS/MS) D->E F Analysis by NMR Spectroscopy (1H-15N HSQC) D->F G Quantify 15N enrichment in choline metabolites E->G F->G H Calculate metabolic flux rates G->H I Pathway analysis and biological interpretation H->I

Figure 2: General Experimental Workflow.

Experimental Protocols

Protocol 1: ¹⁵N-Choline Tracer Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a method for the sensitive and quantitative analysis of ¹⁵N-labeled choline and its metabolites in biological samples.

1. Sample Preparation and Metabolite Extraction:

  • For cultured cells: After incubation with ¹⁵N-choline, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells and extract metabolites using a solvent mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

  • For tissues: Homogenize the tissue sample in a chloroform:methanol:water (1:2:0.8, v/v/v) solution.

  • Centrifuge the homogenate to separate the aqueous and organic phases. The aqueous phase contains choline and its water-soluble metabolites, while the organic phase contains phospholipids.

  • Dry the separated phases under a stream of nitrogen.

2. LC-MS/MS Analysis:

  • Reconstitute the dried aqueous extract in a suitable solvent for hydrophilic interaction liquid chromatography (HILIC).

  • Reconstitute the dried organic extract in a solvent compatible with reversed-phase chromatography.

  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatography (Aqueous Metabolites):

    • Column: HILIC column (e.g., YMC-Triart PFP).[3]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate).[4]

    • Flow Rate: 0.3-0.5 mL/min.[3][4]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify the transition of the ¹⁵N-labeled parent ion to a specific product ion for each metabolite. For example, for ¹⁵N-choline, the transition would be m/z 105.1 -> m/z 61.1.

3. Data Analysis:

  • Generate calibration curves using standards of known concentrations for both unlabeled and ¹⁵N-labeled metabolites.

  • Calculate the concentration of each metabolite in the samples based on the peak areas from the MRM chromatograms.

  • Determine the isotopic enrichment by calculating the ratio of the ¹⁵N-labeled metabolite to the total (labeled + unlabeled) metabolite pool.

Protocol 2: ¹⁵N-Choline Tracer Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR to detect and quantify ¹⁵N-labeled choline metabolites.

1. Sample Preparation:

  • Follow the same metabolite extraction procedure as described for LC-MS/MS to isolate the aqueous metabolites.

  • Reconstitute the dried aqueous extract in a deuterated buffer (e.g., D₂O with a known concentration of an internal standard like DSS).

2. NMR Spectroscopy:

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity.

  • Pulse Sequence: A sensitivity-enhanced ¹H-¹⁵N HSQC experiment is employed. This 2D NMR experiment correlates the chemical shifts of protons directly attached to ¹⁵N nuclei.

  • Acquisition Parameters:

    • The experiment is optimized to detect the correlation between the protons of the choline methyl groups and the ¹⁵N nucleus.

    • Typical spectral widths are around 12 ppm for the ¹H dimension and 30-40 ppm for the ¹⁵N dimension, centered on the expected chemical shifts of choline and its metabolites.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which will depend on the sample concentration.

3. Data Analysis:

  • Process the 2D NMR data using appropriate software (e.g., TopSpin, NMRPipe).

  • Identify and assign the cross-peaks corresponding to ¹⁵N-choline and its metabolites based on their characteristic chemical shifts.

  • Quantify the metabolites by integrating the volume of their respective cross-peaks and normalizing to the internal standard.

  • Isotopic enrichment can be determined by comparing the integrals of the ¹⁵N-edited signals with the corresponding signals from a standard ¹H 1D NMR spectrum of the same sample.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from studies utilizing labeled choline tracers. These values can vary significantly depending on the cell type, experimental conditions, and the specific tracer used.

Table 1: Representative Concentrations of Choline and its Metabolites in Biological Samples

MetaboliteSample TypeConcentration (µmol/L)Citation
Total CholineHuman Plasma (late lactation)13,535
PhosphocholineBovine Milk (early lactation)492[5]
PhosphatidylcholineBovine Milk (mid lactation)188[5]
PhosphatidylcholineBovine Milk (late lactation)659[5]
CholineInfiltrating Ductal CarcinomaVariable[6]
PhosphocholineInfiltrating Ductal CarcinomaVariable[6]
GlycerophosphocholineInfiltrating Ductal CarcinomaVariable[6]

Table 2: Isotopic Enrichment of Choline Metabolites after Labeled Choline Administration

Labeled PrecursorMetabolite% IncorporationCell/Tissue TypeTimeCitation
Propargylcholine (100 µM)Total PC18%NIH 3T3 cells24h[7]
Propargylcholine (250 µM)Total PC33%NIH 3T3 cells24h[7]
Propargylcholine (500 µM)Total PC44%NIH 3T3 cells24h[7]
Propargylcholine (100 µM)Sphingomyelin5%NIH 3T3 cells24h[7]
Propargylcholine (500 µM)Sphingomyelin15%NIH 3T3 cells24h[7]
Azidoethylcholine (1 mM)Total Choline Phospholipids~20%Cells24h[8]

Conclusion

The use of ¹⁵N labeled tracers provides a robust and insightful approach to dissecting the complexities of choline metabolism. The detailed protocols and data presented in this guide offer a foundation for researchers to design and execute their own tracer studies. By combining advanced analytical techniques like LC-MS/MS and NMR with stable isotope labeling, the scientific community can continue to unravel the critical roles of choline in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

The Role of Choline Chloride-¹⁵N in Lipid and Membrane Biochemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline is an essential nutrient vital for numerous biological functions, including the synthesis of the neurotransmitter acetylcholine and the major membrane phospholipid, phosphatidylcholine (PC).[1][2] The integrity and fluidity of cellular membranes are critically dependent on their phospholipid composition, which is in a constant state of dynamic turnover.[3] Understanding the intricate processes of lipid metabolism and membrane biochemistry is paramount in various fields, from fundamental cell biology to drug development. Choline chloride-¹⁵N, a stable isotope-labeled form of choline chloride, has emerged as an indispensable tool for researchers, enabling precise tracking and quantification of choline-containing lipids and their metabolic pathways.[1][4] This technical guide provides a comprehensive overview of the role and applications of Choline chloride-¹⁵N in lipid and membrane biochemistry, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

The Significance of ¹⁵N Labeling in Choline Metabolism Studies

The use of stable isotopes like ¹⁵N offers a powerful non-radioactive method to trace the metabolic fate of molecules within biological systems.[1][5] Nitrogen is a central atom in the choline molecule. By labeling it with the ¹⁵N isotope, researchers can specifically track the entire choline molecule as it is taken up by cells and incorporated into various downstream metabolites, most notably phosphatidylcholine, a key component of cellular membranes.[1] This isotopic enrichment allows for the differentiation between pre-existing and newly synthesized lipids, providing a dynamic view of lipid metabolism that is not achievable with traditional analytical techniques.[3][6]

Core Applications in Lipid and Membrane Biochemistry

Choline chloride-¹⁵N is predominantly utilized in several key research areas:

  • Metabolic Research and Biochemical Tracing: It serves as a tracer to elucidate metabolic pathways, particularly the CDP-choline pathway for phosphatidylcholine synthesis.[4][7][8][9]

  • Neuroscience: It aids in tracking the synthesis of neurotransmitters like acetylcholine.[4]

  • Lipid Metabolism Studies: It is instrumental in quantifying the turnover rates of phospholipids and understanding membrane dynamics.[3][4]

  • Advanced Analytical Techniques: It is compatible with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for detailed structural and quantitative analysis.[1][4]

Quantitative Data Presentation

The use of Choline chloride-¹⁵N in conjunction with advanced analytical techniques has generated valuable quantitative data on lipid dynamics. The following tables summarize key findings from various studies.

Table 1: Phospholipid and Fatty Acid Turnover Rates in C. elegans

This table presents the replenishment rates of individual fatty acids and intact phospholipids in the nematode C. elegans, as determined by stable isotope labeling with ¹³C and ¹⁵N combined with mass spectrometry. The data highlights the rapid and dynamic nature of membrane maintenance.[3]

AnalyteTurnover Rate (% new per hour)
Fatty Acids
C16:06.1 ± 0.4
C18:2n62.8 ± 0.3
Phospholipids
Phosphatidylethanolamine (PtdEtn) 36:2Data indicates successful incorporation of ¹⁵N
PtdEtn 38:5 (20:5/18:0)Turnover not significantly reduced by fat-7 RNAi

Data adapted from Dancy et al. (2015).[3]

Table 2: Hyperpolarized ¹⁵N-Choline Longitudinal Relaxation Times (T₁)

Hyperpolarized ¹⁵N-choline is a promising agent for in vivo metabolic imaging using NMR. The longitudinal relaxation time (T₁) is a critical parameter that determines the time window for signal detection. Longer T₁ values are advantageous for in vivo studies.[1][10]

CompoundEnvironmentMagnetic Field (T)T₁ (seconds)
¹⁵N-CholineWater11.7285 ± 12
¹⁵N-CholineBlood11.7120 ± 10
¹⁵N-CholineIn vivo (Rat Brain)9.4126 ± 15
¹⁵N-Choline-d₁₃Not specifiedNot specifiedOver twice as long as ¹⁵N-choline

Data compiled from Gabellieri et al. and other sources.[10][11]

Table 3: ¹H NMR Relaxation Times of Choline in Human Cerebral White Matter at 1.5 T

Understanding the relaxation times of choline in different tissues is crucial for accurate quantification in magnetic resonance spectroscopy (MRS) studies.

MetaboliteT₁ (ms)T₂ (ms)
Choline1091 ± 132352 ± 52
Creatine1363 ± 137219 ± 29
N-acetyl aspartate1276 ± 132336 ± 46

Data from van der Graaf et al. (2002).[12]

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biochemical pathways and experimental procedures is essential for a clear understanding of the application of Choline chloride-¹⁵N.

The CDP-Choline Pathway for Phosphatidylcholine Synthesis

The primary route for phosphatidylcholine (PC) synthesis in mammalian cells is the CDP-choline pathway, also known as the Kennedy pathway.[9] Choline chloride-¹⁵N directly traces this pathway.

CDP_Choline_Pathway cluster_cell Cell Extracellular Extracellular ¹⁵N-Choline Chloride Choline_Transporter Choline Transporter Extracellular->Choline_Transporter Uptake Intracellular_Choline Intracellular ¹⁵N-Choline Choline_Transporter->Intracellular_Choline Phosphocholine ¹⁵N-Phosphocholine Intracellular_Choline->Phosphocholine Choline Kinase (CK) CDP_Choline CDP-¹⁵N-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase (CCT) (Rate-limiting step) PC ¹⁵N-Phosphatidylcholine (in Membranes) CDP_Choline->PC Cholinephosphotransferase (CPT)

Figure 1: The CDP-Choline Pathway for ¹⁵N-Phosphatidylcholine Synthesis.

General Experimental Workflow for Stable Isotope Labeling and Lipidomic Analysis

The following diagram outlines the typical workflow for a lipidomics study using Choline chloride-¹⁵N.

Experimental_Workflow Start Start: Cell Culture or Animal Model Labeling Metabolic Labeling with Choline chloride-¹⁵N Start->Labeling Harvesting Cell/Tissue Harvesting Labeling->Harvesting Extraction Lipid Extraction (e.g., Bligh-Dyer method) Harvesting->Extraction Analysis Analysis by Mass Spectrometry (MS) or NMR Spectroscopy Extraction->Analysis Data_Processing Data Processing and Isotopologue Analysis Analysis->Data_Processing Interpretation Biological Interpretation (e.g., calculating turnover rates) Data_Processing->Interpretation End End: Results Interpretation->End

Figure 2: General workflow for lipidomic analysis using ¹⁵N-labeling.

Synthesis of Choline Chloride-¹⁵N

The synthesis of Choline chloride-¹⁵N is a crucial first step for its use in research. A common method involves the quaternization of ¹⁵N-enriched trimethylamine.

Synthesis_Workflow Trimethylamine ¹⁵N-Enriched Trimethylamine (¹⁵N(CH₃)₃) Reaction Quaternization Reaction Trimethylamine->Reaction Chloroethanol 2-Chloroethanol (ClCH₂CH₂OH) Chloroethanol->Reaction Product Choline chloride-¹⁵N (HOCH₂CH₂¹⁵N(CH₃)₃Cl) Reaction->Product

References

A Technical Guide to Choline Chloride-15N: Commercial Availability and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Choline chloride-15N, a stable isotope-labeled compound crucial for a variety of research applications. This document details its commercial availability, summarizes key product specifications from various suppliers, and presents detailed experimental protocols for its use in metabolic labeling, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Commercial Suppliers and Product Availability

This compound is available from several reputable commercial suppliers. The following tables provide a comparative summary of their product offerings, including specifications and pricing information.

Table 1: Commercial Suppliers of this compound

SupplierWebsiteContact InformationNotes
Santa Cruz Biotechnology, Inc.--INVALID-LINK--North America: +1 800 457 3801Europe: +49 6221 4503 0Offers a range of biochemicals for research.[1]
BenchChem--INVALID-LINK--Inquiry-basedSpecializes in providing a wide range of chemical products for research and development.[2]
Merck (Sigma-Aldrich)--INVALID-LINK--Country-specific contact numbers available on their website.A leading supplier of chemicals and laboratory equipment.
Research Scientific--INVALID-LINK--Online contact formSupplies a variety of research chemicals and reagents.

Table 2: this compound Product Specifications

SupplierProduct NumberCAS NumberMolecular Weight ( g/mol )Isotopic PurityChemical PurityFormAvailable QuantitiesPrice (USD/EUR)
Santa Cruz Biotechnology, Inc.sc-210195287484-43-9140.62Not explicitly stated, refer to Certificate of AnalysisNot explicitly stated, refer to Certificate of AnalysisSolidInquireInquire
BenchChemB1512799287484-43-9140.62Not explicitly statedNot explicitly statedSolidInquireInquire
Merck (Sigma-Aldrich)609269287484-43-9140.62≥98 atom % 15N≥99% (CP)Solid1 g$1,270.00 / €1,170.00
Research ScientificSA/609269-1GNot availableNot available98%Not availableSolid1 gInquire

Note: Pricing and availability are subject to change. Please refer to the suppliers' websites for the most current information. "Inquire" indicates that pricing and availability are provided upon request.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound. These protocols are compiled from established research practices and are intended to serve as a guide for laboratory implementation.

Metabolic Labeling of Mammalian Cells

This protocol describes the process of introducing this compound into mammalian cells to label choline-containing metabolites for downstream analysis.

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., HEK293, CHO)

  • Complete cell culture medium

  • Choline-free cell culture medium

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Standard cell culture equipment (incubator, centrifuge, etc.)

Methodology:

  • Cell Culture Preparation: Culture the mammalian cells in their standard complete medium until they reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing choline-free medium with this compound to the desired final concentration. The optimal concentration may vary depending on the cell line and experimental goals and should be determined empirically. Add dialyzed FBS to the labeling medium.

  • Labeling Initiation:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells twice with sterile PBS to remove any residual unlabeled choline.

    • Add the prepared 15N-labeling medium to the cells.

  • Incubation: Incubate the cells in the labeling medium for the desired period. The incubation time will depend on the turnover rate of the metabolites of interest. For many applications, an incubation period of 24-48 hours is sufficient.

  • Cell Harvesting:

    • After the incubation period, aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells using a method appropriate for your downstream application (e.g., trypsinization, scraping).

  • Sample Processing: Process the harvested cell pellets immediately or store them at -80°C for later analysis by NMR or mass spectrometry.

Hyperpolarized 15N NMR Spectroscopy of Choline Metabolites

This protocol outlines the general steps for enhancing the NMR signal of this compound and its metabolites through dynamic nuclear polarization (DNP).

Materials:

  • 15N-labeled choline chloride sample from metabolically labeled cells or tissues

  • Glassing agent (e.g., glycerol-d8/D2O mixture)

  • Stable radical (e.g., TEMPO)

  • DNP polarizer

  • High-resolution NMR spectrometer

Methodology:

  • Sample Preparation:

    • Dissolve the 15N-labeled choline chloride sample in a glassing agent containing a stable radical. A typical preparation might involve 6 M 15N-enriched choline chloride in a 60/40 v/v glycerol-d8/D2O solution with 50 mM TEMPO.[3]

    • Freeze the sample into small beads by dropping it into liquid nitrogen.

  • Hyperpolarization:

    • Place the frozen sample beads into the DNP polarizer.

    • Irradiate the sample with microwaves at the appropriate frequency (e.g., 94 GHz for a 3.35 T magnetic field) at low temperature (e.g., 1.2 K) for an extended period (e.g., 3 hours) to enhance the 15N nuclear polarization.[4]

  • Dissolution and Transfer:

    • Rapidly dissolve the hyperpolarized sample in a pre-heated solvent (e.g., D2O) to create a liquid sample with a final concentration suitable for NMR analysis (e.g., 50 mM).[3]

    • Quickly transfer the hyperpolarized liquid sample to the NMR spectrometer.

  • NMR Data Acquisition:

    • Inject the sample into the NMR tube within the spectrometer.

    • Acquire the 15N NMR spectrum immediately. The enhanced polarization will decay over time, with a typical lifetime (T1) of around 200 seconds for 15N in choline at room temperature.[4] This lifetime can be extended by using deuterated choline analogs.[4]

Sample Preparation for LC-MS/MS Analysis of 15N-Labeled Choline Metabolites

This protocol provides a general workflow for extracting and preparing 15N-labeled choline and its metabolites from biological samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • 15N-labeled biological sample (e.g., cell pellet, plasma)

  • Internal standards (e.g., choline-d13, TMA-d9, TMAO-d9)[5]

  • Extraction solvent (e.g., water:methanol, 1:4, v:v)[6]

  • Protein precipitation agent (e.g., acetonitrile)

  • Centrifuge

  • Syringe filters (0.2 µm)

  • LC-MS/MS system

Methodology:

  • Sample Homogenization and Extraction:

    • For cell pellets, resuspend in an appropriate volume of extraction solvent.

    • For plasma samples, dilute with the extraction solvent (e.g., 1:80 dilution).[6]

    • Add internal standards to the sample to correct for extraction efficiency and matrix effects.

    • Vortex the sample vigorously and incubate on ice to facilitate cell lysis and metabolite extraction.

  • Protein Precipitation:

    • Add a cold protein precipitation agent, such as acetonitrile, to the sample.

    • Vortex thoroughly and incubate at a low temperature (e.g., -20°C) to precipitate proteins.

  • Centrifugation and Filtration:

    • Centrifuge the sample at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins and cell debris.

    • Carefully collect the supernatant containing the metabolites.

    • Filter the supernatant through a 0.2 µm syringe filter to remove any remaining particulates.

  • Solvent Evaporation and Reconstitution:

    • Dry the filtered supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 0.1% formic acid in water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system for analysis.

    • Use appropriate chromatographic conditions to separate choline and its metabolites.

    • Set up the mass spectrometer to monitor the specific mass-to-charge (m/z) transitions for both the 15N-labeled and unlabeled analytes, as well as the internal standards.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound in research.

Experimental_Workflow_for_15N_Choline_Metabolic_Labeling cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Analysis start Start with Mammalian Cell Culture wash1 Wash with PBS start->wash1 add_medium Add Choline-free Medium + this compound wash1->add_medium incubate Incubate (24-48h) add_medium->incubate harvest Harvest Cells incubate->harvest wash2 Wash with Cold PBS harvest->wash2 extract Metabolite Extraction wash2->extract centrifuge Centrifuge & Collect Supernatant extract->centrifuge nmr NMR Spectroscopy centrifuge->nmr ms Mass Spectrometry centrifuge->ms data_analysis Analyze Isotope Incorporation & Metabolite Flux nmr->data_analysis ms->data_analysis

Caption: Experimental workflow for metabolic labeling with this compound.

Choline_Metabolism_Signaling_Pathway cluster_uptake Cellular Uptake cluster_intracellular Intracellular Metabolism cluster_function Cellular Functions choline_ext Extracellular Choline-15N choline_int Intracellular Choline-15N choline_ext->choline_int Choline Transporter p_choline Phosphocholine-15N choline_int->p_choline Choline Kinase acetylcholine Acetylcholine-15N choline_int->acetylcholine Choline Acetyltransferase betaine Betaine-15N choline_int->betaine Choline Dehydrogenase phosphatidylcholine Phosphatidylcholine-15N p_choline->phosphatidylcholine Kennedy Pathway neurotransmission Neurotransmission acetylcholine->neurotransmission membrane Membrane Synthesis phosphatidylcholine->membrane osmoregulation Osmoregulation betaine->osmoregulation

Caption: Simplified signaling pathway of choline metabolism.

References

Safety and Handling of Choline Chloride-15N: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Choline chloride-15N in a laboratory setting. Given that the isotopic labeling with ¹⁵N does not significantly alter the chemical properties of the molecule from a safety perspective, this document refers to the well-established data for unlabeled Choline chloride. All procedures should be conducted in accordance with institutional and national safety regulations.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on a thorough understanding of the substance's physical and chemical properties.

PropertyValueReference
Molecular Formula C₅H₁₄¹⁵ClNON/A
Molecular Weight ~140.62 g/mol [1]
Appearance White crystalline solid[2]
Melting Point 302-305 °C (decomposes)[3][4]
Boiling Point Not applicable (decomposes on heating)[2]
Solubility Soluble in water (approx. 650 g/L) and ethanol. Insoluble in ether, benzene, and carbon disulfide.[2][4]
pH 5.0-6.5 (10% aqueous solution)[4]
Vapor Pressure 6.57 x 10⁻¹⁰ hPa at 25°C (calculated)[2]
Stability Stable under normal conditions. Hygroscopic. Unstable in alkaline solutions.[3][4]
Log Kow -3.77 (measured), -5.15 (calculated)[2]

Toxicological Data

Understanding the toxicological profile of this compound is crucial for risk assessment and implementing appropriate safety measures.

MetricValueSpeciesReference
Oral LD50 3150 - 5000 mg/kgRat[2]
Oral LD50 3900 mg/kgMouse
Intraperitoneal LD50 450 mg/kgRat
Intraperitoneal LD50 320 mg/kgMouse
Skin Irritation May cause slight irritation.Rabbit[2]
Eye Irritation May cause slight irritation.Rabbit[2]
Sensitization No sensitizing effects are known.N/A
Mutagenicity Not mutagenic in in-vitro tests (e.g., Ames Test).N/A[5]
Carcinogenicity Not classified as a carcinogen.N/A

Safety and Handling Procedures

Adherence to the following guidelines is mandatory to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. However, the following are generally recommended:

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[6]

  • Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[6]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6]

  • Respiratory Protection: Not typically required under normal use conditions with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary.[6]

Handling
  • Work in a well-ventilated area.

  • Avoid generating dust.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Storage
  • Store in a cool, dry, and well-ventilated place.[7]

  • Keep the container tightly closed.

  • Choline chloride is hygroscopic; protect from moisture.[7]

  • Store away from strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention if discomfort continues.[2]

Accidental Release Measures
  • Minor Spills:

    • Wear appropriate PPE.

    • Clean up spills immediately.

    • For solid spills, avoid generating dust. Use a dry clean-up procedure such as sweeping or vacuuming.

    • Place the spilled material into a clean, dry, labeled container for disposal.

  • Major Spills:

    • Evacuate the area.

    • Alert the appropriate emergency response team.

    • Control personal contact by using appropriate PPE and, if necessary, a dust respirator.

    • Prevent the spillage from entering drains or waterways.

Experimental Protocols: Metabolic Tracing with this compound

This compound is a valuable tracer for studying cellular metabolism, particularly in the context of cancer research and neuroscience. Below is a generalized protocol for a metabolic tracing experiment using Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective

To trace the metabolic fate of Choline-15N in a cell culture model and identify its downstream metabolites.

Materials
  • This compound

  • Cell culture medium appropriate for the cell line

  • Cell line of interest (e.g., cancer cell line, neuronal cells)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell scrapers

  • Centrifuge

  • NMR spectrometer

  • NMR tubes

Methodology
  • Cell Culture:

    • Culture cells to the desired confluency in standard medium.

  • Labeling:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Replace the standard medium with a medium containing a known concentration of this compound. The concentration and labeling time will need to be optimized for the specific cell line and experimental goals.

    • Incubate the cells for the desired period to allow for the uptake and metabolism of the labeled choline.

  • Metabolite Extraction:

    • After the labeling period, wash the cells with ice-cold PBS to remove any remaining labeled choline from the medium.

    • Harvest the cells by trypsinization or using a cell scraper.

    • Centrifuge the cell suspension to pellet the cells.

    • Extract the metabolites using a suitable extraction method (e.g., methanol-chloroform-water extraction).

  • NMR Analysis:

    • Prepare the extracted metabolite samples for NMR analysis by resuspending them in a suitable deuterated solvent.

    • Acquire ¹⁵N NMR spectra to identify and quantify the labeled metabolites.

    • Techniques such as Dynamic Nuclear Polarization (DNP) can be employed to enhance the sensitivity of ¹⁵N NMR.

  • Data Analysis:

    • Process the NMR data to identify the chemical shifts of the ¹⁵N-labeled metabolites.

    • Quantify the relative abundance of each labeled metabolite to determine the metabolic flux through the choline pathway.

Visualizations

Choline Metabolism Pathway

The following diagram illustrates the key steps in the choline metabolic pathway, highlighting the molecules that can be traced using ¹⁵N labeling.

Choline_Metabolism Choline_15N Choline-15N PCho_15N Phosphocholine-15N Choline_15N->PCho_15N Choline Kinase Betaine Betaine Choline_15N->Betaine Choline Dehydrogenase Acetylcholine Acetylcholine Choline_15N->Acetylcholine Choline Acetyltransferase CDP_Choline_15N CDP-Choline-15N PCho_15N->CDP_Choline_15N CTP:phosphocholine cytidylyltransferase PtdCho_15N Phosphatidylcholine-15N CDP_Choline_15N->PtdCho_15N Cholinephosphotransferase Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Data Acquisition and Analysis Cell_Culture 1. Cell Culture Labeling 2. Labeling with This compound Cell_Culture->Labeling Harvesting 3. Cell Harvesting Labeling->Harvesting Extraction 4. Metabolite Extraction Harvesting->Extraction NMR_MS 5. NMR / Mass Spectrometry Analysis Extraction->NMR_MS Data_Processing 6. Data Processing NMR_MS->Data_Processing Metabolic_Flux 7. Metabolic Flux Analysis Data_Processing->Metabolic_Flux

References

Methodological & Application

Application Notes and Protocols for Choline Chloride-15N in NMR Spectroscopy for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Choline chloride-15N in Nuclear Magnetic Resonance (NMR) spectroscopy for metabolic studies. The focus is on leveraging the unique properties of the 15N isotope to trace the metabolic fate of choline, a critical nutrient involved in cell membrane synthesis, neurotransmission, and lipid metabolism. Altered choline metabolism is a recognized hallmark of various diseases, including cancer, making 15N-labeled choline a valuable tool for diagnostics and therapeutic monitoring.[1][2]

Introduction to 15N-Choline NMR Spectroscopy

Nitrogen-15 (15N) is a stable isotope with a nuclear spin of 1/2, making it NMR-active. While its natural abundance is low (0.37%), isotopic labeling allows for highly specific tracking of nitrogen-containing molecules like choline. The primary challenge in 15N NMR is its low gyromagnetic ratio, which results in inherently low sensitivity compared to 1H or 13C NMR.[3] To overcome this limitation, hyperpolarization techniques, particularly Dynamic Nuclear Polarization (DNP), are often employed to dramatically enhance the 15N signal, enabling real-time metabolic imaging and in vivo spectroscopy.[4][5][6]

The key advantages of using this compound include:

  • High Specificity: The 15N label allows for unambiguous tracking of choline and its downstream metabolites.

  • Longer T1 Relaxation Times: Compared to 13C, 15N often exhibits longer spin-lattice relaxation times (T1), which is advantageous for hyperpolarization studies as it allows for a longer observation window of the metabolic processes.[3][7] Deuteration of the choline molecule can further extend these relaxation times.[3][5][8]

  • Alternative to 13C Labeling: In some contexts, 15N labeling can provide a viable alternative or complementary approach to 13C-based metabolic studies.[7]

Key Applications

The primary application of this compound in metabolic studies is the investigation of the choline kinase pathway, which is frequently upregulated in cancer.[1][9] This leads to an accumulation of phosphocholine, a key biomarker for malignancy.[9][10][11]

Core applications include:

  • Cancer Metabolism Research: Studying the aberrant choline metabolism in cancer cells to identify diagnostic biomarkers and therapeutic targets.[1][2][12]

  • In Vivo Metabolic Imaging: Real-time monitoring of choline uptake and conversion to phosphocholine in tumors using hyperpolarized 15N-choline.[3][6]

  • Drug Development: Assessing the efficacy of drugs that target choline metabolism by monitoring changes in the 15N-choline metabolic profile.

  • Neurobiology: Investigating choline metabolism in the brain, where it is a precursor to the neurotransmitter acetylcholine and membrane phospholipids.

Experimental Protocols

Cell Culture and Isotope Labeling Protocol

This protocol outlines the steps for labeling cultured cells with this compound for subsequent NMR analysis.

  • Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and proliferate.

  • Labeling Medium Preparation: Prepare growth medium containing this compound at a concentration typically ranging from 10 µM to 100 µM. The exact concentration may need to be optimized based on the cell line and experimental goals.

  • Isotope Labeling:

    • Remove the standard growth medium from the cell culture plates.

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled choline.

    • Add the 15N-choline containing medium to the cells.

    • Incubate the cells for a defined period (e.g., 24 hours) to allow for the uptake and metabolism of the labeled choline.[9]

  • Cell Harvesting and Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Quench metabolism by adding a cold extraction solvent, typically a methanol:chloroform:water mixture, to precipitate proteins and extract metabolites.[13]

    • Collect the cell lysate and separate the polar (containing phosphocholine) and non-polar phases.

    • Lyophilize the polar extracts to dryness.

  • Sample Preparation for NMR:

    • Reconstitute the dried metabolite extracts in a deuterated NMR buffer (e.g., D2O with a known concentration of a reference standard like TMSP-d4).[14]

    • Adjust the pH of the sample to a physiological range (e.g., pH 7.2-7.4) to ensure reproducible chemical shifts.[13]

    • Transfer the sample to an NMR tube.

Hyperpolarized 15N-Choline NMR Protocol (In Vitro/In Vivo)

This protocol describes the general workflow for using DNP to enhance the 15N signal from this compound.

  • Sample Preparation for DNP:

    • Dissolve this compound in a suitable solvent, often a mixture containing a free radical (e.g., TEMPO or OX63).[4][7]

  • Dynamic Nuclear Polarization:

    • Place the sample in a DNP polarizer at very low temperatures (e.g., 1.2-1.4 K) and in a high magnetic field (e.g., 3.35 T).[5][7]

    • Irradiate the sample with microwaves at a frequency corresponding to the electron spin resonance of the free radical (e.g., 94 GHz).[4][7] This transfers the high polarization of the electron spins to the 15N nuclei.

  • Dissolution and Transfer:

    • Rapidly dissolve the hyperpolarized sample in a superheated aqueous medium.

    • Quickly transfer the liquid sample to an NMR spectrometer or an injection system for in vivo studies. This entire process needs to be completed within a few seconds to minimize the loss of polarization.

  • NMR Data Acquisition:

    • Immediately begin acquiring 15N NMR spectra using a series of low-angle pulses to monitor the signal decay over time as the hyperpolarized state returns to thermal equilibrium.[7]

    • For in vivo studies, inject the hyperpolarized 15N-choline into the animal model and acquire time-resolved spectra to observe the conversion to metabolites like 15N-phosphocholine.[3][6]

Data Presentation

Quantitative data from various studies on 15N-choline NMR are summarized in the tables below for easy comparison.

Table 1: 15N Spin-Lattice Relaxation Times (T1) of Choline and its Analogs

CompoundConditionsMagnetic Field (T)T1 (s)Reference
15N-Choline100mM in 100% D2ONot Specified218[7]
15N-Choline83mM in 84%H2O/16%D2ONot Specified232[7]
15N-CholineIn the presence of OX63 radicalNot Specified203[7]
15N-CholineIn the presence of Finland radicalNot Specified165[7]
15N-CholineIn D2O7189 ± 2[3]
15N-Choline-d9In D2O7390 ± 110[3]
15N-CholineIn vitro9.4172 ± 16[6]
15N-CholineIn vivo (rat head)9.4126 ± 15[6]
15N-Choline-d13Not SpecifiedNot Specified>2x longer than 15N-choline[8]

Table 2: Hyperpolarization Parameters for 15N-Choline

ParameterValueConditionsReference
15N Polarization~3.3%3.35 T, 1.2 K, with TEMPO radical[4][5][6]
15N Polarization~6%3.35 T, 1.4 K, with OX63 or Finland radical[7]
Signal Enhancement (vs. thermal equilibrium at 9.4 T)~23,500Not Specified[8]

Visualization of Pathways and Workflows

Choline Metabolism Pathway

The following diagram illustrates the key metabolic pathway for choline, highlighting the conversion of choline to phosphocholine by the enzyme choline kinase.

Choline_Metabolism cluster_membrane Cell Membrane Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase (ATP -> ADP) CDP-Choline CDP-Choline Phosphocholine->CDP-Choline CTP:phosphocholine cytidylyltransferase Phosphatidylcholine Phosphatidylcholine CDP-Choline->Phosphatidylcholine Cholinephosphotransferase Choline_ext Extracellular Choline-15N Choline_transporter Choline Transporter Choline_ext->Choline_transporter Uptake Choline_transporter->Choline

Caption: Choline metabolism pathway showing the uptake of 15N-labeled choline and its subsequent phosphorylation.

Experimental Workflow for 15N-Choline NMR

This diagram outlines the general experimental workflow for a typical 15N-choline metabolic study using NMR.

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cell Culture Labeling 2. Labeling with This compound Cell_Culture->Labeling Extraction 3. Metabolite Extraction Labeling->Extraction NMR_Sample_Prep 4. NMR Sample Preparation Extraction->NMR_Sample_Prep NMR_Acquisition 5. NMR Data Acquisition (1D/2D 1H-15N HSQC) NMR_Sample_Prep->NMR_Acquisition Data_Processing 6. Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Metabolite_ID 7. Metabolite Identification & Quantification Data_Processing->Metabolite_ID Pathway_Analysis 8. Metabolic Pathway Analysis Metabolite_ID->Pathway_Analysis Biological_Interpretation 9. Biological Interpretation Pathway_Analysis->Biological_Interpretation

Caption: General experimental workflow for metabolic studies using 15N-labeled choline and NMR spectroscopy.

Conclusion

This compound is a powerful tool for probing choline metabolism, particularly in the context of cancer research and drug development. When combined with hyperpolarization techniques, it allows for sensitive, real-time tracking of metabolic fluxes in vitro and in vivo. The protocols and data presented here provide a foundation for researchers to design and implement their own 15N-choline NMR studies. Careful optimization of labeling conditions, NMR acquisition parameters, and data analysis pipelines is crucial for obtaining high-quality, interpretable results.

References

Application Notes and Protocols for Stable Isotope Labeling in Cell Culture with Choline chloride-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. The use of ¹⁵N-labeled choline chloride allows for the precise tracking of choline metabolism, a pathway frequently dysregulated in various diseases, including cancer. Altered choline metabolism, characterized by increased levels of phosphocholine (PCho) and total choline-containing compounds (tCho), is considered a hallmark of malignant transformation.[1][2][3][4] This alteration is often driven by the upregulation of enzymes like choline kinase (Chk), making these pathways attractive targets for therapeutic intervention and biomarker development.[1][2][3][4][5]

This document provides a comprehensive guide for utilizing Choline chloride-¹⁵N in cell culture for metabolic studies. It includes detailed protocols for media preparation, cell labeling, metabolite extraction, and analysis by mass spectrometry.

Key Signaling Pathways and Workflows

To visualize the experimental process and the underlying biological pathways, the following diagrams have been generated.

Choline_Metabolism_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 15N-Choline_ext ¹⁵N-Choline (from medium) 15N-Choline_int ¹⁵N-Choline 15N-Choline_ext->15N-Choline_int Choline Transporter 15N-PCho ¹⁵N-Phosphocholine (PCho) 15N-Choline_int->15N-PCho Choline Kinase (Chk) 15N-Betaine ¹⁵N-Betaine 15N-Choline_int->15N-Betaine Choline dehydrogenase (CHDH) 15N-CDP-Choline ¹⁵N-CDP-Choline 15N-PCho->15N-CDP-Choline CTP:phosphocholine cytidylyltransferase (CCT) 15N-PC ¹⁵N-Phosphatidylcholine (PC) 15N-CDP-Choline->15N-PC Choline phosphotransferase (CPT) 15N-GPC ¹⁵N-Glycerophosphocholine (GPC) 15N-PC->15N-GPC Phospholipases 15N-GPC->15N-Choline_int GPC phosphodiesterase

Figure 1: Choline Metabolism Pathway

Experimental_Workflow A Prepare ¹⁵N-Choline Labeling Medium B Seed and Culture Cells A->B C Replace with Labeling Medium and Incubate B->C D Quench Metabolism and Harvest Cells C->D E Extract Metabolites D->E F LC-MS/MS Analysis E->F G Data Analysis and Interpretation F->G

Figure 2: Experimental Workflow

Quantitative Data Summary

The following table summarizes the time-dependent incorporation of ¹⁵N-choline into key metabolites in a typical cancer cell line. This data is illustrative and will vary depending on the cell type and experimental conditions.

Time Point¹⁵N-Choline (%)¹⁵N-Phosphocholine (%)¹⁵N-Glycerophosphocholine (%)¹⁵N-Phosphatidylcholine (%)
0 hr 100000
1 hr 455023
6 hr 1570510
24 hr 5651020
48 hr <5551525

Table 1: Illustrative Time-Course of ¹⁵N-Choline Incorporation. The table shows the percentage of the labeled form of each metabolite relative to the total pool of that metabolite at different time points after the introduction of ¹⁵N-choline chloride to the cell culture medium.

Experimental Protocols

Protocol 1: Preparation of ¹⁵N-Choline Labeling Medium

This protocol describes the preparation of cell culture medium supplemented with Choline chloride-¹⁵N.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640) lacking choline chloride.

  • Choline chloride-¹⁵N (¹⁵N, 98-99%)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution (100x)

  • Sterile, deionized water

Procedure:

  • Prepare a sterile stock solution of Choline chloride-¹⁵N. Dissolve Choline chloride-¹⁵N in sterile, deionized water to a final concentration of 10 mg/mL. Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Determine the final concentration of ¹⁵N-Choline chloride. The optimal concentration may vary between cell lines, but a starting concentration in the range of 10-100 µM is recommended. A common concentration used is equivalent to that in standard media formulations (e.g., DMEM contains approximately 4 mg/L or ~28 µM of choline chloride).

  • Prepare the labeling medium. To 500 mL of choline-free basal medium, add the appropriate volume of the ¹⁵N-Choline chloride stock solution to achieve the desired final concentration.

  • Add supplements. Add dialyzed FBS to a final concentration of 10% and Penicillin-Streptomycin to 1x.

  • Complete the medium. Add sterile, deionized water to a final volume of 500 mL and mix thoroughly.

  • Store the medium. Store the prepared labeling medium at 4°C for up to two weeks.

Protocol 2: Stable Isotope Labeling of Adherent Cells

This protocol outlines the procedure for labeling adherent cells with ¹⁵N-Choline chloride.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • ¹⁵N-Choline labeling medium (from Protocol 1)

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA solution

  • Cell scraper

Procedure:

  • Cell Seeding. Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow in complete culture medium until they reach the desired confluency (typically 70-80%).

  • Initiate Labeling. Aspirate the complete medium and wash the cells once with pre-warmed PBS.

  • Add Labeling Medium. Add the pre-warmed ¹⁵N-Choline labeling medium to the cells.

  • Incubation. Incubate the cells for the desired period. For time-course experiments, have separate plates for each time point (e.g., 1, 6, 24, 48 hours).

  • Quench Metabolism. To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Harvest Cells. Add an appropriate volume of ice-cold PBS to the plate and scrape the cells using a cell scraper.

  • Pellet Cells. Transfer the cell suspension to a microcentrifuge tube and centrifuge at 500 x g for 5 minutes at 4°C.

  • Store Cell Pellet. Discard the supernatant and store the cell pellet at -80°C until metabolite extraction.

Protocol 3: Metabolite Extraction

This protocol provides a method for extracting both water-soluble and lipid-soluble choline metabolites from the cell pellet.

Materials:

  • Cell pellet (from Protocol 2)

  • Methanol (LC-MS grade), ice-cold

  • Chloroform (LC-MS grade), ice-cold

  • Deionized water (LC-MS grade), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare Extraction Solvent. Prepare a mixture of chloroform:methanol:water in a 1:2:0.8 ratio. For example, mix 200 µL of chloroform, 400 µL of methanol, and 160 µL of water. Keep the mixture on ice.

  • Resuspend Pellet. Add 760 µL of the ice-cold extraction solvent to the cell pellet.

  • Lyse Cells. Vortex the tube vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

  • Incubate. Incubate the mixture on ice for 10 minutes.

  • Phase Separation. Add 200 µL of chloroform and 200 µL of water to the tube to induce phase separation. Vortex for 1 minute.

  • Centrifuge. Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.

  • Collect Phases. Three layers will be visible: an upper aqueous layer (containing water-soluble metabolites like phosphocholine), a lower organic layer (containing lipid-soluble metabolites like phosphatidylcholine), and a protein pellet at the interface.

  • Isolate Metabolites. Carefully collect the upper aqueous phase into a new microcentrifuge tube and the lower organic phase into a separate new tube.

  • Dry Extracts. Dry the extracts to completeness using a vacuum concentrator (e.g., SpeedVac).

  • Store Extracts. Store the dried metabolite extracts at -80°C until LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis of ¹⁵N-Choline Metabolites

This protocol provides a general framework for the analysis of ¹⁵N-labeled choline metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The specific parameters will need to be optimized for the instrument used.

Materials:

  • Dried metabolite extracts (from Protocol 3)

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • HILIC (Hydrophilic Interaction Liquid Chromatography) column

Procedure:

  • Reconstitute Samples. Reconstitute the dried aqueous phase extracts in 50-100 µL of 50% acetonitrile. Reconstitute the dried organic phase extracts in 50-100 µL of isopropanol.

  • LC Separation.

    • Inject the reconstituted sample onto a HILIC column for the separation of polar choline metabolites (from the aqueous phase).

    • Use a suitable gradient of Mobile Phase A and B to achieve separation. A typical gradient might start at 95% B and decrease to 50% B over 10-15 minutes.

    • For lipid-soluble metabolites (from the organic phase), a reverse-phase C18 column with a suitable gradient may be used.

  • Mass Spectrometry Analysis.

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to detect and quantify the unlabeled (¹⁴N) and labeled (¹⁵N) forms of choline, phosphocholine, and phosphatidylcholine. The mass transitions will be specific to the precursor and product ions of each metabolite. For example:

      • ¹⁴N-Choline: m/z 104.1 -> 60.1

      • ¹⁵N-Choline: m/z 105.1 -> 61.1

      • ¹⁴N-Phosphocholine: m/z 184.1 -> 104.1

      • ¹⁵N-Phosphocholine: m/z 185.1 -> 105.1

      • The exact m/z for phosphatidylcholine will depend on the fatty acid composition.

  • Data Analysis.

    • Integrate the peak areas for the ¹⁴N and ¹⁵N forms of each metabolite.

    • Calculate the percentage of ¹⁵N incorporation for each metabolite at each time point using the formula:

      • % ¹⁵N Incorporation = [Peak Area (¹⁵N) / (Peak Area (¹⁴N) + Peak Area (¹⁵N))] x 100

Conclusion

This guide provides a comprehensive framework for conducting stable isotope labeling studies in cell culture using Choline chloride-¹⁵N. The detailed protocols and illustrative data offer a solid foundation for researchers to investigate the dynamics of choline metabolism in their specific cellular models. By tracing the incorporation of ¹⁵N into various choline-containing metabolites, scientists can gain valuable insights into the regulation of these pathways in health and disease, potentially leading to the discovery of new therapeutic targets and diagnostic biomarkers.

References

Applications of Choline Chloride-15N in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Choline chloride-15N in neuroscience research. This stable isotope-labeled compound serves as a powerful tool for tracing the metabolic fate of choline and its derivatives, offering profound insights into neurotransmission, neuronal membrane integrity, and the pathophysiology of various neurological disorders.

Application Notes

Choline is an essential nutrient that plays a pivotal role in a multitude of neurological processes. It is a precursor for the synthesis of the neurotransmitter acetylcholine (ACh), a key player in learning, memory, and muscle control. Choline is also a critical component of phospholipids, such as phosphatidylcholine and sphingomyelin, which are fundamental to the structural integrity and function of neuronal membranes. The use of this compound, where the nitrogen atom in the choline molecule is replaced with its stable isotope ¹⁵N, allows researchers to non-invasively track the uptake, metabolism, and turnover of choline in the nervous system with high precision.

Key applications in neuroscience research include:

  • Neurotransmitter Metabolism and Turnover: By administering this compound, researchers can trace its incorporation into the acetylcholine pool. This allows for the quantification of acetylcholine synthesis and release rates in different brain regions under various physiological and pathological conditions. This is crucial for understanding the cholinergic system's role in cognitive function and its dysregulation in diseases like Alzheimer's disease.

  • In Vivo Imaging with Magnetic Resonance Spectroscopy (MRS): Hyperpolarized ¹⁵N-labeled choline chloride is increasingly used in conjunction with MRS to visualize choline metabolism in real-time within the living brain. This technique offers enhanced signal sensitivity, enabling the detection of metabolic changes associated with neurological disorders.

  • Phospholipid Metabolism and Membrane Dynamics: Tracking the incorporation of ¹⁵N-choline into membrane phospholipids provides insights into the dynamics of neuronal membrane synthesis, remodeling, and degradation. This is particularly relevant for studying neurodegenerative diseases where membrane integrity is compromised.

  • Receptor Binding Assays: While less common than radiolabeled ligands, ¹⁵N-labeled choline can be used in specialized mass spectrometry-based binding assays to study the interaction of choline with its transporters and receptors, providing valuable pharmacological data.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound and related techniques in neuroscience research.

Table 1: T1 Relaxation Times of ¹⁵N-Choline

Sample MatrixMagnetic Field Strength (T)T1 Relaxation Time (s)Reference
Water11.7285 ± 12[1]
Blood11.7120 ± 10[1]
Rat Brain (in vivo)9.4126 ± 15[2]
In vitro9.4172 ± 16[2]
Deuterated ¹⁵N-choline analog (in vitro)9.4494 ± 13[1]

Table 2: Experimental Parameters for In Vivo ¹⁵N-MRS of Hyperpolarized ¹⁵N-Choline in Rat Brain

ParameterValueReference
Magnetic Field Strength9.4 T[2]
Polarization Temperature1.2 K[2]
Polarization Build-up Time Constant2700 ± 200 s[2]
Polarization prior to dissolution3.3 ± 0.3%[2]
Infusion VolumeNot specified
Infusion RateNot specified

Table 3: Choline Concentrations in Cell Culture Experiments

Cell TypeCholine ConcentrationPurposeReference
Human Epidermal Keratinocytes36 µM - 180 µMOptimal growth[3]
Not specified10 µM (physostigmine)In vivo microdialysis to measure ACh[4]

Experimental Protocols

Protocol 1: In Vivo Magnetic Resonance Spectroscopy (MRS) of Hyperpolarized this compound in Rodent Brain

This protocol outlines the general steps for performing an in vivo MRS study in a rodent model to track the metabolism of hyperpolarized this compound.

1. Preparation of Hyperpolarized ¹⁵N-Choline Chloride: a. Prepare a solution of this compound in a suitable solvent containing a free radical polarizing agent. b. Place the sample in a dynamic nuclear polarization (DNP) polarizer and cool to approximately 1.2 K in a high magnetic field (e.g., 9.4 T).[2] c. Irradiate the sample with microwaves at a frequency corresponding to the electron paramagnetic resonance of the free radical to transfer polarization to the ¹⁵N nuclei. d. Once maximum polarization is achieved (typically after a build-up time of ~2700 s), rapidly dissolve the polarized sample in a superheated sterile solvent (e.g., water or buffer) to create an injectable solution.[2]

2. Animal Preparation: a. Anesthetize the rodent (e.g., rat) using an appropriate anesthetic agent (e.g., isoflurane). b. Place the animal in an MRI-compatible cradle and secure its head in a stereotaxic frame to minimize motion artifacts. c. Monitor the animal's vital signs (respiration, heart rate, and temperature) throughout the experiment. d. Insert a catheter into a tail vein for the administration of the hyperpolarized ¹⁵N-choline solution.

3. In Vivo MRS Data Acquisition: a. Position the animal within the bore of the MRI scanner. b. Acquire anatomical reference images (e.g., T2-weighted images) to localize the brain region of interest. c. Inject the prepared hyperpolarized this compound solution via the tail vein catheter. d. Immediately begin acquiring ¹⁵N MRS data from the region of interest using a pulse-acquire sequence. e. Continue data acquisition until the hyperpolarized signal has decayed.

4. Data Analysis: a. Process the acquired MRS data using appropriate software (e.g., SIVIC).[5] b. Identify and quantify the peaks corresponding to ¹⁵N-choline and its metabolic products (e.g., ¹⁵N-acetylcholine, ¹⁵N-phosphocholine). c. Analyze the temporal dynamics of the signal intensities to determine metabolic rates.

Protocol 2: ¹⁵N-Choline Labeling of Primary Neurons for Acetylcholine Synthesis and Release Studies

This protocol describes how to label primary neuronal cultures with this compound to study the synthesis and release of acetylcholine.

1. Primary Neuron Culture Preparation: a. Isolate primary neurons from the desired brain region (e.g., hippocampus or cortex) of embryonic rodents following established protocols.[6][7] b. Plate the dissociated neurons onto coated culture dishes (e.g., with poly-D-lysine) at an appropriate density.[7] c. Culture the neurons in a suitable growth medium for a sufficient period to allow for maturation and synapse formation.

2. ¹⁵N-Choline Labeling: a. Prepare a stock solution of this compound in sterile culture medium. b. Replace the existing culture medium with the ¹⁵N-choline-containing medium. The final concentration of ¹⁵N-choline will need to be optimized for the specific cell type and experimental question, but concentrations in the micromolar range are a good starting point.[3] c. Incubate the neurons in the labeling medium for a predetermined period to allow for the uptake of ¹⁵N-choline and its incorporation into acetylcholine. The incubation time can range from minutes to hours depending on the desired level of labeling.

3. Acetylcholine Release Assay: a. After the labeling period, wash the cells with a buffer (e.g., Krebs-Ringer-HEPES) to remove extracellular ¹⁵N-choline. b. Stimulate the neurons to induce acetylcholine release. This can be achieved by depolarization with a high concentration of potassium chloride (KCl) or by applying a specific agonist. c. Collect the extracellular medium at different time points following stimulation. d. Stop the release by adding a calcium-free buffer or a specific inhibitor.

4. Sample Analysis by Mass Spectrometry: a. Prepare the collected medium and cell lysates for mass spectrometry analysis. This may involve protein precipitation and solid-phase extraction. b. Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and quantify ¹⁵N-acetylcholine and ¹⁵N-choline. c. Calculate the amount of ¹⁵N-acetylcholine released and the intracellular concentration of ¹⁵N-acetylcholine to determine the rates of synthesis and release.

Protocol 3: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to study the interaction of unlabeled compounds with nAChRs. While this protocol uses a radioligand, the principle can be adapted for specialized mass spectrometry-based assays using ¹⁵N-labeled ligands.

1. Membrane Preparation: a. Homogenize brain tissue (e.g., rat cortex or hippocampus) or cells expressing the nAChR subtype of interest in a cold buffer. b. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. c. Centrifuge the resulting supernatant at a high speed to pellet the membranes. d. Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.

2. Binding Assay: a. In a microtiter plate, add the prepared membranes, a known concentration of a radiolabeled nAChR ligand (e.g., [³H]epibatidine or [³H]cytisine), and varying concentrations of the unlabeled test compound (or this compound in a specialized MS-based assay).[8][9] b. For determining non-specific binding, include wells with a high concentration of a known nAChR ligand (e.g., nicotine). c. Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

3. Separation of Bound and Free Ligand: a. Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. b. Wash the filters with cold buffer to remove any unbound radioligand.

4. Quantification: a. Place the filters in scintillation vials with a scintillation cocktail. b. Quantify the radioactivity on the filters using a scintillation counter.

5. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the specific binding as a function of the unlabeled compound concentration. c. Determine the IC₅₀ (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations

Acetylcholine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline CHT1 Choline Transporter 1 (CHT1) Choline->CHT1 Uptake ACh_synthesis ACh CHT1->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ChAT Choline Acetyltransferase (ChAT) ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle Packaging via VAChT ACh_released ACh ACh_vesicle->ACh_released Release VAChT Vesicular ACh Transporter (VAChT) ACh_synthesis->ChAT AChE Acetylcholinesterase (AChE) ACh_released->AChE Degradation nAChR Nicotinic ACh Receptor (nAChR) ACh_released->nAChR mAChR Muscarinic ACh Receptor (mAChR) ACh_released->mAChR Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->CHT1 Reuptake Ion_channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_channel G_protein G-protein activation mAChR->G_protein Cellular_response Cellular Response (e.g., Depolarization, Gene Expression) Ion_channel->Cellular_response Signaling_cascade Downstream Signaling (e.g., IP3, DAG, Ca2+ release) G_protein->Signaling_cascade Signaling_cascade->Cellular_response

Caption: Acetylcholine signaling pathway at the synapse.

Experimental_Workflow_MRS cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis prep_probe Prepare Hyperpolarized This compound Probe inject_probe Inject Hyperpolarized Probe prep_probe->inject_probe prep_animal Anesthetize and Prepare Rodent Model mri_setup Position Animal in MRI and Acquire Anatomical Scans prep_animal->mri_setup mri_setup->inject_probe acquire_mrs Acquire 15N MRS Data inject_probe->acquire_mrs process_data Process Raw MRS Data (e.g., Fourier Transform, Phasing) acquire_mrs->process_data quantify_peaks Identify and Quantify Metabolite Peaks process_data->quantify_peaks kinetic_modeling Kinetic Modeling of Metabolic Fluxes quantify_peaks->kinetic_modeling interpretation Biological Interpretation kinetic_modeling->interpretation

Caption: Workflow for in vivo hyperpolarized ¹⁵N-MRS experiment.

References

Application Notes and Protocols: Tracing Neurotransmitter Metabolism with ¹⁵N Labeled Choline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Understanding the dynamics of neurotransmitter metabolism is crucial for advancing our knowledge of neurological function and developing effective therapeutics for a range of disorders. Acetylcholine, a key neurotransmitter, is synthesized from choline.[1][2] Stable isotope labeling, coupled with mass spectrometry, provides a powerful tool for tracing the metabolic fate of precursors and quantifying the rates of synthesis and turnover of neurotransmitters.

These application notes provide a detailed protocol for tracing the metabolism of choline to acetylcholine using ¹⁵N labeled choline in neuronal cell cultures. The protocols cover cell culture and labeling, sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation.

Core Principles

The methodology is based on the introduction of choline labeled with the stable isotope ¹⁵N into a biological system. The ¹⁵N isotope adds a specific mass shift to choline and its downstream metabolites, including phosphocholine and acetylcholine. This mass shift allows for the differentiation and quantification of the labeled (newly synthesized) and unlabeled (pre-existing) pools of these molecules using mass spectrometry. By monitoring the incorporation of ¹⁵N over time, researchers can elucidate the dynamics of acetylcholine synthesis and turnover.

Key Metabolic Pathway: Choline to Acetylcholine

Choline is taken up by cholinergic neurons via choline transporters.[3] Once inside the neuron, it can be metabolized through several pathways. For neurotransmission, the most critical pathway is the synthesis of acetylcholine, a reaction catalyzed by the enzyme choline acetyltransferase (ChAT), which combines choline with acetyl coenzyme A.[2] Choline can also be phosphorylated by choline kinase to form phosphocholine, which is a step in the synthesis of phosphatidylcholine, a major component of cell membranes.[4]

Choline_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Cholinergic Neuron 15N_Choline_ext ¹⁵N Choline 15N_Choline_int ¹⁵N Choline 15N_Choline_ext->15N_Choline_int Choline Transporter 15N_Phosphocholine ¹⁵N Phosphocholine 15N_Choline_int->15N_Phosphocholine Choline Kinase 15N_Acetylcholine ¹⁵N Acetylcholine 15N_Choline_int->15N_Acetylcholine ChAT 15N_ACh_Vesicle ¹⁵N Acetylcholine 15N_Acetylcholine->15N_ACh_Vesicle VAChT Acetyl_CoA Acetyl-CoA Acetyl_CoA->15N_Acetylcholine Vesicle Synaptic Vesicle Experimental_Workflow Start Neuronal Cell Culture Labeling ¹⁵N Choline Labeling Start->Labeling Harvesting Cell Harvesting & Quenching Labeling->Harvesting Extraction Metabolite Extraction (80% Methanol) Harvesting->Extraction Centrifugation Protein Precipitation & Centrifugation Extraction->Centrifugation Drying Supernatant Drying Centrifugation->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data_Analysis Data Analysis & Isotopic Enrichment Calculation LCMS->Data_Analysis End Results Data_Analysis->End Data_Analysis_Flow Raw_Data Raw LC-MS/MS Data (.raw, .wiff, etc.) Peak_Integration Peak Integration for ¹⁴N and ¹⁵N Analytes Raw_Data->Peak_Integration Enrichment_Calc Calculate Isotopic Enrichment (%) Peak_Integration->Enrichment_Calc Correction Correct for Natural Isotope Abundance Enrichment_Calc->Correction Optional Kinetic_Plot Plot Enrichment vs. Time Enrichment_Calc->Kinetic_Plot Correction->Kinetic_Plot Flux_Analysis Metabolic Flux Analysis Kinetic_Plot->Flux_Analysis

References

Application Notes and Protocols for In Vivo Magnetic Resonance Spectroscopy (MRS) with Choline chloride-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of ¹⁵N-labeled Choline chloride (Choline chloride-¹⁵N) in conjunction with in vivo magnetic resonance spectroscopy (MRS). This powerful combination allows for real-time, non-invasive monitoring of choline metabolism, which is a key biomarker in various pathological conditions, most notably in cancer. The increased signal-to-noise ratio achieved through hyperpolarization techniques like Dynamic Nuclear Polarization (DNP) makes ¹⁵N an increasingly attractive nucleus for metabolic imaging.

Introduction to Choline Metabolism and In Vivo ¹⁵N MRS

Choline is a vital nutrient essential for the synthesis of phospholipids, which are fundamental components of cell membranes, and for the production of the neurotransmitter acetylcholine.[1] In many types of cancer, there is a notable upregulation of choline metabolism to support rapid cell proliferation and membrane synthesis.[2][3] This results in an accumulation of choline-containing compounds, which can be detected by MRS.[2][4] The total choline peak observed in conventional proton MRS (¹H-MRS) at approximately 3.2 ppm is a well-established marker for malignancy.[2][5][6]

While ¹H-MRS is a valuable tool, the use of ¹⁵N-labeled choline offers distinct advantages, particularly when combined with hyperpolarization. Hyperpolarization can enhance the ¹⁵N MR signal by several orders of magnitude, enabling the detection of the labeled substrate and its metabolic products with high sensitivity.[7] Furthermore, ¹⁵N often exhibits longer longitudinal relaxation times (T₁) compared to ¹³C, providing a wider temporal window for in vivo studies.[8][9] Deuteration of the choline molecule can further extend these relaxation times.[10][11][12]

These characteristics make hyperpolarized ¹⁵N-choline MRS a promising technique for:

  • Early cancer detection and characterization.

  • Monitoring tumor response to therapy.

  • Investigating neurological disorders involving altered choline metabolism.

Data Presentation

The following tables summarize key quantitative data for in vivo MRS studies using Choline chloride-¹⁵N.

Table 1: ¹⁵N Longitudinal Relaxation Times (T₁) of Choline

CompoundMagnetic Field (T)MediumT₁ (seconds)Reference(s)
¹⁵N-Choline9.4In vitro172 ± 16[9][13][14]
¹⁵N-Choline9.4In vivo (rat head)126 ± 15[9][13][14]
¹⁵N-Choline7.0D₂O189 ± 2[12]
¹⁵N-Choline-d₉7.0D₂O390 ± 110[12]
¹⁵N-Choline-d₁₃9.4Not specified580 ± 10[12]

Table 2: Dynamic Nuclear Polarization (DNP) Parameters for ¹⁵N-Choline

ParameterValueReference(s)
Magnetic Field3.35 T[10][11][12]
Temperature1.2 K[10][11][12]
Microwave Frequency~94 GHz[10][11][12]
RadicalTEMPO[7][10][11][12]
Achieved PolarizationUp to 3.3%[9][10][12]

Table 3: Performance of Conventional ¹H-MRS for Choline Detection in Musculoskeletal Tumors

MetricValueReference(s)
Sensitivity95%[2]
Specificity82%[2]
Accuracy89%[2]

Signaling Pathways and Experimental Workflows

To visualize the underlying biological and experimental processes, the following diagrams are provided.

Choline_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Extracellular Choline Extracellular Choline Choline Choline Extracellular Choline->Choline Choline Transporter Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase (CK) Acetylcholine Acetylcholine Choline->Acetylcholine Choline Acetyltransferase (ChAT) CDP-Choline CDP-Choline Phosphocholine->CDP-Choline Phosphatidylcholine Phosphatidylcholine CDP-Choline->Phosphatidylcholine Cell Membrane Cell Membrane Phosphatidylcholine->Cell Membrane

Figure 1: Choline Metabolism Pathway

Experimental_Workflow Sample Preparation Sample Preparation Hyperpolarization (DNP) Hyperpolarization (DNP) Sample Preparation->Hyperpolarization (DNP) Dissolution Dissolution Hyperpolarization (DNP)->Dissolution Quality Control Quality Control Dissolution->Quality Control Infusion into Animal Model Infusion into Animal Model Quality Control->Infusion into Animal Model In Vivo 15N MRS Acquisition In Vivo 15N MRS Acquisition Infusion into Animal Model->In Vivo 15N MRS Acquisition Data Processing and Analysis Data Processing and Analysis In Vivo 15N MRS Acquisition->Data Processing and Analysis

Figure 2: Experimental Workflow

Logical_Relationships Start Start Prepare Hyperpolarized 15N-Choline Prepare Hyperpolarized 15N-Choline Start->Prepare Hyperpolarized 15N-Choline End End Sufficient Signal? Sufficient Signal? Analyze Spectral Data Analyze Spectral Data Sufficient Signal?->Analyze Spectral Data Yes Optimize Protocol Optimize Protocol Sufficient Signal?->Optimize Protocol No Metabolite Conversion Observed? Metabolite Conversion Observed? Quantify Metabolic Rate Quantify Metabolic Rate Metabolite Conversion Observed?->Quantify Metabolic Rate Yes Report Substrate Uptake Report Substrate Uptake Metabolite Conversion Observed?->Report Substrate Uptake No Administer to Animal Administer to Animal Prepare Hyperpolarized 15N-Choline->Administer to Animal Acquire In Vivo 15N MRS Data Acquire In Vivo 15N MRS Data Administer to Animal->Acquire In Vivo 15N MRS Data Acquire In Vivo 15N MRS Data->Sufficient Signal? Analyze Spectral Data->Metabolite Conversion Observed? Optimize Protocol->Prepare Hyperpolarized 15N-Choline Quantify Metabolic Rate->End Report Substrate Uptake->End

Figure 3: Logical Relationships in Experimentation

Experimental Protocols

Protocol 1: Hyperpolarization of Choline chloride-¹⁵N using Dynamic Nuclear Polarization (DNP)

Materials:

  • ¹⁵N Choline chloride (Sigma-Aldrich)

  • Deuterated water (D₂O)

  • Glycerol-d₈

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) free radical

  • DNP Polarizer (e.g., HyperSense, Oxford Instruments)

Procedure:

  • Sample Formulation: Prepare a solution of 2.5 M ¹⁵N Choline chloride in a deuterated water-glycerol solvent (e.g., 60/40 v/v glycerol-d₈/D₂O).[7]

  • Add Radical: Add the TEMPO free radical to the solution to a final concentration of 50 mM.[7]

  • Sample Loading: Load the formulated sample into a sample cup suitable for the DNP polarizer.

  • Polarization:

    • Insert the sample into the DNP polarizer.

    • Cool the sample to approximately 1.2 K in a 3.35 T magnetic field.[10][11][12]

    • Irradiate the sample with microwaves at a frequency of approximately 94 GHz for about 3 hours to build up polarization.[10][11][12]

  • Dissolution:

    • Rapidly dissolve the hyperpolarized sample in a superheated sterile solvent (e.g., D₂O or saline).

    • The dissolution process should be automated to ensure rapid transfer and minimal loss of polarization.

  • Quality Control:

    • Before injection, perform a quick NMR measurement on a small aliquot of the dissolved sample to confirm polarization levels.

    • Ensure the pH and temperature of the final solution are suitable for intravenous injection.

Protocol 2: Animal Handling and Infusion for In Vivo ¹⁵N MRS

Animal Model:

  • Sprague-Dawley rats (~350g) or other suitable models.[7][13]

Procedure:

  • Anesthesia: Anesthetize the animal using isoflurane (e.g., 1.5-2%).[7][15]

  • Catheterization: Place a catheter in the femoral or tail vein for intravenous administration of the hyperpolarized ¹⁵N-choline solution.[7][15]

  • Physiological Monitoring:

    • Place the animal on a heated pad to maintain body temperature at 37°C.[15]

    • Continuously monitor vital signs such as heart rate, respiration, and oxygen saturation.[15]

  • Positioning: Position the animal within the MRI scanner, ensuring the region of interest is centered in the ¹⁵N RF coil.

  • Infusion:

    • Connect the catheter to an infusion pump.

    • Infuse the hyperpolarized ¹⁵N-choline solution at a controlled rate. The exact volume and rate should be optimized based on the animal's weight and the specific experimental goals.

Protocol 3: In Vivo ¹⁵N MRS Data Acquisition

Equipment:

  • High-field MRI scanner (e.g., 9.4 T).[9][13]

  • A dedicated ¹⁵N RF coil.

Procedure:

  • Tuning and Matching: Tune and match the ¹⁵N coil to the correct frequency.

  • Shimming: Perform shimming on the region of interest to optimize magnetic field homogeneity.

  • Pulse Sequence:

    • Use a pulse-and-acquire sequence or a more advanced sequence like SIRENE for localized spectroscopy.[7]

    • Key Parameters to Optimize:

      • Flip Angle: A small flip angle (e.g., 10-30°) is typically used to conserve the non-renewable hyperpolarized magnetization over multiple acquisitions.[7]

      • Repetition Time (TR): The TR should be chosen to allow for rapid acquisition while minimizing saturation effects (e.g., 2 seconds).[7]

      • Acquisition Delay: Start the acquisition shortly after the start of the infusion to capture the dynamic uptake and metabolism of the ¹⁵N-choline.

  • Data Acquisition: Acquire a series of spectra over time to monitor the arrival of the hyperpolarized ¹⁵N-choline and the appearance of any metabolic products (e.g., ¹⁵N-phosphocholine).

  • Data Processing:

    • Apply appropriate spectral processing steps, such as line broadening (e.g., 10 Hz Lorentzian), phasing, and baseline correction.[9]

    • Reference the ¹⁵N chemical shifts to a standard compound like nitromethane.[9]

    • Use software such as AMARES for quantification of the spectral peaks.[7]

These protocols provide a foundation for conducting in vivo MRS studies with hyperpolarized Choline chloride-¹⁵N. Researchers should note that specific parameters may require optimization based on the experimental setup and research question.

References

Application Notes & Protocols for Metabolic Flux Analysis Using Choline chloride-15N as a Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting metabolic flux analysis (MFA) using stable isotope-labeled Choline chloride-15N. This powerful technique enables the quantitative analysis of choline metabolism, offering critical insights into cellular physiology, disease mechanisms, and the impact of therapeutic interventions.

Introduction to Choline Metabolism and 15N Tracing

Choline is an essential nutrient vital for several key cellular processes, including the synthesis of the major membrane phospholipid, phosphatidylcholine (PC), and the neurotransmitter acetylcholine.[1] Altered choline metabolism is increasingly recognized as a hallmark of various diseases, including cancer and neurological disorders.[2]

Metabolic flux analysis using stable isotope tracers, such as this compound, allows for the precise tracking of nitrogen atoms from choline as it is incorporated into downstream metabolites.[3] This non-radioactive method offers a safe and effective way to elucidate the dynamics of choline metabolic pathways, making it an invaluable tool in basic research and drug development.[4] By monitoring the incorporation of 15N, researchers can quantify the rates (fluxes) of specific metabolic reactions, providing a dynamic view of cellular metabolism that is not achievable with conventional metabolomics, which only measures metabolite concentrations.

Key Applications:

  • Oncology Research: Investigating the "cholinic phenotype" in cancer cells, characterized by increased phosphocholine (PCho) and total choline-containing compounds.[5] Elucidating the role of choline metabolism in tumor growth, proliferation, and response to therapy.[2]

  • Neuroscience: Studying the synthesis and turnover of acetylcholine in neuronal cells to understand neurodegenerative diseases and the effects of neurological drugs.

  • Drug Development: Assessing the mechanism of action of drugs that target choline metabolic pathways.[4] Identifying novel therapeutic targets by understanding metabolic reprogramming in disease states.

  • Nutritional Science: Evaluating the impact of dietary choline on cellular metabolism and overall health.

Signaling Pathways and Experimental Workflow

Choline Metabolism Signaling Pathways

Choline is primarily metabolized through two main pathways for the synthesis of phosphatidylcholine (PC): the Kennedy (CDP-choline) pathway and the Phosphatidylethanolamine N-methyltransferase (PEMT) pathway.

Choline_Metabolism cluster_kennedy Kennedy (CDP-Choline) Pathway cluster_pemt PEMT Pathway cluster_other Other Metabolic Fates Chol_in Choline-15N (extracellular) Chol_cell Choline-15N (intracellular) Chol_in->Chol_cell Choline Transporter PCho Phosphocholine-15N Chol_cell->PCho Choline Kinase (CHK) Bet_Ald Betaine Aldehyde-15N Chol_cell->Bet_Ald Choline Dehydrogenase (CHDH) ACh Acetylcholine-15N Chol_cell->ACh Choline Acetyltransferase (ChAT) CDP_Cho CDP-Choline-15N PCho->CDP_Cho CTP:phosphocholine cytidylyltransferase (CCT) PC Phosphatidylcholine-15N CDP_Cho->PC Choline- phosphotransferase (CPT) DAG Diacylglycerol DAG->PC PE Phosphatidylethanolamine PMME Phosphatidyl-N- monomethylethanolamine PE->PMME PEMT PDME Phosphatidyl-N,N- dimethylethanolamine PMME->PDME PEMT PC_pemt Phosphatidylcholine PDME->PC_pemt PEMT SAM S-adenosyl- methionine (x3) SAM->PMME SAM->PDME SAM->PC_pemt Bet Betaine-15N Bet_Ald->Bet Betaine Aldehyde Dehydrogenase (BADH) AcetylCoA Acetyl-CoA AcetylCoA->ACh Experimental_Workflow cluster_prep 1. Experimental Preparation cluster_labeling 2. Isotope Labeling cluster_sampling 3. Sample Collection and Quenching cluster_extraction 4. Metabolite Extraction cluster_analysis 5. Analytical Measurement cluster_data 6. Data Analysis A1 Cell Seeding and Culture A2 Treatment with Drug/Compound (Optional) A1->A2 B1 Switch to 15N-Choline Chloride Containing Medium A2->B1 B2 Incubation for Time-Course (e.g., 0, 2, 6, 12, 24 hours) B1->B2 C1 Harvest Cells B2->C1 C2 Rapid Quenching of Metabolism (e.g., with liquid nitrogen or cold methanol) C1->C2 D1 Extraction of Polar Metabolites (e.g., using methanol/chloroform/water) C2->D1 E1 LC-MS/MS or GC-MS Analysis D1->E1 E2 Quantification of 15N-labeled and unlabeled metabolites E1->E2 F1 Isotopologue Distribution Analysis E2->F1 F2 Metabolic Flux Calculation F1->F2 F3 Statistical Analysis and Pathway Visualization F2->F3

References

Application Note: Investigating Phospholipid Synthesis using Choline chloride-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic cell membranes, playing a crucial role in membrane integrity, signal transduction, and lipid metabolism. The de novo synthesis of PC occurs primarily through the Kennedy pathway (also known as the CDP-choline pathway).[1][2] Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a key area of investigation for both basic research and therapeutic development.[3][4]

This application note details the use of Choline chloride-¹⁵N, a stable isotope-labeled tracer, to quantitatively investigate the dynamics of PC synthesis. By introducing ¹⁵N-labeled choline into cell culture or in vivo models, researchers can trace its incorporation into downstream metabolites, enabling the precise measurement of metabolic flux through the Kennedy pathway. This technique offers a powerful tool for understanding disease pathology and for assessing the mechanism of action of drugs that target lipid metabolism.[5][6]

Principle of the Method

The core of this method relies on metabolic labeling. Cells are cultured in a medium where standard choline is replaced with Choline chloride-¹⁵N. The ¹⁵N isotope acts as a tracer that can be distinguished from the naturally abundant ¹⁴N by mass spectrometry (MS). As cells take up the labeled choline, the nitrogen atom in the headgroup of newly synthesized phosphocholine, CDP-choline, and ultimately phosphatidylcholine will be ¹⁵N.[7]

By harvesting cells at various time points and analyzing lipid extracts via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it is possible to quantify the ratio of ¹⁵N-labeled (newly synthesized) to ¹⁴N-unlabeled (pre-existing) phospholipids. This allows for the calculation of key metabolic parameters, such as the fractional synthesis rate (FSR), providing a dynamic view of phospholipid metabolism.[7]

Signaling Pathway and Experimental Workflow

The Kennedy Pathway for Phosphatidylcholine Synthesis

The synthesis of phosphatidylcholine from choline occurs in three main enzymatic steps after cellular uptake, as illustrated below.

Kennedy_Pathway cluster_membrane Cell Membrane Choline_in Choline-¹⁵N (Intracellular) CK CK Choline_in->CK Choline_out Choline-¹⁵N (Extracellular) pCholine Phosphocholine-¹⁵N CCT CTP:Phosphocholine Cytidylyltransferase (CCT) (Rate-Limiting Step) pCholine->CCT CDP_Choline CDP-Choline-¹⁵N CPT Choline Phosphotransferase (CPT) CDP_Choline->CPT PC Phosphatidylcholine-¹⁵N (PC) CCT->CDP_Choline PPi PPi CCT->PPi CPT->PC CMP CMP CPT->CMP Transporter Choline Transporter Transporter->Choline_in ATP ATP ADP ADP CTP CTP CTP->CCT DAG Diacylglycerol (DAG) DAG->CPT CK->pCholine CK->ADP

Caption: The Kennedy Pathway for de novo Phosphatidylcholine (PC) synthesis.
General Experimental Workflow

The overall process for tracing phospholipid synthesis with Choline chloride-¹⁵N involves several distinct stages, from cell culture to data interpretation.

Experimental_Workflow A 1. Cell Culture (e.g., Cancer cell line, Primary neurons) B 2. Labeling Replace standard medium with medium containing Choline chloride-¹⁵N A->B C 3. Time-Course Incubation Harvest cells at multiple time points (e.g., 0, 1, 4, 8, 24 hours) B->C D 4. Cell Harvesting & Quenching Wash with cold PBS and quench metabolism (e.g., with cold methanol) C->D E 5. Lipid Extraction Perform Folch or MTBE extraction to isolate lipids from other cellular components D->E F 6. LC-MS/MS Analysis Separate lipid species by chromatography and detect unlabeled (¹⁴N) and labeled (¹⁵N) analytes by mass spectrometry E->F G 7. Data Analysis Calculate isotopic enrichment and Fractional Synthesis Rate (FSR) F->G H 8. Biological Interpretation Compare synthesis rates between experimental conditions (e.g., drug vs. vehicle) G->H

Caption: A generalized workflow for ¹⁵N-choline metabolic labeling experiments.

Quantitative Data Presentation

Following LC-MS/MS analysis, data is processed to determine the percentage of the metabolite pool that has become labeled at each time point. This isotopic enrichment data provides a direct measure of synthetic activity.

Table 1: Representative Time-Course of ¹⁵N Incorporation in Cultured Cells

Time Point (Hours)¹⁵N-Phosphocholine Enrichment (%)¹⁵N-PC (16:0/18:1) Enrichment (%)
00.00.0
145.23.1
485.112.5
892.523.8
2496.344.1

Note: Data are representative examples to illustrate expected trends. Actual values will vary based on cell type, proliferation rate, and experimental conditions.

Detailed Experimental Protocols

Protocol 1: Cell Culture and ¹⁵N-Choline Labeling

This protocol is designed for adherent cells in a 6-well plate format. It can be scaled as needed.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvesting. Culture in standard complete medium and incubate under normal conditions (e.g., 37°C, 5% CO₂).

  • Prepare Labeling Medium: Prepare complete culture medium using choline-free base medium. Supplement with all necessary components (e.g., dialyzed FBS, antibiotics) and then add Choline chloride-¹⁵N to the desired final concentration (typically in the physiological range of 10-100 µM).

  • Initiate Labeling: Once cells reach the desired confluency (~60-70%), aspirate the standard medium.

  • Washing: Gently wash the cell monolayer once with 1 mL of sterile, pre-warmed Phosphate-Buffered Saline (PBS) to remove residual unlabeled choline.

  • Add Labeling Medium: Add 2 mL of the pre-warmed ¹⁵N-choline labeling medium to each well. The first well to be harvested is designated as the T=0 time point.

  • Time-Course Harvest: Return the plates to the incubator. Harvest triplicate wells at each designated time point (e.g., 0, 1, 4, 8, 24 hours) as described in Protocol 2.

Protocol 2: Cell Harvesting and Lipid Extraction (MTBE Method)

The Methyl-tert-butyl ether (MTBE) method is a robust protocol for extracting lipids with high recovery.[1]

  • Harvesting: At each time point, place the 6-well plate on ice. Aspirate the labeling medium.

  • Washing: Quickly wash the cells twice with 1 mL of ice-cold PBS.

  • Metabolic Quenching & Lysis: Add 200 µL of ice-cold methanol to each well to quench metabolic activity. Scrape the cells from the well surface and transfer the cell lysate/methanol suspension to a labeled 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 800 µL of cold MTBE to each tube.

  • Vortexing: Vortex the tubes vigorously for 10 minutes at 4°C to ensure thorough mixing and cell disruption.

  • Phase Separation: Add 200 µL of water (LC-MS grade) to induce phase separation. Vortex briefly (15 seconds).

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C. Three layers will form: an upper organic phase (containing lipids), a lower aqueous phase (containing polar metabolites), and a solid protein pellet at the interface.

  • Collect Organic Phase: Carefully collect the upper organic phase (~800 µL) and transfer it to a new clean tube, being careful not to disturb the aqueous layer or protein pellet.

  • Drying: Dry the extracted lipids completely using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen gas.

  • Storage: The dried lipid extracts can be stored at -80°C until analysis.

Protocol 3: Sample Preparation and LC-MS/MS Analysis
  • Reconstitution: Reconstitute the dried lipid extracts in 100 µL of a suitable solvent for reverse-phase chromatography, such as Acetonitrile/Isopropanol/Water (65:30:5 v/v/v).[1] Vortex thoroughly to ensure all lipids are dissolved.

  • LC Separation: Inject the sample onto a C18 liquid chromatography column. Use a gradient elution method with mobile phases appropriate for lipid separation (e.g., Mobile Phase A: Acetonitrile/Water with 10 mM ammonium formate; Mobile Phase B: Isopropanol/Acetonitrile with 10 mM ammonium formate).[8]

  • MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in positive ion mode.

    • Unlabeled PC (¹⁴N): Detect using a precursor ion scan for m/z 184.07, which is the characteristic phosphocholine headgroup fragment.

    • Labeled PC (¹⁵N): Detect using a precursor ion scan for m/z 185.07, corresponding to the ¹⁵N-labeled phosphocholine headgroup.

  • Quantification: Integrate the peak areas for each specific PC species (e.g., PC 34:1) in both the labeled and unlabeled channels at each time point.

  • Data Analysis: Calculate the percent isotopic enrichment for each PC species at each time point using the formula:

    • % Enrichment = [Area(¹⁵N) / (Area(¹⁵N) + Area(¹⁴N))] * 100

Applications in Research and Drug Development

  • Basic Research: Elucidate the fundamental regulation of phospholipid metabolism in different cell types and under various physiological conditions.

  • Oncology: Investigate the altered choline metabolism often observed in cancer cells, known as the "choline phenotype," and identify potential therapeutic targets within the Kennedy pathway.[7]

  • Drug Discovery: Screen compound libraries to identify inhibitors or modulators of PC synthesis. The ¹⁵N-tracing method provides a direct, functional readout of target engagement and pathway inhibition.[5]

  • Mechanism of Action Studies: For a drug candidate known to affect cell proliferation or membrane integrity, this method can determine if the mechanism involves direct or indirect modulation of de novo phospholipid synthesis.

References

Protocols for hyperpolarization of Choline chloride-15N for enhanced NMR signals.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the hyperpolarization of Choline chloride-15N using dissolution Dynamic Nuclear Polarization (d-DNP) to achieve significantly enhanced Nuclear Magnetic Resonance (NMR) signals. This technique is pivotal for real-time metabolic imaging and in vivo studies of choline metabolism, which is often altered in cancerous tissues.[1][2][3]

Overview of Hyperpolarized 15N-Choline

Choline and its metabolites are crucial biomarkers in cancer diagnosis, with elevated levels often indicating malignancy.[1][2] Hyperpolarization of 15N-labeled choline via d-DNP can enhance the NMR signal by orders of magnitude, enabling the real-time tracking of its metabolic fate in vivo.[3][4] The long longitudinal relaxation time (T1) of the 15N nucleus in the quaternary amine of choline makes it an excellent candidate for hyperpolarization, as it retains the enhanced signal for a longer duration compared to other nuclei like 13C.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the hyperpolarization of 15N-Choline, providing a comparative overview of polarization levels, relaxation times, and experimental conditions.

Table 1: 15N Polarization and Relaxation Times (T1) of Choline

CompoundEnvironmentMagnetic Field (T)Polarization (%)T₁ (s)Reference
15N-CholineD₂O7-189 ± 2[5]
15N-CholineD₂O11.7-217 ± 38[7]
15N-CholineWater11.7-285 ± 12[6]
15N-CholineBlood11.7-120 ± 10[6]
15N-CholineIn vitro9.43.3 ± 0.3172 ± 16[8]
15N-CholineIn vivo (rat head)9.4-126 ± 15[2][8]
Choline-d₉ (natural abundance 15N)D₂O7-390 ± 110[5]
15N-Choline-d₁₃-9.4-580 ± 10[6]
15N-CholineIn HyperSense® polarizer3.35~6~200[9]

Table 2: Sample Composition for Dissolution DNP of 15N-Choline

15N-Choline Chloride ConcentrationSolventRadical & ConcentrationReference
6 M60/40 v/v glycerol-d₈/D₂O50 mM TEMPO[10]
2.5 Mdeuterated water-glycerol50 mM TEMPO[3]
0.12 M (natural abundance)D₂O-[11]
-DMSO15 mM OX63 or Finland radical[9]

Experimental Protocols

This section details the methodologies for the key experiments involved in the hyperpolarization of 15N-Choline chloride.

Sample Preparation for Dissolution DNP

A standard sample preparation protocol is as follows:

  • Prepare a solution of 2.5 M to 6 M 15N-enriched Choline chloride.[3][10]

  • The solvent is typically a glass-forming mixture such as 60/40 (v/v) glycerol-d₈/D₂O or a deuterated water-glycerol mixture.[3][10]

  • Add a stable free radical, such as TEMPO, to the solution at a concentration of 15 mM to 50 mM.[3][9][10]

  • Freeze the sample into small beads by dropping it into liquid nitrogen. This increases the surface area for rapid dissolution.

Dissolution Dynamic Nuclear Polarization (d-DNP) Process

The d-DNP process involves polarizing the sample at low temperatures and high magnetic fields, followed by rapid dissolution to create a hyperpolarized liquid sample.

  • Load the frozen sample beads into a DNP polarizer.[10]

  • Cool the sample to approximately 1.2 K in a high magnetic field (e.g., 3.35 T to 7 T).[12][13][14]

  • Irradiate the sample with microwaves at a frequency of approximately 94 GHz for a duration of about 3 hours to transfer polarization from the electron spins of the radical to the 15N nuclei.[12][13]

  • Rapidly dissolve the hyperpolarized sample with a superheated solvent (e.g., D₂O at ~190 °C and 12 bar) to a final concentration of around 50 mM.[10]

  • Quickly transfer the hyperpolarized solution to an NMR spectrometer for analysis. The delay between dissolution and acquisition should be minimized, typically within a few seconds.[10]

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathway of choline.

G Experimental Workflow for Hyperpolarization of 15N-Choline cluster_prep Sample Preparation cluster_dnp Dissolution DNP cluster_nmr NMR Analysis prep1 Prepare 15N-Choline Solution (2.5-6 M in glycerol/D2O) prep2 Add TEMPO Radical (15-50 mM) prep1->prep2 prep3 Freeze Sample into Beads prep2->prep3 dnp1 Load Sample into Polarizer prep3->dnp1 dnp2 Cool to 1.2 K in High Magnetic Field (3.35-7 T) dnp1->dnp2 dnp3 Microwave Irradiation (~94 GHz) for ~3 hours dnp2->dnp3 dnp4 Rapid Dissolution with Hot Solvent dnp3->dnp4 nmr1 Transfer Hyperpolarized Solution dnp4->nmr1 nmr2 Inject into NMR Spectrometer nmr1->nmr2 nmr3 Acquire 15N NMR Signal nmr2->nmr3

Caption: Workflow for 15N-Choline Hyperpolarization.

G Choline Metabolism Signaling Pathway choline Hyperpolarized 15N-Choline pcho 15N-Phosphocholine choline->pcho Choline Kinase other Other Metabolic Pathways (e.g., Acetylcholine, Betaine) choline->other

Caption: Metabolic Pathway of Hyperpolarized 15N-Choline.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of high-purity Choline chloride-15N.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of high-purity Choline chloride-¹⁵N. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of ¹⁵N-labeled choline chloride.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis and analysis of Choline chloride-¹⁵N, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using techniques like TLC or ¹H NMR. If the reaction has stalled, consider increasing the reaction time or temperature. A typical temperature range for the quaternization reaction is 50-80°C.[1]
Suboptimal molar ratio of reactants.Ensure a slight molar excess of ¹⁵N-trimethylamine to drive the reaction to completion. A common ratio is 1.05:1 of ¹⁵N-trimethylamine to 2-chloroethanol.
Presence of moisture in reactants or solvent.Use anhydrous solvents and ensure reactants are thoroughly dried before use. Moisture can react with 2-chloroethanol and reduce the yield.
Inefficient purification leading to product loss.Optimize the recrystallization process. Use a solvent system where choline chloride has high solubility at elevated temperatures and low solubility at room or lower temperatures, such as isobutanol or a mixture of ethanol and diethyl ether.[2]
Low Isotopic (¹⁵N) Enrichment Starting material (¹⁵N-trimethylamine or its precursor) has lower than expected isotopic purity.Verify the isotopic enrichment of the starting ¹⁵N-labeled reactant using mass spectrometry before starting the synthesis.
Isotopic dilution from atmospheric nitrogen or other nitrogen sources.While less likely in this specific synthesis, ensure all reaction vessels are properly sealed and, if necessary, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inaccurate measurement of isotopic enrichment.Use appropriate analytical techniques for determining ¹⁵N enrichment, such as high-resolution mass spectrometry or ¹⁵N NMR.[3] Ensure proper calibration and validation of the analytical method.
Presence of Impurities in Final Product Unreacted ¹⁵N-trimethylamine.During workup, unreacted trimethylamine, which is volatile, can be removed under reduced pressure. Aqueous washes with dilute acid can also help remove residual amine.
Unreacted 2-chloroethanol.2-chloroethanol can be removed during the recrystallization process due to its different solubility profile compared to the ionic choline chloride. Multiple recrystallizations may be necessary.
Formation of byproducts.Side reactions can occur, especially at higher temperatures. Maintain a controlled reaction temperature. Byproducts can often be removed by recrystallization or column chromatography.
Inaccurate Purity Assessment by HPLC Poor peak shape (tailing or fronting).Ensure the sample is dissolved in the mobile phase. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Check for column contamination or degradation.
Inconsistent retention times.Check for leaks in the HPLC system, ensure the pump is delivering a constant flow rate, and allow for adequate column equilibration between runs. Temperature fluctuations can also affect retention times, so use a column oven.
Ghost peaks.Ghost peaks can arise from impurities in the mobile phase or carryover from previous injections. Use high-purity solvents and have a robust needle wash method in the autosampler.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Choline chloride-¹⁵N?

A1: The most common and direct method is the quaternization reaction of ¹⁵N-enriched trimethylamine with 2-chloroethanol.[3] This reaction involves the nucleophilic attack of the nitrogen atom in trimethylamine on the electrophilic carbon of 2-chloroethanol.

Q2: How can I confirm the successful incorporation of the ¹⁵N isotope?

A2: The most definitive methods are ¹⁵N NMR spectroscopy and mass spectrometry. In ¹⁵N NMR, the labeled choline chloride will show a distinct signal. Mass spectrometry will show a mass shift of +1 compared to the unlabeled compound.[3]

Q3: What are the critical parameters to control during the synthesis to ensure high purity?

A3: Key parameters include the purity of the starting materials (especially the isotopic enrichment of ¹⁵N-trimethylamine), the molar ratio of reactants, reaction temperature, and reaction time. Careful control of these factors will minimize side reactions and ensure a high conversion rate.

Q4: What is a suitable solvent for the recrystallization of Choline chloride-¹⁵N?

A4: Choline chloride is a salt and is soluble in polar solvents. A common solvent for recrystallization is isobutanol.[2] A mixed solvent system, such as ethanol with the addition of a less polar solvent like diethyl ether to induce crystallization, can also be effective. The ideal solvent should dissolve the choline chloride at high temperatures but have low solubility at cooler temperatures, while impurities remain soluble at all temperatures.

Q5: My ¹H NMR spectrum shows unexpected peaks. What could they be?

A5: Unexpected peaks could be from residual solvents used in the reaction or purification (e.g., ethanol, diethyl ether, isobutanol), unreacted starting materials (2-chloroethanol), or byproducts. Comparing your spectrum to a reference spectrum of pure choline chloride and consulting tables of common NMR solvent impurities can help in identification.

Experimental Protocols

Synthesis of Choline chloride-¹⁵N via Quaternization

This protocol describes the synthesis of Choline chloride-¹⁵N from ¹⁵N-trimethylamine and 2-chloroethanol.

Materials:

  • ¹⁵N-Trimethylamine (gas or solution in a suitable solvent, e.g., ethanol)

  • 2-Chloroethanol

  • Anhydrous ethanol

  • Diethyl ether

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-chloroethanol (1.0 equivalent) in anhydrous ethanol.

  • Cool the solution in an ice bath.

  • Slowly bubble ¹⁵N-trimethylamine gas (1.05 equivalents) through the solution with gentle stirring, or add a solution of ¹⁵N-trimethylamine in ethanol dropwise.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 60°C under a reflux condenser and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or ¹H NMR to check for the disappearance of the starting materials.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add diethyl ether to the solution with stirring until a white precipitate forms.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white solid by vacuum filtration and wash it with cold diethyl ether.

  • Dry the solid under vacuum to obtain crude Choline chloride-¹⁵N.

Purification of Choline chloride-¹⁵N by Recrystallization

Materials:

  • Crude Choline chloride-¹⁵N

  • Isobutanol (or anhydrous ethanol and diethyl ether)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Place the crude Choline chloride-¹⁵N in an Erlenmeyer flask.

  • Add a minimal amount of hot isobutanol to dissolve the solid completely. Keep the solution near its boiling point.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature. Crystals should start to form.

  • To maximize crystal formation, place the flask in an ice bath for 30-60 minutes.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold isobutanol.

  • Dry the crystals under vacuum to a constant weight.

  • Assess the purity of the final product using HPLC, NMR, and mass spectrometry.

Data Presentation

Table 1: Typical Reaction Conditions and Expected Outcomes

ParameterConditionExpected YieldExpected Purity (Chemical)Expected Purity (Isotopic)
Reactant Ratio 1:1.05 (2-chloroethanol : ¹⁵N-trimethylamine)>90%>98%>98%
Temperature 60°C>90%>98%>98%
Reaction Time 4-6 hours>90%>98%>98%

Table 2: Analytical Methods for Quality Control

Analytical MethodParameter MeasuredTypical Specification
HPLC (with ELSD or CAD detector) Chemical Purity≥99%
¹H and ¹³C NMR Structural Confirmation and Impurity ProfileConforms to reference spectra
¹⁵N NMR Isotopic IncorporationSingle peak confirming ¹⁵N label
Mass Spectrometry Isotopic Enrichment and Molecular WeightM+1 peak intensity consistent with ≥98% ¹⁵N enrichment

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Start Start Reactants ¹⁵N-Trimethylamine + 2-Chloroethanol Start->Reactants Reaction Quaternization (Ethanol, 60°C) Reactants->Reaction CrudeProduct Crude Choline chloride-¹⁵N Reaction->CrudeProduct Precipitation Precipitation (Diethyl Ether) CrudeProduct->Precipitation Recrystallization Recrystallization (Isobutanol) Precipitation->Recrystallization Drying Vacuum Drying Recrystallization->Drying Analysis HPLC, NMR, Mass Spectrometry Drying->Analysis FinalProduct High-Purity Choline chloride-¹⁵N Analysis->FinalProduct

Caption: Experimental workflow for the synthesis of high-purity Choline chloride-¹⁵N.

TroubleshootingLogic Problem Low Yield or Purity CheckReaction Check Reaction Completion (TLC/NMR) Problem->CheckReaction Yield Issue CheckPurity Analyze Impurities (HPLC/NMR/MS) Problem->CheckPurity Purity Issue CheckIsotope Verify ¹⁵N Enrichment of Starting Material Problem->CheckIsotope Isotopic Purity Issue IncompleteReaction Incomplete Reaction CheckReaction->IncompleteReaction Not Complete ImpureProduct Presence of Impurities CheckPurity->ImpureProduct Impurities Detected LowEnrichment Low Isotopic Enrichment CheckIsotope->LowEnrichment Enrichment Low SolutionReaction Increase Reaction Time/Temperature or Optimize Reactant Ratio IncompleteReaction->SolutionReaction SolutionPurity Optimize Purification (Recrystallization/ Chromatography) ImpureProduct->SolutionPurity SolutionIsotope Source High-Purity ¹⁵N Starting Material LowEnrichment->SolutionIsotope

Caption: Logical troubleshooting flow for Choline chloride-¹⁵N synthesis.

References

Optimizing cell culture conditions for efficient 15N labeling with choline.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cell culture conditions for efficient 15N labeling with choline. Here you will find troubleshooting advice, detailed experimental protocols, and quantitative data to support your research needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during 15N choline labeling experiments.

Q1: Why is my 15N incorporation efficiency low?

A1: Low incorporation of 15N from labeled choline can stem from several factors:

  • Presence of Unlabeled Choline: Standard cell culture media contain unlabeled choline. It is crucial to use a choline-free basal medium and supplement it with 15N choline. Additionally, fetal bovine serum (FBS) is a significant source of unlabeled choline; therefore, using dialyzed FBS is essential to reduce the concentration of unlabeled choline.

  • Insufficient Labeling Time: The time required to achieve high levels of 15N enrichment can vary between cell lines and is dependent on the turnover rate of choline-containing metabolites. For many cell lines, a labeling period of at least 24 to 72 hours is recommended.

  • Suboptimal Cell Density: Very high cell densities can lead to nutrient depletion and reduced metabolic activity, which can negatively impact the uptake and incorporation of 15N choline. Conversely, very low densities may result in slower overall growth and labeling. It is important to optimize the seeding density for your specific cell line.

  • Metabolic Scrambling: The 15N label from choline can be metabolically transferred to other molecules, although this is less common for the nitrogen in the choline headgroup. However, ensuring that 15N choline is the primary source of choline will minimize any potential dilution of the label.

Q2: How can I prepare a choline-free cell culture medium?

A2: Since most standard media formulations contain choline, you will likely need to prepare a custom medium. You can do this by:

  • Starting with a deficient basal medium: Order a custom formulation of your desired basal medium (e.g., DMEM, RPMI-1640) that specifically lacks choline.

  • Reconstituting the medium: Dissolve the powdered choline-free medium in high-purity water according to the manufacturer's instructions.

  • Adding supplements: Add all other necessary supplements, such as amino acids (if not already in the powder), glucose, and salts.

  • Adding Dialyzed FBS: Supplement the medium with dialyzed fetal bovine serum to the desired concentration (typically 10%). Dialysis will remove most of the small molecules, including unlabeled choline, from the serum.

  • Adding 15N Choline: Add your 15N-labeled choline chloride to the final desired concentration.

  • Sterile Filtration: Sterile filter the complete medium using a 0.22 µm filter before use.

Q3: What is the optimal concentration of 15N choline to use?

A3: The optimal concentration of 15N choline will depend on your specific cell line and experimental goals. A good starting point is to use a concentration similar to that found in standard media, which is typically around 30 µM. You may need to perform a dose-response experiment to determine the ideal concentration for achieving maximal incorporation without inducing cytotoxicity.

Q4: How does cell density affect labeling efficiency?

A4: Cell density is a critical parameter to control for optimal labeling.

  • High Density: Overly confluent cultures can suffer from nutrient limitation and the accumulation of toxic byproducts, leading to decreased metabolic activity and reduced uptake of 15N choline.

  • Low Density: Very sparse cultures may have a longer lag phase and slower overall proliferation, which can delay the incorporation of the stable isotope into cellular components.

It is recommended to maintain cells in the exponential growth phase during the labeling period. Seeding cells at a density that allows for proliferation without reaching confluency by the end of the labeling period is ideal.

Q5: How can I minimize the metabolic scrambling of the 15N label?

A5: While the nitrogen atom in the choline headgroup is relatively stable, some metabolic activity can potentially lead to the transfer of the 15N label. To minimize this:

  • Use High-Purity 15N Choline: Ensure the isotopic purity of your 15N choline is high (>98%).

  • Provide a Complete Medium: Other than the absence of unlabeled choline, the medium should be nutritionally complete to prevent cells from catabolizing alternative sources that might lead to label scrambling.

  • Optimize Labeling Time: Use the shortest labeling time necessary to achieve the desired level of incorporation. Prolonged incubation could increase the chances of metabolic side reactions.

Q6: What are the best practices for harvesting cells after labeling?

A6: Proper harvesting is crucial for accurate downstream analysis.

  • Washing: After the labeling period, wash the cells thoroughly with a choline-free buffer (e.g., phosphate-buffered saline) to remove any residual 15N choline from the medium. This is critical to avoid artificially high background signals.

  • Quenching Metabolism: For metabolomic studies, it is important to quickly quench metabolic activity. This can be achieved by rapidly washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).

  • Cell Lysis: Lyse the cells using a method compatible with your downstream application (e.g., sonication, freeze-thaw cycles, or lysis buffers).

Quantitative Data on Labeling Efficiency

The efficiency of incorporating a labeled choline analog is dependent on both the concentration of the label and the duration of the incubation. The following table provides an example of incorporation efficiency for a choline analog, propargylcholine, in NIH 3T3 cells, which can serve as a reference for designing 15N choline labeling experiments.

Concentration of Propargyl-Choline (µM)Labeling Time (hours)Incorporation into Phosphatidylcholine (%)Incorporation into Sphingomyelin (%)
10024185
250243310
500244415

Data adapted from Jao et al. (2009). Propargylcholine serves as an analog to choline and these data illustrate the concentration-dependent nature of incorporation. It is important to note that labeling with 15N choline can be expected to reach higher incorporation levels, often exceeding 95%, with optimized conditions and sufficient incubation time.

Experimental Protocols

This section provides a detailed protocol for the efficient 15N labeling of choline-containing metabolites in mammalian cells, using HEK293 cells as an example.

Protocol: 15N Choline Labeling in HEK293 Cells

Materials:

  • HEK293 cells

  • Choline-free DMEM/F12 basal medium (powdered)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • 15N-Choline Chloride (>98% isotopic purity)

  • Penicillin-Streptomycin solution (100x)

  • Sterile, high-purity water

  • 0.22 µm sterile filter units

  • Sterile cell culture flasks and plates

Methodology:

  • Preparation of Complete 15N-Labeling Medium:

    • Prepare the choline-free DMEM/F12 medium according to the manufacturer's instructions using high-purity water.

    • Add dFBS to a final concentration of 10%.

    • Add Penicillin-Streptomycin to a final concentration of 1x.

    • Prepare a stock solution of 15N-Choline Chloride in sterile water. Add the stock solution to the medium to achieve the desired final concentration (e.g., 30 µM).

    • Sterile filter the complete medium using a 0.22 µm filter.

  • Cell Culture and Labeling:

    • Culture HEK293 cells in standard (unlabeled) complete medium until they reach the desired number for your experiment.

    • At the time of subculturing, wash the cells once with sterile, choline-free PBS to remove any residual unlabeled choline.

    • Seed the cells into new culture vessels containing the pre-warmed complete 15N-labeling medium at an optimized seeding density. A good starting point for a 10 cm dish is 2 x 10^6 cells.

    • Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired labeling period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Sample Preparation:

    • After the labeling period, place the culture dish on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold, choline-free PBS.

    • For metabolite analysis, add a pre-chilled extraction solution (e.g., 80% methanol) to the cells and incubate at -20°C for 15 minutes.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Centrifuge the lysate at high speed to pellet the cell debris.

    • Collect the supernatant containing the metabolites for downstream analysis (e.g., by LC-MS).

Signaling Pathways and Experimental Workflows

Choline Metabolism and Uptake Pathway

The following diagram illustrates the key steps in choline uptake and its subsequent metabolism within the cell. Efficient 15N labeling relies on the effective functioning of this pathway.

Choline_Metabolism cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane 15N_Choline_ext 15N Choline CTL1 Choline Transporter (e.g., CTL1/SLC44A1) 15N_Choline_ext->CTL1 Uptake 15N_Choline_int Intracellular 15N Choline CTL1->15N_Choline_int 15N_P_Choline 15N Phosphocholine 15N_Choline_int->15N_P_Choline CHKA 15N_Betaine 15N Betaine 15N_Choline_int->15N_Betaine CHDH 15N_CDP_Choline 15N CDP-Choline 15N_P_Choline->15N_CDP_Choline CCT 15N_PC 15N Phosphatidylcholine 15N_CDP_Choline->15N_PC CPT/CEPT 15N_SM 15N Sphingomyelin 15N_PC->15N_SM SMS CHKA Choline Kinase CCT CTP:Phosphocholine Cytidylyltransferase CPT_CEPT Choline Phosphotransferase SMS Sphingomyelin Synthase CHDH Choline Dehydrogenase

Caption: Choline uptake and metabolism pathway for 15N labeling.

Experimental Workflow for 15N Choline Labeling and Analysis

This workflow outlines the major steps from cell culture to data analysis in a typical 15N choline labeling experiment.

Experimental_Workflow A Prepare 15N-Labeling Medium (Choline-free base + 15N Choline + dFBS) B Cell Seeding and Culture in 15N Medium A->B C Incubation for Labeling (e.g., 24-72 hours) B->C D Cell Harvesting (Washing and Quenching) C->D E Metabolite Extraction D->E F LC-MS/MS Analysis E->F G Data Analysis (Quantification of 15N Incorporation) F->G

Caption: A typical experimental workflow for 15N choline labeling.

Troubleshooting Logic for Low 15N Incorporation

This diagram provides a logical approach to troubleshooting experiments where low 15N incorporation is observed.

Troubleshooting_Logic Start Low 15N Incorporation Detected Check_Medium Verify Medium Composition: - Choline-free base? - Dialyzed FBS used? Start->Check_Medium Check_Time Increase Labeling Time? Check_Medium->Check_Time Yes Solution_Medium Prepare fresh medium with correct components. Check_Medium->Solution_Medium No Check_Density Optimize Cell Seeding Density? Check_Time->Check_Density Yes Solution_Time Perform a time-course experiment (e.g., 24, 48, 72h). Check_Time->Solution_Time No Check_Viability Assess Cell Viability and Health? Check_Density->Check_Viability Yes Solution_Density Test a range of seeding densities. Check_Density->Solution_Density No Solution_Viability Troubleshoot general cell culture issues. Check_Viability->Solution_Viability Unhealthy End Re-run Experiment Check_Viability->End Healthy Solution_Medium->End Solution_Time->End Solution_Density->End Solution_Viability->End

Troubleshooting poor incorporation of Choline chloride-15N in metabolic labeling experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during metabolic labeling experiments with Choline chloride-15N.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for this compound incorporation into cellular lipids?

A1: The primary metabolic route for the incorporation of this compound into cellular lipids is the Kennedy pathway. In this pathway, choline is first phosphorylated to phosphocholine, which is then converted to CDP-choline. Finally, the CDP-choline donates the phosphocholine headgroup to diacylglycerol to form phosphatidylcholine (PC), a major component of cellular membranes.

Q2: What are the expected 15N enrichment levels in mammalian cells after labeling with this compound?

A2: With optimized protocols, high levels of 15N enrichment are achievable. In many experimental setups, researchers can expect to achieve >90% isotopic enrichment in choline-containing metabolites. However, the actual enrichment can vary significantly depending on the cell line, experimental conditions, and the duration of the labeling. In some cases, enrichment might be lower, and it is crucial to determine the labeling efficiency experimentally.

Q3: How can I determine the 15N labeling efficiency in my experiment?

A3: The 15N labeling efficiency can be determined using mass spectrometry. By comparing the experimental isotopic distribution of a choline-containing metabolite (e.g., phosphocholine or a specific phosphatidylcholine species) with its theoretical isotopic distribution at different enrichment levels, you can calculate the percentage of 15N incorporation. This analysis is crucial for accurate interpretation of metabolic flux data.

Q4: Is this compound stable in cell culture medium?

A4: Choline chloride is generally a stable compound in aqueous solutions. However, the stability of any component in a complex mixture like cell culture medium can be influenced by factors such as pH, temperature, and the presence of other reactive species. It is recommended to prepare fresh labeling medium for each experiment or to validate the stability of this compound under your specific storage and experimental conditions.

Troubleshooting Guide for Poor this compound Incorporation

Poor incorporation of this compound can arise from a variety of factors, from suboptimal experimental conditions to inherent cellular characteristics. This guide provides a systematic approach to identify and resolve these issues.

Diagram: Troubleshooting Workflow for Poor this compound Incorporation

TroubleshootingWorkflow start Start: Poor 15N Incorporation Detected check_media Step 1: Verify Labeling Medium Composition start->check_media check_unlabeled_choline Is there a source of unlabeled choline? check_media->check_unlabeled_choline Assess use_choline_free_media Action: Use choline-free basal medium and dialyzed serum. check_unlabeled_choline->use_choline_free_media Yes check_concentration Is the 15N-Choline Chloride concentration optimal? check_unlabeled_choline->check_concentration No end_point Resolution: Improved 15N Incorporation use_choline_free_media->end_point optimize_concentration Action: Perform a dose-response experiment (e.g., 10-100 µM). check_concentration->optimize_concentration No check_cell_conditions Step 2: Evaluate Cell Culture Conditions check_concentration->check_cell_conditions Yes optimize_concentration->end_point check_cell_line Does the cell line have low choline transporter expression? check_cell_conditions->check_cell_line Assess screen_transporters Action: Screen for CTL1 expression or choose a different cell line. check_cell_line->screen_transporters Yes check_ph Is the medium pH optimal (typically 7.2-7.4)? check_cell_line->check_ph No screen_transporters->end_point adjust_ph Action: Monitor and adjust medium pH. check_ph->adjust_ph No check_density Are the cells over-confluent? check_ph->check_density Yes adjust_ph->end_point optimize_density Action: Label cells during the exponential growth phase (e.g., 70-80% confluency). check_density->optimize_density Yes check_protocol Step 3: Review Experimental Protocol check_density->check_protocol No optimize_density->end_point check_incubation_time Is the incubation time sufficient? check_protocol->check_incubation_time Assess time_course_experiment Action: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours). check_incubation_time->time_course_experiment No time_course_experiment->end_point

Caption: A step-by-step workflow to diagnose and resolve poor 15N incorporation.

Step 1: Verify Labeling Medium Composition
  • Issue: Presence of unlabeled choline in the basal medium or serum.

    • Explanation: Standard cell culture media contain unlabeled choline chloride.[1] Fetal bovine serum (FBS) also contains choline. These unlabeled sources will compete with this compound, leading to lower isotopic enrichment.

    • Solution: Use a custom choline-free basal medium for your labeling experiments. If serum is required, use dialyzed FBS to remove small molecules like choline.

  • Issue: Suboptimal concentration of this compound.

    • Explanation: The concentration of the labeled choline should be sufficient to support cell health and allow for efficient uptake and incorporation, but excessive concentrations can be costly and may have unintended metabolic effects.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental goals. A typical starting range to test is 10-100 µM.

Medium ComponentTypical Choline Chloride Concentration (mg/L)
DMEM4.0[1]
DMEM/F-128.98[1]
Ham's F-1213.96[1]
MEM1.0
RPMI-16403.0

Table 1: Choline chloride concentrations in common cell culture media.

Step 2: Evaluate Cell Culture Conditions
  • Issue: Low expression of choline transporters in the selected cell line.

    • Explanation: Choline uptake is an active process mediated by transporters, primarily the choline transporter-like protein 1 (CTL1).[2] Different cell lines (e.g., HeLa, HEK293, CHO) have varying expression levels of these transporters, which directly impacts the rate of choline uptake.

    • Solution: If you suspect low transporter expression, you can perform qPCR or Western blotting to assess CTL1 levels. Alternatively, consider using a different cell line known to have higher choline uptake rates.

  • Issue: Suboptimal pH of the culture medium.

    • Explanation: Choline uptake via CTL1 can be pH-dependent.[2] Deviations from the optimal physiological pH range (typically 7.2-7.4) can reduce transporter activity and thus, choline incorporation.[3]

    • Solution: Ensure that the pH of your labeling medium is within the optimal range for your cells. Monitor the pH throughout the experiment, as cellular metabolism can cause it to change.

  • Issue: High cell density or over-confluence.

    • Explanation: Cells at a very high density may experience nutrient limitations and have altered metabolic states. This can lead to reduced uptake of nutrients, including choline.

    • Solution: Perform labeling experiments when cells are in the exponential growth phase (e.g., 70-80% confluency) rather than when they are fully confluent.

Step 3: Review Experimental Protocol
  • Issue: Insufficient incubation time.

    • Explanation: The incorporation of 15N into the cellular metabolome is a time-dependent process. It takes time for the labeled choline to be taken up, metabolized, and incorporated into downstream molecules like phosphatidylcholine.

    • Solution: Perform a time-course experiment to determine the optimal labeling duration for your system. Typical time points to test include 6, 12, 24, and 48 hours. The rate of incorporation will depend on the cell division rate and the turnover of choline-containing metabolites.

Experimental Protocols

Detailed Protocol for Metabolic Labeling with this compound

This protocol provides a general framework for labeling adherent mammalian cells with this compound. Optimization for specific cell lines and experimental goals is recommended.

Materials:

  • Adherent mammalian cells of choice

  • Choline-free basal medium (e.g., custom DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound (sterile stock solution, e.g., 10 mM in water)

  • Complete growth medium (with unlabeled choline)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Cell culture plates/flasks

  • Methanol, Chloroform, and Water (LC-MS grade) for extraction

Procedure:

  • Cell Seeding:

    • One day prior to labeling, seed cells in culture plates at a density that will result in 70-80% confluency at the time of labeling.

  • Preparation of Labeling Medium:

    • Prepare the choline-free basal medium supplemented with dFBS and other necessary components (e.g., glutamine, penicillin/streptomycin).

    • Add this compound from the stock solution to the desired final concentration (e.g., 20 µM).

    • Warm the labeling medium to 37°C.

  • Metabolic Labeling:

    • Aspirate the complete growth medium from the cells.

    • Gently wash the cells twice with sterile PBS to remove any residual unlabeled choline.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for the desired duration (e.g., 24 hours) under standard culture conditions (37°C, 5% CO2).

  • Cell Harvesting and Metabolite Extraction:

    • Place the culture plate on ice and aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS.

    • Add a pre-chilled extraction solvent mixture (e.g., 80:20 methanol:water) to the cells.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Vortex the tube thoroughly and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites for LC-MS analysis.

  • Sample Analysis:

    • Analyze the extracted metabolites using a suitable LC-MS/MS method for the detection and quantification of choline and its 15N-labeled metabolites.

Signaling Pathways and Logical Relationships

Diagram: The Kennedy Pathway for Choline Metabolism

KennedyPathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Choline_15N_ext Choline-15N CTL1 CTL1 Transporter Choline_15N_ext->CTL1 Uptake Choline_15N_int Choline-15N Phosphocholine_15N Phosphocholine-15N Choline_15N_int->Phosphocholine_15N Choline Kinase ATP ATP CDP_Choline_15N CDP-Choline-15N Phosphocholine_15N->CDP_Choline_15N CTP:phosphocholine cytidylyltransferase CTP CTP PC_15N Phosphatidylcholine-15N CDP_Choline_15N->PC_15N Cholinephosphotransferase DAG Diacylglycerol CMP CMP DAG->CMP PPi PPi CTP->PPi ADP ADP ATP->ADP CTL1->Choline_15N_int

Caption: The Kennedy pathway illustrating the incorporation of 15N-choline into phosphatidylcholine.

References

Minimizing isotopic scrambling in Choline chloride-15N tracer studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic scrambling in Choline chloride-¹⁵N tracer studies.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling in the context of ¹⁵N-choline tracer studies?

A1: Isotopic scrambling refers to the unwanted transfer of the ¹⁵N stable isotope from the tracer molecule (¹⁵N-choline) to other molecules that are not part of its direct metabolic pathway. This can lead to the misinterpretation of experimental results by incorrectly identifying and quantifying the metabolic fate of choline.

Q2: What are the potential biochemical mechanisms for ¹⁵N scrambling from choline?

A2: While the quaternary amine group in choline itself is relatively stable, the primary concern for ¹⁵N scrambling arises from the intersection of choline metabolism with general nitrogen metabolism, particularly amino acid pathways. The most likely mechanisms include:

  • Transamination Reactions: After choline is metabolized, downstream products can potentially enter pathways involving transaminases. These enzymes can transfer the ¹⁵N-labeled amino group to other α-keto acids, leading to the incorporation of ¹⁵N into a variety of amino acids.

  • One-Carbon Metabolism: Choline is a significant source of methyl groups through its oxidation to betaine. This pathway is interconnected with the folate and methionine cycles, which are central hubs for nitrogen and carbon metabolism. There is a possibility of nitrogen exchange within these interconnected pathways.

  • Gut Microbiota Metabolism: The gut microbiome can metabolize choline into trimethylamine (TMA). While this is a direct catabolic pathway, further metabolism of nitrogen-containing microbial products could contribute to the distribution of ¹⁵N to other compounds.

Q3: How can I detect if ¹⁵N scrambling is occurring in my experiment?

A3: Detecting scrambling involves looking for ¹⁵N enrichment in molecules that are not known direct products of choline metabolism. This can be done by:

  • Untargeted Metabolomics: Analyzing your samples for all detectable metabolites and identifying any ¹⁵N-labeled compounds that are not part of the canonical choline pathway.

  • Targeted Analysis of Amino Acids: Specifically measuring the ¹⁵N enrichment in amino acids, particularly those heavily involved in transamination reactions like glutamate and alanine. Significant enrichment in these amino acids would be a strong indicator of scrambling.

Troubleshooting Guides

Issue 1: High ¹⁵N enrichment in non-choline-related metabolites.
  • Possible Cause 1: Transamination. The ¹⁵N label from choline metabolites may be transferred to other molecules via transaminase activity.

    • Troubleshooting Steps:

      • Optimize Labeling Time: Keep the labeling period as short as possible to primarily observe the direct incorporation of ¹⁵N-choline into its immediate downstream metabolites before significant scrambling can occur.

      • Inhibit Transaminases (in vitro): For cell culture experiments, consider the use of a broad-spectrum transaminase inhibitor, such as aminooxyacetate (AOA), during the labeling period. Note: This will have significant effects on overall cell metabolism and should be used with appropriate controls.

      • Rapid Quenching and Extraction: Ensure that metabolic activity is stopped immediately and completely during sample harvesting. Rapid quenching with liquid nitrogen and extraction with cold solvents are critical to prevent enzymatic reactions from continuing post-harvest.

  • Possible Cause 2: Sample Preparation Artifacts. Isotopic exchange can sometimes occur during sample preparation, especially under harsh chemical conditions or with certain derivatization reagents.

    • Troubleshooting Steps:

      • Use Mild Derivatization Methods: If derivatization is necessary for your analytical method, choose reagents and conditions known to be mild and less likely to promote nitrogen exchange.

      • Optimize pH: Maintain a stable and appropriate pH during extraction and sample processing to minimize non-enzymatic isotopic exchange.

      • Analyze Samples Promptly: Store extracts at -80°C and analyze them as soon as possible to minimize the potential for degradation and exchange over time.

Issue 2: Inconsistent or low ¹⁵N enrichment in target choline metabolites.
  • Possible Cause 1: Incomplete Tracer Equilibration. The ¹⁵N-choline may not have fully equilibrated with the intracellular choline pool.

    • Troubleshooting Steps:

      • Optimize Tracer Concentration: Ensure the concentration of ¹⁵N-choline in the medium is sufficient to compete with endogenous choline pools.

      • Pre-incubation with Tracer: A short pre-incubation period with the labeled choline may be necessary to allow for cellular uptake and equilibration before the experimental time points begin.

  • Possible Cause 2: Issues with Analytical Method. The LC-MS/MS method may not be optimally configured to detect and quantify the labeled and unlabeled forms of choline and its metabolites.

    • Troubleshooting Steps:

      • Chromatographic Separation: Use a suitable chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), to achieve good separation of choline and its polar metabolites from other interfering compounds.

      • Mass Spectrometry Parameters: Optimize MS/MS transitions (precursor and product ions) for both the unlabeled (¹⁴N) and labeled (¹⁵N) versions of each metabolite of interest. Ensure the mass resolution is sufficient to distinguish the ¹⁵N-labeled species.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from a ¹⁵N-choline tracer experiment in cultured hepatocytes to illustrate expected outcomes and potential signs of scrambling.

Table 1: Isotopic Enrichment in Key Choline Metabolites

Metabolite¹⁵N Enrichment (%) - 1 hour¹⁵N Enrichment (%) - 6 hours¹⁵N Enrichment (%) - 24 hours
Choline95.2 ± 2.194.8 ± 2.593.5 ± 3.1
Phosphocholine60.3 ± 4.585.1 ± 3.990.2 ± 2.8
Phosphatidylcholine15.7 ± 2.845.9 ± 5.275.6 ± 4.7
Betaine25.1 ± 3.255.8 ± 4.170.3 ± 3.8

Table 2: Assessment of Potential Isotopic Scrambling

Metabolite¹⁵N Enrichment (%) - 1 hour¹⁵N Enrichment (%) - 6 hours¹⁵N Enrichment (%) - 24 hours
Glutamate< 0.52.1 ± 0.88.5 ± 1.5
Alanine< 0.51.8 ± 0.67.9 ± 1.2
Glycine1.2 ± 0.45.3 ± 1.115.2 ± 2.3

Note: The increasing ¹⁵N enrichment in glutamate and alanine over time, which are not direct products of choline metabolism, suggests potential isotopic scrambling via transamination. The enrichment in glycine could be a combination of scrambling and legitimate metabolic flux from betaine metabolism.

Experimental Protocols

Protocol 1: Cell Culture Labeling and Metabolite Extraction
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

  • Media Preparation: Prepare culture medium containing ¹⁵N-Choline chloride at the desired final concentration. Use dialyzed fetal bovine serum to reduce interference from unlabeled choline in the serum.

  • Labeling: Remove the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the ¹⁵N-choline-containing medium.

  • Incubation: Incubate the cells for the desired time points (e.g., 1, 6, 24 hours).

  • Metabolic Quenching: To harvest, quickly aspirate the medium and wash the cells with ice-cold 0.9% NaCl solution. Immediately add liquid nitrogen to the plate to flash-freeze the cells and quench all metabolic activity.

  • Extraction: Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol/20% water) to the frozen cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Pellet Cellular Debris: Vortex the lysate and centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.

  • Sample Collection: Transfer the supernatant containing the polar metabolites to a new tube. Dry the supernatant using a vacuum concentrator.

  • Storage: Store the dried metabolite extracts at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of ¹⁵N-Choline and its Metabolites
  • Sample Reconstitution: Reconstitute the dried extracts in a suitable solvent for your chromatography, such as an acetonitrile/water mixture.

  • Chromatography:

    • Column: Use a HILIC column for good retention and separation of polar choline metabolites.

    • Mobile Phase: Employ a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) to elute the compounds.

  • Mass Spectrometry:

    • Ionization Mode: Use positive electrospray ionization (ESI+).

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: For each metabolite, set up transitions for both the unlabeled (¹⁴N) and labeled (¹⁵N) forms. For example:

      • ¹⁴N-Choline: Precursor m/z 104.1 -> Product m/z 60.1

      • ¹⁵N-Choline: Precursor m/z 105.1 -> Product m/z 61.1

  • Data Analysis: Calculate the isotopic enrichment for each metabolite by determining the ratio of the peak area of the labeled form to the total peak area (labeled + unlabeled).

Visualizations

Choline_Metabolism Ext_Choline Extracellular ¹⁵N-Choline Int_Choline Intracellular ¹⁵N-Choline Ext_Choline->Int_Choline Transporter Phosphocholine ¹⁵N-Phosphocholine Int_Choline->Phosphocholine Choline Kinase Betaine_Aldehyde ¹⁵N-Betaine Aldehyde Int_Choline->Betaine_Aldehyde Choline Dehydrogenase CDP_Choline ¹⁵N-CDP-Choline Phosphocholine->CDP_Choline CTP:Phosphocholine Cytidylyltransferase PC ¹⁵N-Phosphatidylcholine CDP_Choline->PC Choline- phosphotransferase Betaine ¹⁵N-Betaine Betaine_Aldehyde->Betaine DMG Dimethylglycine Betaine->DMG BHMT One_Carbon One-Carbon Metabolism Betaine->One_Carbon Methyl Donor Amino_Acids Amino Acid Pool (e.g., Glutamate) Betaine->Amino_Acids Potential Scrambling Sarcosine Sarcosine DMG->Sarcosine Glycine Glycine Sarcosine->Glycine Glycine->One_Carbon One_Carbon->Amino_Acids Nitrogen Exchange Scrambled_AA ¹⁵N-Amino Acids Amino_Acids->Scrambled_AA Transamination (Scrambling)

Caption: Choline metabolism and potential points of ¹⁵N isotopic scrambling.

Troubleshooting_Workflow Start Start: ¹⁵N-Choline Tracer Experiment Data_Acquisition LC-MS/MS Data Acquisition Start->Data_Acquisition Check_Scrambling Check for ¹⁵N in non-choline metabolites (e.g., Amino Acids) Data_Acquisition->Check_Scrambling No_Scrambling No Significant Scrambling: Proceed with Data Analysis Check_Scrambling->No_Scrambling No Scrambling_Detected Scrambling Detected Check_Scrambling->Scrambling_Detected Yes Optimize_Time Optimize Labeling Time: Use shorter time points Scrambling_Detected->Optimize_Time Rapid_Quench Improve Quenching: Ensure rapid and complete metabolic arrest Scrambling_Detected->Rapid_Quench Sample_Prep Review Sample Prep: Use mild extraction and derivatization conditions Scrambling_Detected->Sample_Prep Re_Analyze Re-run Experiment and Analyze Data Optimize_Time->Re_Analyze Rapid_Quench->Re_Analyze Sample_Prep->Re_Analyze

Caption: Troubleshooting workflow for isotopic scrambling.

Signaling_Regulation PPARa PPARα FGF21 FGF21 PPARa->FGF21 Induces Choline_Metabolism Choline Metabolism FGF21->Choline_Metabolism Regulates Lipid_Metabolism Lipid Metabolism Choline_Metabolism->Lipid_Metabolism Impacts Energy_Homeostasis Energy Homeostasis Lipid_Metabolism->Energy_Homeostasis Mitochondrial_ETS Mitochondrial ETS Function Mitochondrial_ETS->Choline_Metabolism Influences

Caption: Key signaling pathways regulating choline metabolism.

Best practices for storing and handling Choline chloride-15N to prevent degradation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Choline chloride-15N to prevent degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid this compound?

A1: For long-term stability of solid this compound, it is recommended to store it at temperatures between 2°C and 8°C.[1] Some suppliers may also recommend room temperature storage for shorter periods; always refer to the manufacturer's specific instructions.[2][3] For stock solutions, storage at -20°C is suitable for up to one month, while storage at -80°C can extend stability for up to six months.[4]

Q2: How should I protect this compound from moisture?

A2: Choline chloride is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] To prevent degradation due to moisture, always store this compound in a tightly sealed, airtight container.[1][2] It is also advisable to store it in a desiccator or a dry, controlled-humidity environment.

Q3: Is this compound sensitive to light?

A3: Yes, this compound should be protected from light.[1][3] Store the compound in an opaque or amber vial to prevent photodegradation. When handling, minimize exposure to direct light.

Q4: What are the signs of this compound degradation?

A4: Physical signs of degradation can include clumping or caking of the solid powder due to moisture absorption, discoloration, or the development of a fishy odor, which could indicate the formation of trimethylamine. For a definitive assessment of purity, analytical methods such as NMR or mass spectrometry should be used to check for the presence of degradation products.

Q5: What are the potential degradation pathways for this compound?

A5: The primary degradation pathways for this compound under improper storage conditions include:

  • Hydrolysis: Due to its hygroscopic nature, absorbed water can lead to the breakdown of the molecule.

  • Thermal Decomposition: Elevated temperatures can cause decomposition, potentially yielding trimethylamine and 2-chloroethanol.[5] When mixed with certain acidic compounds, it can release HCl at temperatures as low as 40°C.[6]

  • Photodegradation: Exposure to light can also contribute to the breakdown of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Verify the storage conditions (temperature, humidity, light protection). 2. Perform a quality control check on your this compound stock using an appropriate analytical method (e.g., NMR, Mass Spectrometry). 3. If degradation is confirmed, discard the old stock and use a fresh, properly stored vial.
Solid this compound appears clumped or caked Absorption of moisture (hygroscopicity).1. Transfer the compound to a dry, inert atmosphere (e.g., a glove box) for handling. 2. For future prevention, ensure the container is always tightly sealed and stored in a desiccator. 3. Consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the entire stock to the atmosphere.
A fishy odor is detected from the sample Possible decomposition to trimethylamine.1. This indicates significant degradation. The sample should not be used for experiments where purity is critical. 2. Review storage conditions, particularly for exposure to high temperatures or incompatible chemicals.
Difficulty dissolving the compound The compound may have absorbed moisture and partially degraded.1. Attempt to dissolve a small amount in the intended solvent. If solubility is an issue, it may be a sign of degradation. 2. Always use a fresh, dry solvent for dissolution.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Solid Form (Long-term) Stock Solution (Short-term) Stock Solution (Long-term)
Temperature 2°C to 8°C[1] or Room Temperature[2][3]-20°C (up to 1 month)[4]-80°C (up to 6 months)[4]
Humidity Low humidity, store in a desiccator.N/A (in solution)N/A (in solution)
Light Protect from light (use amber vials).[1][3]Protect from light (use amber vials or cover with foil).Protect from light (use amber vials or cover with foil).
Atmosphere Store in a tightly sealed, airtight container.[1][2] Consider storage under an inert gas (e.g., Nitrogen).[1]Store in a tightly sealed vial.Store in a tightly sealed vial.

Experimental Protocols

Protocol: General Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound under specific storage conditions.

1. Materials:

  • This compound
  • Multiple amber glass vials with airtight seals
  • Environmental chamber or incubators capable of maintaining desired temperature and humidity
  • Analytical balance
  • NMR spectrometer
  • Mass spectrometer (e.g., LC-MS)
  • Appropriate deuterated solvent for NMR (e.g., D₂O)
  • HPLC-grade solvents for LC-MS

2. Method:

Mandatory Visualization

degradation_pathways Potential Degradation Pathways of this compound cluster_triggers Degradation Triggers cluster_products Potential Degradation Products choline This compound moisture Moisture (Hydrolysis) heat Heat (Thermal Decomposition) light Light (Photodegradation) trimethylamine Trimethylamine-15N choline->trimethylamine chloroethanol 2-Chloroethanol choline->chloroethanol hcl HCl (with acids) choline->hcl other Other byproducts choline->other moisture->choline heat->choline light->choline

References

How to correct for natural 15N abundance in quantitative proteomics?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for natural 15N abundance in quantitative proteomics experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during 15N metabolic labeling experiments and data analysis.

Issue 1: Incomplete 15N Labeling Leading to Inaccurate Quantification

Symptoms:

  • Observed protein/peptide ratios are skewed or inconsistent across replicates.

  • The isotopic distribution of labeled peptides in the mass spectrum is broader than expected and shows significant peaks at masses lower than the fully labeled peptide.[1][2]

  • Software analysis flags poor correlation between theoretical and experimental isotopic patterns.

Possible Causes:

  • Insufficient labeling time for the organism or cell culture to fully incorporate the 15N isotope.[1][3]

  • Depletion of the 15N-containing nutrient source in the growth medium.

  • For organisms, slow protein turnover in certain tissues can lead to lower enrichment.

  • Contamination with natural abundance (14N) nitrogen sources.

Solutions:

  • Determine Labeling Efficiency: It is crucial to determine the actual 15N incorporation efficiency before proceeding with quantitative analysis.[1][2][4] This can be done by:

    • Analyzing the isotopic distribution of several abundant peptides from your 15N-labeled sample.

    • Using software tools like Protein Prospector's "MS-Isotope" module to compare the experimental isotopic pattern to theoretical patterns at different enrichment levels.[1] The ratio of the monoisotopic peak (M) to the M-1 peak is particularly sensitive to labeling efficiency.[1][3]

  • Correct for Incomplete Labeling in Software: Once the labeling efficiency is determined (e.g., 95%), this value must be used as a parameter in your quantification software.[1][2] The software will then adjust the calculated peptide ratios by accounting for the contribution of the unlabeled portion to the isotopic cluster.[1][5]

  • Optimize Labeling Protocol: For future experiments, consider:

    • Increasing the duration of labeling. For example, in Arabidopsis, 14 days of labeling can achieve 93-99% efficiency.[1][3][6]

    • Ensuring an adequate and consistent supply of the 15N-labeled nutrient.

    • For organisms with slow turnover tissues, labeling for multiple generations may be necessary to achieve high enrichment.

Issue 2: Incorrect Monoisotopic Peak Assignment for 15N-Labeled Peptides

Symptoms:

  • Poor quality of peptide quantification, indicated by high variance or outlier ratios.

  • Low cosine similarity scores or other quality metrics for peptide pair matching in your analysis software.[2]

  • Visual inspection of the mass spectra shows that the software may have picked an incorrect peak as the monoisotopic peak for the heavy-labeled peptide.

Possible Causes:

  • The isotopic clusters of heavy-labeled peptides are often broader due to incomplete labeling, making it more challenging for software to correctly identify the monoisotopic peak.[1][2]

  • Co-elution with other peptides can interfere with the isotopic pattern.

  • Low signal-to-noise ratio for the peptide of interest.

Solutions:

  • Manual Validation: Visually inspect the mass spectra for peptides of interest, especially those with questionable quantification. Compare the experimental isotopic distribution with the theoretical distribution to confirm the correct monoisotopic peak.

  • Utilize Quality Scores: Pay attention to quality scores provided by your software, such as the Cosine Similarity (CS) score in Protein Prospector.[2] Low scores can indicate a poor match and potential errors in peak assignment.

  • High-Resolution Mass Spectrometry: Acquiring data with high resolution in both MS1 and MS2 scans is crucial for resolving complex spectra and improving the accuracy of peak assignment.

  • Software Parameter Optimization: Ensure that the mass tolerance and other search parameters in your software are appropriately set for your instrument and data.

Frequently Asked Questions (FAQs)

Q1: Why do I need to correct for natural 15N abundance?

Even in experiments where you are not intentionally using 15N labeling, all proteins naturally contain a small amount of the 15N isotope. The natural abundance of 15N is approximately 0.37%, while 14N is about 99.63%.[7] While this is a small percentage, it contributes to the isotopic distribution of a peptide. In high-precision quantitative proteomics, especially when comparing samples with different metabolic states, failing to account for this natural abundance can introduce small but systematic errors in quantification. For 15N metabolic labeling experiments, correcting for incomplete labeling is even more critical to obtain accurate quantitative results.[8][9]

Q2: How does incomplete 15N labeling affect my quantitative data?

Incomplete 15N labeling means that a fraction of the nitrogen atoms in your "heavy" labeled proteins are still 14N. This has a direct impact on the isotopic distribution of your labeled peptides in the mass spectrometer. Instead of a single, well-defined "heavy" peak, you will see a distribution of peaks, with the most intense peak (monoisotopic peak) being lower in mass than the fully labeled peptide. If your software assumes 100% labeling, it will incorrectly calculate the abundance of the heavy peptide, leading to inaccurate protein ratios.[1] For example, an uncorrected ratio may be artificially skewed, underestimating the true difference between your samples.

Q3: What is a typical 15N labeling efficiency to aim for?

A high labeling efficiency is desirable for accurate quantification. Typically, researchers aim for >95% enrichment. In many systems, such as Arabidopsis plants, efficiencies between 93-99% are achievable with optimized protocols.[1][3][6] The optimal efficiency will depend on the organism, the experimental setup, and the specific biological question. It is often more important to have a consistent labeling efficiency across all your labeled samples than to reach an extremely high but variable level of enrichment.

Q4: Can the natural 15N abundance vary between different amino acids?

Yes, the natural abundance of 15N is not uniform across all amino acids. Metabolic processes such as transamination can lead to isotopic fractionation, resulting in some amino acids being slightly enriched or depleted in 15N compared to others.[10] For example, amino acids that undergo transamination often have higher δ15N values.[10]

Q5: What software can I use to correct for 15N labeling efficiency?

Several software packages are available to perform corrections for incomplete 15N labeling. Some commonly used options include:

  • Protein Prospector: A free, web-based tool that includes modules for determining labeling efficiency and correcting quantitative data.[1][2]

  • Census: A freely available software that can calculate enrichment ratios and correct for incomplete labeling.[11]

  • MaxQuant: A popular platform for quantitative proteomics that has functionalities to handle metabolic labeling data.

  • IsoCor: A software designed for correcting for natural isotope abundance in labeling experiments.

Quantitative Data Summary

Table 1: Natural 15N Abundance in Selected Amino Acids

This table provides an overview of the relative natural 15N abundance (expressed as δ15N in per mil, ‰) in various protein-bound amino acids (PbAA). These values can vary depending on the organism and diet. The data below is illustrative of typical variations.

Amino AcidTypical δ15N (‰)Notes
PhenylalanineLowOften used as a source amino acid with little change in trophic levels.[12]
GlycineHighTends to be enriched in 15N.
ValineHighShows significant enrichment in 15N due to transamination.[10]
LeucineVariable
IsoleucineVariable
ProlineHighCan be enriched in 15N.
AlanineHighOften shows higher δ15N values.
Glutamic AcidHighA "trophic" amino acid that becomes significantly enriched in 15N with successive trophic transfers.[12]
LysineLowTends to have lower δ15N values as it does not typically undergo transamination as its first catabolic step.[10]

Data is compiled for illustrative purposes from multiple sources indicating relative enrichment patterns.[10][12]

Table 2: Example of Protein Ratio Correction for Incomplete 15N Labeling

This table illustrates the impact of correcting for a 95% labeling efficiency on the calculated protein ratios (Light/Heavy).

Protein IDUncorrected L/H RatioCorrected L/H Ratio (95% Efficiency)% Change After Correction
P123451.852.0510.8%
Q678900.480.5310.4%
R543213.103.4411.0%
S987650.951.0611.6%

As shown, failing to correct for incomplete labeling can lead to an underestimation of the true protein abundance changes.

Experimental Protocols & Workflows

Protocol: Determining 15N Labeling Efficiency Using Protein Prospector

This protocol outlines the steps to determine the 15N labeling efficiency of your samples.

  • Data Acquisition: Acquire high-resolution mass spectra of your 15N-labeled protein digest.

  • Peptide Identification: Perform a database search to identify peptides from your sample.

  • Select Peptides for Analysis: Choose several (e.g., 8-10) abundant peptides with good signal-to-noise ratios. Peptides with a mass less than 1500 m/z are preferable as their monoisotopic peak is typically the most intense.[1][3]

  • Use MS-Isotope Module:

    • In Protein Prospector, navigate to the "MS-Isotope" module.

    • Enter the sequence of a selected peptide.

    • The tool will generate theoretical isotopic distributions for different levels of 15N incorporation (e.g., 95%, 97%, 99%).[1]

  • Compare Experimental and Theoretical Spectra:

    • Visually compare the experimental isotopic cluster of your peptide with the generated theoretical patterns.

    • Pay close attention to the ratio of the M-1 peak (the peak immediately to the left of the monoisotopic peak) to the monoisotopic peak (M). This M-1/M ratio is highly sensitive to labeling efficiency.[1][3]

  • Calculate Average Efficiency: Repeat this process for multiple peptides and calculate the average labeling efficiency. This average value can then be used for correcting your quantitative data.[1]

Workflow for Correcting 15N Abundance in Quantitative Proteomics

Correction_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase cluster_qc Quality Control exp_labeling 15N Metabolic Labeling sample_prep Sample Preparation & Digestion exp_labeling->sample_prep ms_analysis LC-MS/MS Analysis sample_prep->ms_analysis db_search Database Search (Peptide ID) ms_analysis->db_search labeling_eff Determine Labeling Efficiency db_search->labeling_eff quant Peptide & Protein Quantification db_search->quant correction Ratio Adjustment with Labeling Efficiency labeling_eff->correction Input Efficiency % quant->correction manual_validation Manual Spectra Validation quant->manual_validation final_ratios Final Corrected Ratios correction->final_ratios correction->manual_validation

Caption: Workflow for quantitative proteomics using 15N metabolic labeling, including the crucial step of correcting for labeling efficiency.

References

Technical Support Center: Optimizing NMR Pulse Sequences for 15N-Labeled Metabolite Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 15N-labeled metabolites. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your NMR experiments for improved sensitivity and data quality.

Frequently Asked Questions (FAQs)

Q1: What are the most common NMR pulse sequences for detecting 15N-labeled metabolites, and when should I use them?

A1: The choice of pulse sequence depends on your research goals, sample concentration, and the specific information you need. Here's a summary of commonly used sequences:

  • 1D ¹⁵N NMR: A simple experiment to directly detect ¹⁵N signals. It is useful for highly concentrated samples and for getting a quick overview of the nitrogen-containing compounds.[1] However, it suffers from low sensitivity due to the low gyromagnetic ratio of ¹⁵N.

  • 1D ¹H-detected ¹⁵N-edited experiments: These experiments, like 1D ¹⁵N-filtered spectra, offer higher sensitivity by detecting the attached protons. They are excellent for monitoring specific ¹⁵N-labeled metabolites in complex mixtures.[2]

  • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is the most common and generally recommended experiment for ¹⁵N-labeled metabolite analysis.[2][3][4] It provides a correlation map between directly bonded ¹H and ¹⁵N nuclei, offering excellent resolution and sensitivity. It is ideal for identifying and assigning signals from specific metabolites in a mixture.

  • 2D ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects correlations between protons and nitrogens that are two or three bonds apart.[5][6] It is invaluable for structure elucidation and for identifying metabolites where no direct H-N bond exists.

  • 2D ¹H-¹⁵N HSQC-TOCSY (Total Correlation Spectroscopy): This experiment extends the correlation from the ¹H-¹⁵N pair to all protons within the same spin system. It is particularly useful for assigning all proton resonances of a given metabolite.[5]

Q2: I am getting very low signal-to-noise in my ¹⁵N HSQC spectrum. What are the common causes and how can I improve sensitivity?

A2: Low sensitivity is a frequent challenge in ¹⁵N NMR.[7][8] Here are the primary causes and potential solutions:

  • Low Sample Concentration: ¹⁵N NMR is inherently less sensitive than ¹H NMR. Ensure your sample concentration is adequate. For biomolecules, a concentration in the range of 0.1-2.5 mM is often recommended.[9]

  • Suboptimal Pulse Sequence Parameters: Incorrectly set pulse widths (90° and 180° pulses) and delays can significantly reduce signal intensity.[10][11] Calibrate your pulses for both ¹H and ¹⁵N.

  • Inefficient Polarization Transfer: The efficiency of magnetization transfer from ¹H to ¹⁵N is critical. Use sensitivity-enhanced HSQC sequences that utilize gradient coherence selection and water flip-back pulses.[4]

  • Fast Transverse Relaxation (T₂): Metabolites with short T₂ relaxation times will lose signal during the pulse sequence. Consider using TROSY (Transverse Relaxation-Optimized Spectroscopy) for larger metabolites or in viscous samples.

  • Probe Tuning and Matching: Ensure the NMR probe is correctly tuned and matched for the ¹H and ¹⁵N frequencies.[4]

  • Use of Cryoprobes: If available, using a cryoprobe can increase sensitivity by three to five times by reducing electronic noise.[1][12]

Q3: My water suppression is not working effectively, and the residual water signal is obscuring my metabolite peaks. What can I do?

A3: Effective water suppression is crucial for samples in aqueous solutions.[13][14] Here are some common techniques and troubleshooting tips:

  • Presaturation: This is the most common method, where a low-power RF pulse is applied at the water frequency to saturate its signal before the main experiment.[13] Ensure the presaturation frequency is set precisely on the water resonance.

  • Excitation Sculpting: This method uses a combination of selective pulses and gradients to dephase the water signal while leaving the signals of interest intact.

  • CPMG (Carr-Purcell-Meiboom-Gill) Pulse Train: This sequence acts as a T₂ filter, suppressing broad signals from macromolecules and the water resonance.[15][16]

  • Flip-back Pulses: Incorporated into sequences like HSQC, these pulses return the water magnetization to the z-axis, preventing its detection.[2][4]

  • Lyophilization and Reconstitution in D₂O: For non-volatile metabolites, lyophilizing the sample and reconstituting it in D₂O can significantly reduce the H₂O signal.

Troubleshooting Guides

Problem 1: Broad or distorted peak shapes in the ¹⁵N dimension of a 2D HSQC.
Possible Cause Troubleshooting Step
Poor Shimming Re-shim the magnet, especially the higher-order shims, to improve field homogeneity.
Presence of Solid Particles Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube to remove any precipitates.[17]
Incorrect Spectral Width Ensure the spectral width in the ¹⁵N dimension is wide enough to encompass all expected signals.
Fast Chemical Exchange For exchangeable protons (e.g., amines), consider lowering the temperature or adjusting the pH to slow down the exchange rate.[2]
Insufficient Acquisition Time in t₁ Increase the number of increments (TD1) in the indirect dimension to improve resolution.
Problem 2: Missing cross-peaks in a ¹⁵N HMBC spectrum.
Possible Cause Troubleshooting Step
Incorrect Long-Range Coupling Delay The long-range coupling delay (often denoted as d6 or a similar parameter) is optimized for a specific range of J-couplings (typically 2-15 Hz).[6] Try varying this delay to optimize for different coupling constants.
Low Signal-to-Noise HMBC is less sensitive than HSQC. Increase the number of scans (NS) to improve the signal-to-noise ratio.[6]
Very Small Long-Range Coupling Constant If the coupling constant is too small, the correlation may not be visible. There might not be a simple solution other than increasing the number of scans significantly.
Quaternary Nitrogen HMBC is often the only way to get information about quaternary nitrogens. Ensure sufficient signal averaging time is allowed for these weaker correlations to appear.

Experimental Protocols

Protocol 1: Standard ¹H-¹⁵N HSQC with Sensitivity Enhancement

This protocol is for acquiring a standard 2D ¹H-¹⁵N HSQC spectrum with gradient coherence selection and water flip-back for improved sensitivity and water suppression.[4]

  • Sample Preparation:

    • Dissolve the ¹⁵N-labeled metabolite sample in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O with a phosphate buffer).[13]

    • Filter the sample to remove any particulate matter.[17]

    • Transfer the sample to a clean, high-quality NMR tube.

  • Spectrometer Setup:

    • Insert the sample, lock on the deuterium signal, and tune/match the probe for ¹H and ¹⁵N frequencies.[4]

    • Perform shimming to optimize magnetic field homogeneity.

    • Calibrate the 90° pulse widths for both ¹H (p1) and ¹⁵N (p31) and the corresponding power levels (pl1, pl2).

  • Acquisition Parameters (Bruker Example):

    • Load a standard sensitivity-enhanced HSQC pulse program (e.g., hsqcetfpgpsi2).

    • Set the spectral widths (SW) for both ¹H (e.g., 16 ppm) and ¹⁵N (e.g., 35 ppm) dimensions.

    • Set the carrier frequencies (O1P for ¹H, O2P for ¹⁵N) to the center of the respective spectral regions.

    • Set the number of scans (NS) based on the sample concentration (e.g., 8 to 64).

    • Set the number of increments in the indirect dimension (TD1) for desired resolution (e.g., 256 to 512).

    • Set the relaxation delay (D1) to at least 1.5 times the longest T₁ of the protons of interest.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform Fourier transformation, phase correction, and baseline correction.

Quantitative Data Summary
Parameter 1D ¹⁵N Direct Detect 2D ¹H-¹⁵N HSQC 2D ¹H-¹⁵N HMBC Notes
Typical Sample Conc. > 10 mM0.1 - 5 mM1 - 10 mMHSQC is the most sensitive of the 2D experiments.
Relative Sensitivity LowHighMediumSensitivity depends on ¹J(NH) for HSQC and ⁿJ(NH) for HMBC.
Typical Exp. Time Minutes to Hours30 min - several hours1 - 12 hoursExperiment time is highly dependent on sample concentration.
Information Gained ¹⁵N Chemical Shifts¹H-¹⁵N direct correlations¹H-¹⁵N long-range correlationsHMBC is crucial for structural elucidation.
Key Acquisition Parameter Relaxation Delay (D1)¹J(NH) coupling delayLong-range coupling delayProper setting of these delays is critical for optimal signal.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample_prep Dissolve & Filter Sample nmr_tube Transfer to NMR Tube sample_prep->nmr_tube insert_lock Insert Sample & Lock nmr_tube->insert_lock tune_match Tune & Match Probe insert_lock->tune_match shim Shim Magnet tune_match->shim calibrate Calibrate Pulses shim->calibrate load_pulse Load Pulse Sequence calibrate->load_pulse set_params Set Acq. Parameters load_pulse->set_params acquire Acquire Data set_params->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base analyze Analyze Spectrum phase_base->analyze

Caption: General workflow for an NMR experiment.

troubleshooting_sensitivity cluster_causes Potential Causes cluster_solutions Solutions low_sn Low Signal-to-Noise conc Low Sample Concentration low_sn->conc pulse Pulse Miscalibration low_sn->pulse probe Probe Not Tuned low_sn->probe relax Fast T2 Relaxation low_sn->relax cryo Use Cryoprobe low_sn->cryo Hardware Upgrade inc_conc Increase Concentration conc->inc_conc recal Recalibrate Pulses pulse->recal tune Tune & Match Probe probe->tune trosy Use TROSY Sequence relax->trosy

Caption: Troubleshooting low sensitivity in 15N NMR.

pulse_selection_logic rect_node rect_node start Goal of Experiment? q1 Need Connectivity? start->q1 q1->rect_node No 1D 15N-Edited q2 Direct or Long-Range? q1->q2 Yes q2->rect_node Direct (1-bond) 2D HSQC q2->rect_node Long-Range (2-3 bonds) 2D HMBC

Caption: Logic for selecting a 15N NMR pulse sequence.

References

Addressing matrix effects in LC-MS/MS analysis of Choline chloride-15N.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address matrix effects in the quantitative analysis of Choline chloride-15N by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a concern for my this compound analysis?

A: A matrix effect is the alteration of your analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), significantly impacting the accuracy, precision, and sensitivity of your quantitative results.[4][5] For bioanalytical samples like plasma or serum, endogenous compounds such as phospholipids are a primary cause of matrix effects, particularly with electrospray ionization (ESI).[6][7][8][9]

Q2: My results show poor reproducibility and accuracy. How can I determine if a matrix effect is the cause?

A: The first step is to systematically assess for the presence of matrix effects. Two common methods are:

  • Qualitative Assessment (Post-Column Infusion): This experiment helps identify regions in your chromatogram where ion suppression or enhancement occurs.[5][10] A constant flow of this compound solution is infused into the LC flow after the column, and a blank matrix sample is injected. Dips or peaks in the baseline signal indicate where co-eluting matrix components are suppressing or enhancing the signal.

  • Quantitative Assessment (Post-Extraction Spike): This method calculates a Matrix Factor (MF). You compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a clean solvent. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[3][11]

Q3: I've confirmed a matrix effect. What is the most effective way to eliminate or reduce it?

A: Addressing matrix effects typically involves a multi-pronged approach focusing on sample preparation and chromatography.[2]

  • Optimize Sample Preparation: This is the most effective strategy.[9] The goal is to remove interfering components, primarily phospholipids, before injection. While simple protein precipitation (PPT) is fast, it is often the least effective method for removing phospholipids.[6][12] Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer cleaner extracts.[6][12] Mixed-mode or phospholipid-specific removal SPE often provides the cleanest samples.[7][12]

  • Improve Chromatographic Separation: Adjusting your LC method can help separate this compound from interfering matrix components.[5] Since choline is a highly polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than traditional reversed-phase (C18) chromatography.[13]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS is the most reliable way to compensate for matrix effects that cannot be completely removed.[5][14] The SIL-IS should co-elute perfectly with the analyte, as it will experience the same degree of ion suppression or enhancement, allowing for an accurate ratio-based quantification.[14][15]

Q4: My stable isotope-labeled internal standard (SIL-IS) shows a slightly different retention time than my analyte. Is this a problem?

A: Yes, this can be a significant issue. For a SIL-IS to effectively compensate for matrix effects, it must experience the exact same ionization conditions as the analyte.[14] This requires complete co-elution.[15] Even a small shift in retention time means the IS and the analyte may be affected differently by interfering components eluting from the column, leading to inaccurate and imprecise results.[14][15] Using a 13C or 15N-labeled standard is often preferable to deuterium-labeled standards, which can sometimes exhibit slight chromatographic shifts.[15]

Q5: What are the common causes of ion suppression in an ESI source?

A: Ion suppression in Electrospray Ionization (ESI) can be caused by several factors:

  • Competition for Charge: Co-eluting compounds with higher ionization efficiency or concentration can compete for the limited available charge in the ESI droplet, reducing the number of charged analyte ions formed.[1][16]

  • Changes in Droplet Properties: Non-volatile matrix components like salts and detergents can alter the surface tension and viscosity of the ESI droplets.[17][18] This hinders solvent evaporation and the release of gas-phase ions, ultimately suppressing the analyte signal.[16][18]

  • High Concentrations of Salts or Buffers: Non-volatile buffers (e.g., phosphates) are a common source of signal suppression and should be avoided.[17]

Troubleshooting Workflows & Diagrams

A systematic approach is crucial for identifying and resolving matrix effects.

start Problem Observed: Poor Reproducibility, Inaccurate Results, or Low Sensitivity check_is Verify Internal Standard (IS) Performance and Co-elution start->check_is assess_me Assess Matrix Effect (ME) Qualitative & Quantitative Methods check_is->assess_me me_present Matrix Effect Confirmed? assess_me->me_present optimize_sp Optimize Sample Preparation (LLE, SPE, Phospholipid Removal) me_present->optimize_sp Yes other_issue Investigate Other Issues: Instrument Performance, Standard Stability, LC System Leaks me_present->other_issue No optimize_lc Optimize Chromatography (e.g., Switch to HILIC, Modify Gradient) optimize_sp->optimize_lc re_evaluate Re-evaluate Matrix Effect Post-Optimization optimize_lc->re_evaluate me_resolved ME Resolved? re_evaluate->me_resolved end_ok Method Validated: Proceed with Analysis me_resolved->end_ok Yes end_fail Consult Advanced Support: Consider Alternative Ionization (APCI) or Further Method Development me_resolved->end_fail No

Caption: Workflow for troubleshooting matrix effects in LC-MS/MS.

cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) (Phospholipid Removal Plate) start Biological Sample (e.g., Plasma) ppt Add Acetonitrile (3:1 v/v) start->ppt lle Add Immiscible Organic Solvent (e.g., MTBE) start->lle spe Load, Wash, Elute (Mixed-Mode or Specific Sorbent) start->spe ppt_out Supernatant for Injection High Phospholipid Content High Risk of Matrix Effect ppt->ppt_out lle_out Organic Layer for Injection Reduced Phospholipids Moderate Risk of Matrix Effect lle->lle_out spe_out Clean Eluate for Injection Very Low Phospholipid Content Low Risk of Matrix Effect spe->spe_out

Caption: Comparison of common sample preparation workflows.

Quantitative Data Summary

The choice of sample preparation technique significantly impacts the level of residual matrix components and, consequently, the degree of ion suppression.

Sample Preparation TechniqueRelative Phospholipid RemovalTypical Matrix Effect (Ion Suppression)Analyte Recovery (Polar Analytes)Throughput
Protein Precipitation (PPT) LowHigh[6][12]HighHigh
Liquid-Liquid Extraction (LLE) Moderate-HighModerate[12]Can be low and variable[6][12]Medium
Reversed-Phase SPE ModerateModerate[12]GoodLow-Medium
Mixed-Mode/Phospholipid SPE Very HighLow[7][12]GoodLow-Medium

Key Experimental Protocols

1. Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

Objective: To quantify the magnitude of ion suppression or enhancement for this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its SIL-IS into the final mobile phase solvent.

    • Set B (Post-Spike Sample): Process six different lots of blank biological matrix through your entire sample preparation procedure. After the final extraction step, spike the resulting clean extracts with this compound and its SIL-IS at the same concentration as Set A.

    • Set C (Pre-Spike Sample): Spike six different lots of blank biological matrix with this compound and its SIL-IS before initiating the sample preparation procedure.

  • Analysis: Inject all samples onto the LC-MS/MS system and record the peak areas for the analyte and the IS.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)[3]

      • An MF significantly different from 1.0 indicates a matrix effect.

    • Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)

    • Process Efficiency (PE): PE = (Peak Area in Set C) / (Peak Area in Set A) = MF * RE

2. Protocol: Protein Precipitation (PPT)

Objective: A fast but basic method for sample cleanup.

Methodology:

  • Aliquot 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the SIL-IS.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. Protocol: Phospholipid Removal using a Specialized SPE Plate

Objective: To achieve a highly effective cleanup of plasma/serum samples, specifically targeting phospholipids.[7]

Methodology:

  • Place a phospholipid removal 96-well plate on a collection plate.

  • Aliquot 100 µL of the biological sample into each well.

  • Add 300 µL of acetonitrile (with SIL-IS) to each well.

  • Mix thoroughly by aspirating and dispensing the sample 5-10 times to ensure protein precipitation.

  • Apply vacuum or positive pressure to draw the sample through the sorbent into the collection plate.

  • The collected filtrate is now ready for direct injection or can be evaporated and reconstituted in a more suitable solvent if needed.

References

Technical Support Center: Enhancing Hyperpolarized ¹⁵N-Choline Signals for In-Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the signal of hyperpolarized ¹⁵N-choline for in vivo imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to overcome common challenges encountered during experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the production, administration, and detection of hyperpolarized ¹⁵N-choline, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps
Low Signal-to-Noise Ratio (SNR) 1. Suboptimal Polarization: Insufficient polarization of the ¹⁵N-choline sample before dissolution. 2. Rapid T1 Decay: The hyperpolarized state is decaying too quickly in your sample or in vivo. 3. Low ¹⁵N Sensitivity: The inherent low gyromagnetic ratio of ¹⁵N leads to lower signal compared to ¹³C.[1] 4. Suboptimal Infusion Protocol: Inefficient delivery of the hyperpolarized agent to the region of interest.[2][3][4]1. Optimize Polarization: - Ensure the sample is polarized for an adequate duration (e.g., ~3 hours at 1.2 K and 3.35 T).[5][6] - Verify the concentration of the polarizing agent (e.g., TEMPO free radical). - Check the temperature and magnetic field strength of the polarizer. 2. Extend T1 Relaxation Time: - Consider using deuterated ¹⁵N-choline (e.g., ¹⁵N-choline-d₉ or ¹⁵N-choline-d₁₃) to significantly increase T1.[7][8][9] - Minimize the time between dissolution and injection. 3. Improve Detection: - Use optimized radiofrequency (RF) pulse sequences. - Ensure proper coil tuning and matching. 4. Refine Infusion: - Optimize the infusion rate and volume to ensure a sufficient concentration of hyperpolarized ¹⁵N-choline reaches the target tissue.[2][10]
Inability to Detect Metabolic Products (e.g., ¹⁵N-Phosphocholine) 1. Slow Metabolic Conversion: The rate of choline kinase activity may be too slow to detect within the signal lifetime.[7] 2. Small Chemical Shift Difference: The chemical shift difference between ¹⁵N-choline and ¹⁵N-phosphocholine is very small (~0.2 ppm), making them difficult to resolve.[7][11] 3. Low In-Vivo Sensitivity: The combination of low ¹⁵N sensitivity and low concentration of metabolic products can make detection challenging.[7][11]1. Enhance Signal Lifetime: - Employ deuterated ¹⁵N-choline to prolong the observation window.[7] 2. Improve Spectral Resolution: - Use a high-field MRI scanner (e.g., 9.4 T or higher) to increase the separation of the peaks.[2][3][4] - Apply appropriate spectral processing techniques, such as Lorentzian line broadening.[2] 3. Increase Sensitivity: - Increase the initial polarization of the ¹⁵N-choline. - Consider using advanced imaging sequences designed for metabolic imaging.
Toxicity or Physiological Effects 1. High Concentration of Choline: Bolus injections of high concentrations of choline (~90 mM) can lead to cholinergic reactions.[7][12]1. Optimize Infusion Protocol: - Carefully titrate the concentration and infusion rate to minimize adverse effects while maintaining sufficient signal. - Monitor the subject's physiological parameters during and after infusion.
Signal Decay in Blood 1. Interaction with Blood Components: Binding to macromolecules like serum albumin can shorten the T1 relaxation time.[13] 2. Viscosity of Blood: The higher viscosity of blood compared to water can increase the relaxation rate.[11]1. Competitive Displacement: Introduce a competing molecule that displaces the hyperpolarized agent from binding sites on albumin.[13] 2. Use Deuterated Analogs: Deuteration can help mitigate the relaxation effects.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from published studies to aid in experimental design and comparison.

Table 1: T1 Relaxation Times of Hyperpolarized ¹⁵N-Choline and its Analogs

Compound Solvent/Environment Magnetic Field (T) T1 (seconds) Reference
¹⁵N-CholineWater11.7285 ± 12[11]
¹⁵N-CholineBlood11.7120 ± 10[11]
¹⁵N-CholineIn vitro9.4172 ± 16[2][3][4]
¹⁵N-CholineIn vivo (Rat Head)9.4126 ± 15[2][3][4][7]
¹⁵N-Choline-d₉D₂O7390 ± 110[7]
¹⁵N-Choline-d₁₃-9.4580 ± 10[7]
Protonated ¹⁵N-Choline Analog (PHIP)Aqueous Media9.4348 ± 10[7]
Deuterated ¹⁵N-Choline Analog (PHIP)Aqueous Media9.4494 ± 13[7]

Table 2: Polarization and Experimental Parameters

Parameter Value Reference
¹⁵N Polarization Level (DNP)Up to 3.3% - 6%[2][5][6][14][15]
Polarization Temperature1.05 - 1.2 K[5][6][10]
Polarization Magnetic Field3.35 - 5 T[5][6][10]
Polarization Build-up Time Constant~2700 s[2]
¹⁵N-Choline Concentration for Infusion~90 mM[7][12]

Experimental Protocols

Dynamic Nuclear Polarization (DNP) of ¹⁵N-Choline

This protocol describes the general steps for hyperpolarizing ¹⁵N-choline using the dissolution DNP method.

Materials:

  • 98% ¹⁵N-enriched choline chloride

  • Glassing agent (e.g., deuterated water-glycerol mixture)

  • Free radical (e.g., TEMPO)

  • Dissolution DNP polarizer system

  • Heated dissolution medium (e.g., D₂O)

Procedure:

  • Sample Preparation: Prepare a solution of ¹⁵N-choline chloride in the deuterated water-glycerol solvent. Add the TEMPO free radical to the solution (e.g., 50 mM).[10]

  • Polarization:

    • Place the sample in the DNP polarizer.

    • Cool the sample to approximately 1.05-1.2 K in a high magnetic field (e.g., 3.35-5 T).[5][6][10]

    • Irradiate the sample with microwaves at the appropriate frequency (e.g., 94 GHz) for a sufficient duration (e.g., ~3 hours) to build up nuclear polarization.[5][6]

  • Dissolution: Rapidly dissolve the hyperpolarized solid sample in a heated, deuterated solvent (e.g., D₂O) to create an injectable solution.[8]

  • Transfer and Injection: Quickly transfer the hyperpolarized solution to the MRI scanner and infuse it into the subject.

In Vivo ¹⁵N MRS Detection in a Rat Model

This protocol outlines the key steps for acquiring in vivo magnetic resonance spectroscopy (MRS) data of hyperpolarized ¹⁵N-choline in a rat.

Materials:

  • Anesthetized rat with a catheterized femoral vein

  • High-field MRI system (e.g., 9.4 T) equipped for ¹⁵N detection

  • Custom ¹⁵N RF coil

  • Infusion pump

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in the MRI scanner. Position the ¹⁵N coil over the region of interest (e.g., the head).[10]

  • Infusion: Infuse the hyperpolarized ¹⁵N-choline solution via the catheterized vein using a pre-determined infusion protocol.[10]

  • Data Acquisition:

    • Begin MRS data acquisition immediately upon infusion.

    • Use a pulse-acquire sequence with a low flip angle (e.g., 5-30 degrees) and a short inter-pulse delay (e.g., 2 seconds) to monitor the signal over time.[2][10]

  • Data Processing: Process the acquired free induction decays (FIDs) with appropriate line broadening (e.g., 10 Hz Lorentzian) to generate spectra.[2] Reference the ¹⁵N chemical shifts to a standard such as nitromethane.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_dnp Dynamic Nuclear Polarization cluster_diss Dissolution & Injection cluster_acq Data Acquisition & Analysis prep1 ¹⁵N-Choline + Glassing Agent prep2 Add TEMPO Free Radical prep1->prep2 pol Cool to ~1.2 K in 3.35-5 T Field prep2->pol mw Microwave Irradiation (~94 GHz) pol->mw diss Rapid Dissolution in Hot D₂O mw->diss inj Infusion into Animal Model diss->inj acq ¹⁵N MRS Acquisition inj->acq proc Spectral Processing acq->proc

Caption: Workflow for hyperpolarized ¹⁵N-choline in vivo imaging.

choline_metabolism choline Hyperpolarized ¹⁵N-Choline p_choline ¹⁵N-Phosphocholine choline->p_choline Metabolic Conversion enzyme Choline Kinase enzyme->choline

Caption: Metabolic pathway of ¹⁵N-choline to ¹⁵N-phosphocholine.

troubleshooting_logic cluster_solutions start Low SNR? sol1 Optimize DNP Parameters start->sol1 Yes sol2 Use Deuterated ¹⁵N-Choline start->sol2 Yes sol3 Refine Infusion Protocol start->sol3 Yes sol4 Improve RF Coil Tuning start->sol4 Yes end Signal Enhanced sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for low signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: Why is the T1 relaxation time of ¹⁵N-choline longer than that of ¹³C-labeled metabolites?

A1: The longer T1 of ¹⁵N in the quaternary amine of choline is due to the absence of directly attached protons, which are a major source of dipolar relaxation.[11] This, combined with the lower gyromagnetic ratio of ¹⁵N, results in a significantly longer hyperpolarized signal lifetime compared to many ¹³C-labeled compounds.[1]

Q2: What is the purpose of using deuterated ¹⁵N-choline?

A2: Deuterating the choline molecule (replacing protons with deuterium) further reduces the dipolar relaxation pathways, leading to a substantial increase in the T1 relaxation time.[7][8] This extended signal lifetime provides a larger window for in vivo imaging, making it more feasible to observe slower metabolic processes.[7]

Q3: Is it possible to detect the metabolic conversion of ¹⁵N-choline to ¹⁵N-phosphocholine in vivo?

A3: While challenging, it is potentially feasible. The primary difficulties are the slow rate of conversion and the very small chemical shift difference between the two molecules (~0.2 ppm).[7][11] Successful detection in vivo would likely require very high initial polarization, the use of deuterated choline for a longer observation time, and a high-field MRI system for better spectral resolution.[7][11]

Q4: What are the main safety considerations when working with hyperpolarized ¹⁵N-choline?

A4: The main safety consideration is the potential for cholinergic reactions due to the administration of a high concentration of choline.[7][12] It is crucial to carefully control the infused dose and monitor the subject for any adverse physiological effects.

Q5: How does the in vivo environment affect the T1 of hyperpolarized ¹⁵N-choline?

A5: The in vivo T1 is shorter than the in vitro T1 in a simple aqueous solution.[2][3][4] This is due to factors such as the viscosity of blood and interactions with cells and macromolecules, which provide additional relaxation pathways.[11] For instance, the T1 of ¹⁵N-choline was measured to be approximately 172 seconds in vitro but decreased to about 126 seconds in a rat head.[2][3][4]

References

Validation & Comparative

Comparing Choline Chloride-15N and 13C-Choline as Metabolic Tracers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the intricate landscape of cellular metabolism, stable isotope tracers are indispensable tools for elucidating the dynamics of metabolic pathways. Choline, an essential nutrient, plays a pivotal role in numerous physiological processes, including cell membrane integrity, neurotransmission, and methyl group metabolism. Dysregulation of choline metabolism has been implicated in various pathologies, most notably in cancer, making it a critical area of investigation for researchers, scientists, and drug development professionals. The use of isotopically labeled choline analogs, such as Choline chloride-15N and 13C-choline, allows for the precise tracking of choline's metabolic fate.

This guide provides an objective comparison of this compound and 13C-choline as metabolic tracers, supported by established principles of stable isotope tracing and examples of experimental data. We will delve into their respective strengths and limitations, provide detailed experimental protocols, and present data in a clear, comparative format to aid in the selection of the most appropriate tracer for specific research questions.

Physicochemical Properties of Choline Tracers

The fundamental difference between this compound and 13C-choline lies in the specific atom that is isotopically labeled. This seemingly subtle distinction has significant implications for the types of metabolic questions that can be addressed and the analytical methods required for detection.

PropertyThis compound13C-Choline (e.g., Choline-d9, trimethyl-13C3)
Labeled Atom Nitrogen (¹⁵N)Carbon (¹³C)
Typical Labeling Position Quaternary amineMethyl groups or choline backbone
Natural Abundance of Isotope ~0.37%~1.1%
Molecular Weight Increase +1 DaVariable (e.g., +3 Da for trimethyl-¹³C₃)
Primary Analytical Technique Mass Spectrometry, NMR SpectroscopyMass Spectrometry, NMR Spectroscopy

Metabolic Fate and Analytical Considerations

Choline is metabolized through two primary pathways: the Kennedy pathway for phosphatidylcholine (PC) synthesis and the oxidation pathway for betaine synthesis. When using isotopically labeled choline, the label is incorporated into downstream metabolites, allowing for the quantification of pathway flux.

Kennedy Pathway (Phosphorylation): Choline → Phosphocholine → CDP-Choline → Phosphatidylcholine (PC)

Oxidation Pathway: Choline → Betaine Aldehyde → Betaine

The choice between ¹⁵N and ¹³C labeling determines which parts of the choline metabolic network can be effectively traced.

  • This compound: The ¹⁵N label on the quaternary amine is retained throughout the Kennedy pathway, allowing for the tracing of de novo PC synthesis. It is also retained during the initial steps of the oxidation pathway to betaine. This makes it a suitable tracer for studying the overall flux of choline into its major metabolic fates.

  • 13C-Choline: The position of the ¹³C label is critical. If the methyl groups are labeled (e.g., trimethyl-¹³C₃), the tracer can be used to follow the choline headgroup into phospholipids. Additionally, the labeled methyl groups can be transferred from betaine to homocysteine to form methionine, thus tracing one-carbon metabolism. If the choline backbone is labeled, it can provide insights into the structural integrity of the molecule as it is metabolized.

Analytical Techniques

Both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for detecting and quantifying isotopically labeled metabolites.

Analytical ConsiderationThis compound13C-Choline
Mass Shift (MS) A consistent +1 Da shift for all metabolites retaining the nitrogen atom.A variable mass shift depending on the number of ¹³C atoms incorporated.
Isotopologue Analysis (MS) Simpler spectral analysis due to a single labeled atom.More complex spectra with multiple isotopologues possible, providing richer data on labeling patterns.
NMR Spectroscopy ¹⁵N has a lower gyromagnetic ratio, resulting in lower sensitivity compared to ¹³H and ¹³C. Specialized techniques like ¹H-¹⁵N HSQC are required.¹³C NMR is a well-established technique. ¹H-¹³C HSQC can provide detailed structural information.
Background Signal Lower natural abundance of ¹⁵N leads to lower background noise and potentially higher signal-to-noise for the labeled species.Higher natural abundance of ¹³C results in a higher natural background signal that must be corrected for.

Performance Comparison

While direct head-to-head experimental comparisons in the literature are scarce, a qualitative performance assessment can be made based on the inherent properties of the isotopes and their application in metabolic tracing.

Performance MetricThis compound13C-Choline
Tracer Specificity Excellent for tracing the intact choline headgroup.Versatile; can trace the headgroup, methyl donation, and backbone integrity depending on the labeling pattern.
Metabolic Scrambling Low potential for the ¹⁵N label to be transferred outside of the direct choline metabolic network.The ¹³C label on methyl groups can be transferred to other pathways via S-adenosylmethionine (SAM), providing insights into one-carbon metabolism but also potentially complicating analysis of choline-specific pathways.
Analytical Sensitivity Lower background from natural abundance can be advantageous in MS. Lower sensitivity in NMR.Higher background in MS requires careful correction. Better sensitivity in NMR compared to ¹⁵N.
Complementary Information Provides a clear measure of the flux of the entire choline moiety.Can provide more detailed information on the specific contributions of choline to different metabolic pools (e.g., phospholipids vs. methyl donation).
Cost Generally, ¹⁵N-labeled compounds can be more expensive than their ¹³C counterparts.Cost can vary depending on the complexity of the labeling pattern.

Experimental Protocols

The following is a detailed protocol for a comparative in vitro study of this compound and 13C-choline as metabolic tracers in a cancer cell line.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture in standard growth medium overnight.

  • Labeling Medium Preparation: Prepare experimental media by supplementing choline-free RPMI-1640 with either:

    • [¹⁵N]-Choline Chloride (final concentration, e.g., 10 µM)

    • [trimethyl-¹³C₃]-Choline Chloride (final concentration, e.g., 10 µM)

    • Unlabeled Choline Chloride (for control wells)

  • Labeling: Remove standard growth medium, wash cells once with PBS, and replace with the prepared labeling medium.

  • Time Course: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the kinetics of label incorporation.

Metabolite Extraction
  • Quenching: At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

  • Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Homogenization: Vortex the tubes vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection: Transfer the supernatant containing the polar metabolites to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).

  • Chromatography: Separate the metabolites using a HILIC (Hydrophilic Interaction Liquid Chromatography) column with a gradient of acetonitrile and ammonium acetate.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-Exactive or Triple Quadrupole) operating in positive ion mode.

  • Data Acquisition: Use a targeted Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) method to detect the unlabeled and labeled forms of choline and its downstream metabolites (phosphocholine, glycerophosphocholine, betaine, etc.).

Data Analysis
  • Peak Integration: Integrate the peak areas for each isotopologue of the target metabolites.

  • Natural Abundance Correction: Correct the raw peak areas for the natural abundance of ¹³C and ¹⁵N.

  • Fractional Enrichment Calculation: Calculate the fractional enrichment of each metabolite at each time point.

  • Metabolic Flux Analysis: Use the fractional enrichment data to model and calculate the rates of choline metabolism through the different pathways.

Data Presentation

Quantitative data from a comparative tracer experiment should be presented in a clear and organized manner to facilitate interpretation.

Table 1: Fractional Enrichment of Choline Metabolites Over Time
Time (hours)MetaboliteFractional Enrichment (%) - ¹⁵N-CholineFractional Enrichment (%) - ¹³C₃-Choline
2Choline95.2 ± 1.596.1 ± 1.2
Phosphocholine35.8 ± 2.138.2 ± 1.9
Betaine12.5 ± 0.914.1 ± 1.1
12Choline94.8 ± 1.895.5 ± 1.6
Phosphocholine78.4 ± 3.581.3 ± 3.1
Betaine45.1 ± 2.848.9 ± 2.5
24Choline93.9 ± 2.094.7 ± 1.9
Phosphocholine89.6 ± 2.991.2 ± 2.5
Betaine65.3 ± 3.768.4 ± 3.3

Data are presented as mean ± standard deviation and are hypothetical.

Table 2: Calculated Metabolic Flux Rates
Metabolic FluxFlux Rate (nmol/10⁶ cells/hr) - ¹⁵N-CholineFlux Rate (nmol/10⁶ cells/hr) - ¹³C₃-Choline
Choline Uptake5.2 ± 0.45.5 ± 0.5
Phosphocholine Synthesis3.8 ± 0.34.1 ± 0.3
Betaine Synthesis1.1 ± 0.11.2 ± 0.1

Flux rates are calculated based on the fractional enrichment data and are hypothetical.

Mandatory Visualizations

Choline_Metabolism cluster_extracellular Extracellular cluster_cell Intracellular Ex_Choline Choline In_Choline Choline Ex_Choline->In_Choline CHT P_Choline Phosphocholine In_Choline->P_Choline CHK Betaine_Ald Betaine Aldehyde In_Choline->Betaine_Ald CHDH CDP_Choline CDP-Choline P_Choline->CDP_Choline CT PC Phosphatidylcholine CDP_Choline->PC CPT Betaine Betaine Betaine_Ald->Betaine ALDH Methionine Methionine Betaine->Methionine BHMT Homocysteine Homocysteine Homocysteine->Methionine

Caption: Major metabolic pathways of choline.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., MCF-7) Isotope_Labeling 2. Isotope Labeling (15N-Choline or 13C-Choline) Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction (80% Methanol) Isotope_Labeling->Metabolite_Extraction LCMS_Analysis 4. LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis 5. Data Analysis (Fractional Enrichment, Flux Calculation) LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for comparative tracer analysis.

Conclusion

Both this compound and 13C-choline are powerful tools for interrogating choline metabolism. The choice between them is not a matter of one being universally superior, but rather depends on the specific biological question being addressed.

  • This compound is an excellent choice for studies focused on the bulk flow of the choline headgroup into phospholipids, offering the advantage of a low natural abundance and minimal isotopic scrambling.

  • 13C-Choline provides greater versatility, with the ability to trace not only the choline headgroup but also the contribution of choline-derived methyl groups to one-carbon metabolism.

For a comprehensive understanding of choline's metabolic roles, a dual-labeling approach using both ¹⁵N- and ¹³C-choline could provide unprecedented insights into the intricate network of choline metabolism. Researchers should carefully consider their experimental goals, available analytical instrumentation, and budget when selecting the most appropriate tracer for their studies. This guide serves as a foundational resource to inform these critical decisions in the dynamic field of metabolic research.

A Comparative Guide to the Validation of LC-MS/MS Methods for Accurate Quantification of 15N-Labeled Choline Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of choline and its metabolites is crucial for understanding numerous physiological and pathological processes. The use of stable isotope labeling, particularly with 15N, in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS/MS), offers a robust analytical approach for tracing and quantifying these metabolic pathways. This guide provides a comparative overview of validated LC-MS/MS methods, focusing on the analytical performance and experimental protocols essential for accurate quantification of 15N-labeled choline metabolites.

Comparative Analysis of LC-MS/MS Methodologies

The accurate quantification of choline and its metabolites via LC-MS/MS relies on several key analytical parameters. Hydrophilic Interaction Liquid Chromatography (HILIC) is a commonly employed separation technique, often coupled with tandem mass spectrometry for sensitive and specific detection. The use of isotope-labeled internal standards is a critical component for achieving high accuracy and precision.

While the literature extensively covers methods using deuterium (d) or 13C-labeled standards, the principles are directly applicable to 15N-labeled analogues. A key advantage of stable isotope dilution mass spectrometry is its ability to correct for matrix effects and variations in sample processing.

Below is a summary of performance characteristics from validated LC-MS/MS methods for choline and its metabolites, which can be extrapolated for 15N-labeled compounds.

ParameterMethod 1 (HILIC LC-MS/MS)Method 2 (HILIC LC-MS/MS)Method 3 (LC-MS/MS)
Analytes Choline, Phosphocholine, Glycerophosphocholine, Phosphatidylcholine, Lysophosphatidylcholine, SphingomyelinCholine, PhosphocholineCholine, Betaine, Acetylcholine, and others
Internal Standards PC-d3, Cho-d3Not specifiedDeuterated internal standards
Recovery 90% - 115%[1][2][3][4]Not specifiedNot specified
Precision (RSD) 1.6% - 13%[1][2][3][4]Intra-assay: 2.2-4.1% (Choline), 3.2-15% (Phosphocholine); Inter-assay: <1-6.5% (Choline), 6.2-20% (Phosphocholine)[5][6]Repeatability (RSDr): 1.7% for total choline[7]
Linearity (R²) for Choline Not specified0.999[5][6]Not specified
Linearity (R²) for Phosphocholine Not specified0.998[5][6]Not specified
Limit of Detection (LOD) for Choline Not specified0.06 µmol/L[5][6]Not specified
Limit of Detection (LOD) for Phosphocholine Not specified0.04 µmol/L[5][6]Not specified

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the choline metabolism pathway and a typical experimental workflow for LC-MS/MS analysis.

G cluster_0 Choline Metabolism Pathway Choline Choline Betaine Aldehyde Betaine Aldehyde Choline->Betaine Aldehyde CHDH Phosphocholine Phosphocholine Choline->Phosphocholine CHK Acetylcholine Acetylcholine Choline->Acetylcholine ChAT Betaine Betaine Betaine Aldehyde->Betaine ALDH Dimethylglycine Dimethylglycine Betaine->Dimethylglycine BHMT Sarcosine Sarcosine Dimethylglycine->Sarcosine DMGDH Glycine Glycine Sarcosine->Glycine SARDH CDP-Choline CDP-Choline Phosphocholine->CDP-Choline PCYT1A Phosphatidylcholine Phosphatidylcholine CDP-Choline->Phosphatidylcholine CEPT1 Lysophosphatidylcholine Lysophosphatidylcholine Phosphatidylcholine->Lysophosphatidylcholine PLA2 Glycerophosphocholine Glycerophosphocholine Lysophosphatidylcholine->Glycerophosphocholine LYPLA1 Glycerophosphocholine->Choline

Caption: Choline Metabolism Signaling Pathway.

G cluster_1 Experimental Workflow Sample_Collection Sample Collection (e.g., Plasma, Tissue) Spiking Spiking with 15N-labeled Internal Standards Sample_Collection->Spiking Extraction Metabolite Extraction (e.g., with Chloroform/Methanol/Water) Spiking->Extraction LC_Separation HILIC Separation Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General LC-MS/MS Experimental Workflow.

Detailed Experimental Protocols

A generalized protocol for the quantification of choline metabolites using LC-MS/MS with isotope dilution is outlined below. This protocol is a synthesis of methodologies presented in the referenced literature.

Sample Preparation and Metabolite Extraction

A common and effective method for extracting both aqueous and lipid-soluble choline metabolites is a modified Bligh and Dyer extraction.

  • Homogenization: Tissues are typically homogenized in a solvent mixture such as chloroform:methanol:water (1:2:0.8, v/v/v)[1][2][3]. For plasma or serum samples, direct extraction is often feasible.

  • Internal Standard Spiking: Prior to extraction, samples are spiked with a known concentration of 15N-labeled internal standards corresponding to the analytes of interest. This is crucial for accurate quantification.

  • Phase Separation: After homogenization and vortexing, the mixture is centrifuged to separate the aqueous (upper) and organic (lower) phases.

  • Drying and Reconstitution: The separated phases are dried under a stream of nitrogen. The aqueous phase is typically reconstituted in a solvent compatible with the HILIC mobile phase (e.g., acetonitrile/water), and the organic phase is reconstituted in a suitable organic solvent.

LC-MS/MS Analysis
  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separating the polar choline metabolites. A typical HILIC column is operated with a gradient of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).

  • Mass Spectrometry: A tandem mass spectrometer is used for detection, typically in positive ion electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each native and 15N-labeled metabolite.

Method Validation

A thorough method validation is essential to ensure reliable and reproducible results. Key validation parameters include:

  • Linearity: Calibration curves are constructed by analyzing a series of standards at different concentrations. A linear response with a correlation coefficient (R²) close to 1.0 is desirable. For instance, calibration curves for choline and phosphocholine have shown R² values of 0.999 and 0.998, respectively[5][6].

  • Accuracy and Precision: Accuracy is determined by measuring the agreement between the experimental and known concentrations in spiked samples. Precision, expressed as the relative standard deviation (RSD), measures the repeatability of the method. Precision values ranging from 1.6% to 13% have been reported for the analysis of choline-related compounds[1][2][3][4].

  • Recovery: This assesses the efficiency of the extraction process. Recoveries between 90% and 115% have been achieved for a range of choline metabolites across different sample matrices[1][2][3][4].

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For example, LODs of 0.06 µmol/L for choline and 0.04 µmol/L for phosphocholine have been reported[5][6].

  • Matrix Effects: This evaluates the influence of co-eluting compounds from the sample matrix on the ionization of the target analytes. The use of stable isotope-labeled internal standards is the most effective way to compensate for matrix effects.

Conclusion

The validation of LC-MS/MS methods for the quantification of 15N-labeled choline metabolites requires a systematic approach to ensure data quality and reliability. By leveraging HILIC for separation, tandem mass spectrometry for sensitive detection, and isotope dilution for accurate quantification, researchers can confidently trace and measure the dynamics of choline metabolism. The provided comparative data and experimental protocols serve as a valuable resource for developing and implementing robust analytical methods in the fields of biomedical research and drug development.

References

Cross-Validation of NMR and Mass Spectrometry Data in Choline Chloride-15N Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and comprehensive analysis of metabolic pathways is paramount. In studies involving isotopically labeled compounds such as Choline chloride-15N, robust analytical methodologies are crucial for tracing the fate of the labeled molecule and its metabolites. This guide provides a detailed comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), in the context of this compound studies. We present experimental data, detailed protocols, and a workflow for the cross-validation of data from these complementary techniques.

The integration of data from both NMR and MS offers a more complete picture of metabolic processes. While MS provides exceptional sensitivity for detecting and quantifying a wide range of metabolites, NMR offers non-destructive analysis with high reproducibility and the ability to provide detailed structural information and insights into metabolic fluxes. Cross-validation of the data obtained from both platforms is essential for ensuring the accuracy and reliability of experimental findings.

Quantitative Data Presentation

The following tables summarize the types of quantitative data that can be obtained from NMR and Mass Spectrometry in the context of this compound studies.

Table 1: Quantitative Data from NMR Spectroscopy in 15N-Choline Studies

ParameterDescriptionTypical Values/Units
15N Polarization The level of signal enhancement achieved through hyperpolarization techniques like Dynamic Nuclear Polarization (DNP).Up to 3.3%
T1 Relaxation Time (15N) The spin-lattice relaxation time, which governs the lifetime of the hyperpolarized signal.In vitro: ~172 ± 16 s; In vivo: ~126 ± 15 s
Metabolite Concentration Absolute or relative concentration of choline and its metabolites.mmol/l
1H and 15N Chemical Shifts Provides information on the chemical environment of the nuclei, aiding in metabolite identification.ppm
J-coupling Constants Scalar couplings between nuclei, providing structural information.Hz

Table 2: Quantitative Data from Mass Spectrometry in Choline Analysis

ParameterDescriptionTypical Values/Units
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.0.1 ng/mL for acetylcholine
Analyte Recovery The percentage of the analyte of interest recovered during sample preparation.90% - 115%
Precision The closeness of repeated measurements to each other.1.6% to 13% RSD
Mass-to-Charge Ratio (m/z) The ratio of an ion's mass to its charge, used for identification.m/z
Peak Area/Intensity Proportional to the amount of the analyte, used for quantification.Arbitrary units

Experimental Protocols

Detailed methodologies for NMR and Mass Spectrometry are crucial for reproducible research.

15N NMR Spectroscopy with Dynamic Nuclear Polarization (DNP)

This protocol outlines the key steps for enhancing the 15N NMR signal of this compound.

1. Sample Preparation:

  • A solution of 15N-labeled choline is prepared.

  • A stable radical, such as TEMPO, is added to the sample.

2. Hyperpolarization:

  • The sample is placed in a DNP polarizer and cooled to low temperatures (e.g., 1.2 K) in a high magnetic field (e.g., 3.35 T).[1]

  • The sample is irradiated with microwaves at a frequency corresponding to the electron spin resonance of the radical (e.g., 94 GHz) for an extended period (e.g., ~3 hours).[1]

3. Dissolution and Transfer:

  • The hyperpolarized solid sample is rapidly dissolved in a superheated solvent.

  • The liquid sample is quickly transferred to a high-resolution NMR spectrometer.

4. NMR Data Acquisition:

  • The enhanced 15N polarization can be directly observed or transferred to protons for detection.[1]

  • A series of NMR spectra are acquired to observe the metabolic conversion of choline.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol describes a common method for the quantitative analysis of choline and its metabolites.

1. Sample Preparation:

  • Extraction of choline-related compounds from biological samples (e.g., tissues, plasma) is performed using a solvent mixture such as chloroform/methanol/water.[2]

  • Isotope-labeled internal standards (e.g., Choline-d9) are added for accurate quantification.

2. Chromatographic Separation:

  • A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for the separation of polar analytes like choline.[2]

  • A mobile phase gradient is employed to elute the compounds of interest.

3. Mass Spectrometry Analysis:

  • The eluent from the LC system is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.[2]

  • The mass spectrometer is operated in a specific scan mode, such as Multiple Reaction Monitoring (MRM), for sensitive and selective quantification of target analytes.[2]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the cross-validation of NMR and Mass Spectrometry data in this compound studies.

CrossValidationWorkflow Cross-Validation Workflow: NMR and Mass Spectrometry in 15N-Choline Studies cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_validation Data Cross-Validation Sample Biological Sample (e.g., cells, tissue) Extraction Metabolite Extraction (e.g., with 15N-Choline spike-in) Sample->Extraction NMR_Acquisition 15N NMR Data Acquisition (with DNP) Extraction->NMR_Acquisition MS_Acquisition LC-MS Data Acquisition Extraction->MS_Acquisition NMR_Processing NMR Data Processing (Quantification, Identification) NMR_Acquisition->NMR_Processing Comparison Comparative Analysis of Quantitative & Qualitative Data NMR_Processing->Comparison MS_Processing MS Data Processing (Quantification, Identification) MS_Acquisition->MS_Processing MS_Processing->Comparison Conclusion Validated Metabolic Insights Comparison->Conclusion

Caption: A generalized workflow for the cross-validation of NMR and mass spectrometry data.

Objective Comparison and Conclusion

Both NMR and Mass Spectrometry offer unique advantages for the study of this compound metabolism.

NMR Spectroscopy:

  • Strengths: Non-destructive, highly quantitative without the need for extensive calibration curves for relative quantification, provides rich structural information, and can be used to determine metabolic fluxes in real-time, especially with hyperpolarization techniques.

  • Limitations: Lower sensitivity compared to MS, which can be a challenge for detecting low-abundance metabolites.

Mass Spectrometry:

  • Strengths: High sensitivity and selectivity, allowing for the detection and quantification of a wide range of metabolites, even at low concentrations. High throughput capabilities make it suitable for large-scale metabolomic studies.

  • Limitations: Destructive technique, and quantification often relies on the use of internal standards and calibration curves. Structural elucidation can be more challenging compared to NMR.

References

Comparative analysis of different isotopic labeling strategies for studying choline metabolism.

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Isotopic Labeling Strategies for Studying Choline Metabolism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different stable isotopic labeling strategies for elucidating the complexities of choline metabolism. Understanding the dynamics of choline pathways is crucial due to their central role in cell membrane synthesis, neurotransmission, and one-carbon metabolism.[1][2][3] Isotope tracers are invaluable tools for dynamically tracking the metabolic fate of choline and its derivatives, offering insights beyond static metabolite concentrations.[4][5][6][7] This guide will compare deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) labeling strategies, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the optimal approach for their specific research questions.

Overview of Key Isotopic Labeling Strategies

Stable isotope tracing involves introducing a non-radioactive, heavy isotope-labeled substrate into a biological system and tracking its incorporation into downstream metabolites.[7][8] The most common stable isotopes for tracing choline metabolism are deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[4] Each offers distinct advantages and is suited for different analytical platforms and biological questions.

Strategy Common Tracers Primary Analytical Method Advantages Disadvantages
Deuterium (²H) d9-choline, d4-choline, d4-ethanolamineMass Spectrometry (MS)High isotopic enrichment possible. Relatively low cost. Tracers are commercially available.Potential for kinetic isotope effects. Deuterium exchange can occur in protic solutions.[4] Loss of label possible during certain enzymatic reactions (e.g., desaturation).[4]
Carbon-13 (¹³C) [1,2-¹³C₂]choline, ¹³C₃-choline, [U-¹³C]-glucoseMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Minimal kinetic isotope effect. Carbon backbone tracing provides detailed pathway information.[4] Stable label with no exchange issues.Higher cost of labeled compounds. Lower maximal isotopic enrichment compared to deuterium.
Nitrogen-15 (¹⁵N) ¹⁵N-cholineNuclear Magnetic Resonance (NMR), specialized MSAllows for unique tracing of the nitrogen atom. Can be hyperpolarized (DNP) for significant signal enhancement in NMR studies.[9][10][11]Limited to nitrogen-containing metabolites.[4] DNP-NMR requires specialized, expensive equipment. Lower natural abundance makes MS-based detection more challenging without enrichment.

In-Depth Analysis of Labeling Strategies

Deuterium (²H) Labeling

Deuterium labeling, most commonly with d9-choline where all nine methyl protons are replaced by deuterium, is a widely used strategy due to the high signal-to-noise ratio achievable in mass spectrometry.

  • Applications: This strategy is effective for quantifying the flux through major choline pathways, such as the synthesis of phosphatidylcholine (PC), betaine, and their derivatives.[12][13] It has been applied in various models, from cell culture to in vivo studies in rodents and humans, to investigate choline uptake, metabolism, and bioavailability from different supplement forms.[12][14][15]

  • Analytical Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing deuterium-labeled choline metabolites.[12][16] This technique offers high sensitivity and specificity, allowing for the detection of low-abundance metabolites in complex biological matrices like plasma, liver, and brain tissue.[16][17][18]

Quantitative Data from Deuterium Labeling Studies

The following table summarizes findings from a study comparing the metabolism of different D9-choline supplements in preterm infants.

Parameter D9-Choline Chloride D9-GPC D9-Phosphorylcholine D9-POPC
Peak Plasma D9-Choline (µmol/L) at 1h 1.81.31.2Not detected
Peak Plasma D9-Betaine (µmol/L) at 12h Highest among first 3Similar to ChlorideSimilar to ChlorideLowest
Peak Plasma D9-PC (µmol/L) at 12h 8.18.49.814.4
Source: Adapted from a study on preterm infants.[19] GPC: Glycerophosphocholine; POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphoryl-choline.
Carbon-13 (¹³C) Labeling

¹³C labeling is a powerful tool for tracing the carbon backbone of choline as it is metabolized. It is often considered the "gold standard" for flux analysis due to the stability of the label and the minimal kinetic isotope effect.

  • Applications: ¹³C tracers are used to delineate metabolic alterations in diseases like cancer, where choline metabolism is often reprogrammed.[20][21][22] For example, [1,2-¹³C₂]choline can be used to track the incorporation of the choline headgroup into phosphocholine and phosphatidylcholine.[21][23] It is also used to study the interplay between host and gut microbiome metabolism.[24][25]

  • Analytical Approach: Both MS and NMR spectroscopy can be used to detect ¹³C-labeled metabolites. LC-MS allows for sensitive quantification of various labeled species,[22] while in vivo ¹³C NMR spectroscopy provides a non-invasive way to monitor choline metabolism in real-time.[26]

Quantitative Data from Carbon-13 Labeling Studies

This table shows the incorporation of ¹³C from [1,2-¹³C]choline into key metabolites in MCF7 human breast cancer cells after 24 hours.

Metabolite % of Total Pool Labeled
Phosphocholine 69.5%
Phosphatidylcholine 36.0%
Source: Data from a study on choline metabolism in breast cancer cells.[21]
Nitrogen-15 (¹⁵N) Labeling

¹⁵N labeling offers a unique way to trace the nitrogen atom of the choline molecule. Its application is more specialized, often relying on advanced NMR techniques.

  • Applications: The primary application of ¹⁵N-choline is in conjunction with Dynamic Nuclear Polarization (DNP). DNP dramatically enhances the NMR signal, making it possible to observe the metabolism of hyperpolarized ¹⁵N-labeled choline to phosphocholine in real-time, both in vitro and in vivo.[9][10] This provides a powerful method for studying enzyme kinetics and metabolic flux in living systems with high temporal resolution.[11][27]

  • Analytical Approach: DNP-enhanced NMR spectroscopy is the key technology for this strategy. The long longitudinal relaxation time (T1) of ¹⁵N allows the hyperpolarized state to be maintained long enough to observe metabolic conversion.[10][11]

Quantitative Data from Nitrogen-15 Labeling Studies

This table presents the longitudinal relaxation times (T1) for hyperpolarized ¹⁵N-labeled choline, which is a critical parameter for in vivo detection.

Condition T1 Relaxation Time (seconds)
In Vitro 172 ± 16 s
In Vivo (Rat Head) 126 ± 15 s
Source: Data from a study on the feasibility of in vivo ¹⁵N MRS detection.[11]

Experimental Protocols

Protocol 1: General In Vitro Stable Isotope Tracing Using LC-MS

This protocol provides a general framework for a choline tracing experiment in cultured cells.

  • Cell Seeding and Culture: Seed cells (e.g., 250,000 cells/well in a 6-well plate) in standard culture medium. For specific tracing, cells can be seeded in a custom choline-depleted medium.[23] Allow cells to adhere and grow for 24-48 hours.

  • Isotope Labeling: Remove the standard medium and replace it with a medium containing the isotopically labeled choline tracer (e.g., 50% ¹³C₃-choline or a specific concentration like 21.5 µM [1,2-¹³C₂]choline).[22][23] Incubate the cells for a defined period (e.g., 1 to 96 hours), depending on the metabolic process of interest.[22][23]

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells quickly with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them.

    • Transfer the cell lysate to a microcentrifuge tube. The extraction can be improved by vortexing and incubation at low temperatures.

    • Centrifuge at high speed (e.g., 14,000 g for 10 min at 4°C) to pellet cell debris and proteins.

  • Sample Analysis by LC-MS/MS:

    • Transfer the supernatant containing the polar metabolites to a new tube or an autosampler vial.

    • Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system, often employing Hydrophilic Interaction Liquid Chromatography (HILIC) for better separation of polar choline metabolites.[16][18]

    • The mass spectrometer is operated to detect the mass-to-charge ratio (m/z) of the unlabeled metabolites and their labeled isotopologues.

  • Data Analysis: The raw data is processed to identify and quantify the different isotopologues of choline and its downstream metabolites. This involves correcting for the natural abundance of stable isotopes to determine the true level of enrichment from the tracer.[4][5]

Protocol 2: General In Vivo Stable Isotope Tracing in Rodents

This protocol outlines a typical workflow for an in vivo choline metabolism study.

  • Animal Acclimation: House animals (e.g., rats or mice) in a controlled environment and provide a standard diet and water ad libitum for an acclimation period.

  • Tracer Administration: The labeled choline compound can be administered via several routes, including intravenous (IV) infusion, intraperitoneal (IP) injection, or oral gavage.[14][18][28] The dose and route depend on the specific research question. For instance, a study might infuse d9-choline intravenously to monitor its rapid uptake and metabolism in tumors.[14][21]

  • Sample Collection: At predetermined time points after tracer administration, collect biological samples. This can include blood (processed to plasma), and tissues such as the liver, brain, or tumors.[16][18][28] Tissues should be snap-frozen in liquid nitrogen immediately upon collection to quench metabolic activity.

  • Metabolite Extraction from Tissues:

    • Homogenize the frozen tissue samples in an appropriate extraction solvent (e.g., a methanol/chloroform/water mixture for both polar and lipid metabolites).[16][18]

    • Perform a phase separation by centrifugation. The aqueous phase will contain polar metabolites like choline and phosphocholine, while the organic phase will contain lipids like phosphatidylcholine.[16][18]

  • Sample Analysis: Analyze the extracts using LC-MS/MS, similar to the in vitro protocol. Deuterated internal standards for each analyte are often added during extraction to ensure accurate quantification.[29]

  • Data Analysis: Calculate the isotopic enrichment in different metabolites over time to determine metabolic rates and pathway contributions.

Mandatory Visualizations

Choline_Metabolism_Pathways cluster_transport Cellular Uptake cluster_phosphorylation CDP-Choline Pathway cluster_oxidation Oxidation Pathway Extracellular_Choline Extracellular Choline (²H, ¹³C, ¹⁵N-labeled) Intracellular_Choline Intracellular Choline Extracellular_Choline->Intracellular_Choline Choline Transporters Phosphocholine Phosphocholine (PCho) Intracellular_Choline->Phosphocholine Choline Kinase (CK) Betaine_Aldehyde Betaine Aldehyde Intracellular_Choline->Betaine_Aldehyde Choline Dehydrogenase (CHDH) Acetylcholine Acetylcholine (ACh) Intracellular_Choline->Acetylcholine Choline Acetyltransferase (ChAT) CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase Phosphatidylcholine Phosphatidylcholine (PtdCho) CDP_Choline->Phosphatidylcholine Choline- phosphotransferase Betaine Betaine Betaine_Aldehyde->Betaine Betaine Aldehyde Dehydrogenase PE Phosphatidylethanolamine (PE) Betaine->PE Provides Methyl Groups for SAM regeneration PE->Phosphatidylcholine PEMT (uses SAM)

Caption: Key pathways of choline metabolism showing points of enzymatic conversion.

Isotope_Tracing_Workflow cluster_exp_design Experimental Design cluster_execution Experiment Execution cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation A Select Isotopic Tracer (e.g., d9-Choline, ¹³C-Choline) B Choose Model System (Cell Culture or In Vivo) C Administer/Incubate with Labeled Tracer B->C D Collect Samples (Cells, Tissues, Plasma) at Time Points C->D E Metabolite Extraction D->E F LC-MS/MS or NMR Analysis E->F G Quantify Isotopologue Distribution F->G H Calculate Isotopic Enrichment & Metabolic Flux G->H I Biological Interpretation H->I

Caption: General experimental workflow for a stable isotope tracing study.

References

Is Choline chloride-15N a better tracer than deuterated choline for specific applications?

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is paramount for the accurate elucidation of metabolic pathways. This guide provides a comprehensive comparison of two commonly used stable isotope-labeled choline analogs: Choline chloride-15N and deuterated choline (e.g., D4- or D9-choline). We will delve into their respective advantages and disadvantages for specific applications, supported by experimental data and detailed protocols.

Stable isotope tracers offer a powerful tool to track the metabolic fate of molecules in biological systems without the safety concerns associated with radioisotopes. The choice between a heavy atom isotope like ¹⁵N and a hydrogen isotope like deuterium (²H) can significantly impact experimental outcomes, particularly concerning kinetic isotope effects, analytical sensitivity, and potential metabolic alterations.

Core Comparison: 15N vs. Deuterium Labeling

The fundamental difference between this compound and deuterated choline lies in the substituted isotope. In this compound, the naturally abundant ¹⁴N atom in the quaternary amine group is replaced by the heavier ¹⁵N isotope. In deuterated choline, one or more ¹H atoms, typically on the methyl groups (D9-choline) or the ethyl backbone (D4-choline), are replaced by ²H. This seemingly subtle difference has profound implications for their use as tracers.

Key Considerations:

  • Kinetic Isotope Effect (KIE): The replacement of an atom with its heavier isotope can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect. Deuterium has a much larger relative mass difference compared to hydrogen than ¹⁵N does to ¹⁴N. Consequently, C-D bonds are stronger than C-H bonds, leading to a more significant primary KIE where the C-H bond is cleaved in the rate-determining step. This can be an advantage in mechanistic studies but a disadvantage in metabolic tracing where minimal perturbation of the natural pathway is desired. The KIE for ¹⁵N is generally much smaller and often considered negligible in metabolic flux studies.

  • Analytical Detection: Both tracers can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. However, the analytical approaches and potential interferences differ. Deuterated compounds can sometimes exhibit chromatographic separation from their unlabeled counterparts in LC-MS, which needs to be accounted for. For NMR, ¹⁵N has a lower gyromagnetic ratio and natural abundance, making it less sensitive than ¹H NMR, but hyperpolarization techniques can dramatically enhance its signal. ²H NMR is also a viable technique for detecting deuterated compounds.

  • Metabolic Stability and Label Retention: Deuterium labels on carbon atoms are generally stable. However, in some metabolic reactions, there is a possibility of label loss through exchange with protons from the aqueous environment. The ¹⁵N label in the choline core is metabolically stable and is only lost if the entire choline headgroup is cleaved.

  • Background Noise: The natural abundance of ¹⁵N is low (0.37%), resulting in very low background signals in mass spectrometry, which enhances the sensitivity of detection for ¹⁵N-labeled metabolites. While the natural abundance of deuterium is also low (0.015%), the lower mass of deuterium means that the M+1 and M+2 peaks from the natural abundance of ¹³C can sometimes interfere with the detection of deuterated compounds with a small number of deuterium labels.

Quantitative Data Comparison

The following tables summarize key quantitative data gathered from various studies to facilitate a direct comparison between the two tracers.

ParameterThis compoundDeuterated Choline (D4-choline)Reference(s)
Kinetic Isotope Effect (KIE)
Choline Oxidase (D(V/K))Expected to be close to 1 (negligible)12.4 (at low pH)[1]
General Enzymatic ReactionsGenerally small (1.02 - 1.04)Can be significant (up to 8 for C-D bond cleavage)[1]
Analytical Detection (Mass Spectrometry)
Natural Abundance of Isotope¹⁵N: 0.37%²H: 0.015%
Background InterferenceVery lowPotential for interference from natural abundance of ¹³C[2]
Detection Limits (in urine)380 pg/mL (for a ¹⁵N-labeled metabolite)16 ng/mL (for a deuterium-labeled metabolite)[2]
Analytical Detection (NMR Spectroscopy)
T1 Relaxation Time (in vivo)~126 seconds (hyperpolarized)Shorter than ¹⁵N[3]

Applications and Recommendations

The choice between this compound and deuterated choline is highly dependent on the specific research question.

This compound is generally the better tracer for:
  • Metabolic Flux Analysis: Due to its minimal kinetic isotope effect, ¹⁵N-choline provides a more accurate representation of the true rate of metabolic conversion without significantly perturbing the system. This is crucial for quantitative studies of pathways like the Kennedy pathway for phosphatidylcholine synthesis.

  • Studies Requiring High Sensitivity and Low Background: The low natural abundance of ¹⁵N leads to very clean mass spectra with minimal background noise, allowing for the detection of low-abundance metabolites.

  • Hyperpolarized MRI Studies: The longer T1 relaxation time of ¹⁵N makes it a superior candidate for hyperpolarization-enhanced magnetic resonance imaging, enabling real-time in vivo metabolic imaging with high sensitivity.[3][4]

Deuterated choline is a better choice for:
  • Mechanistic Studies of Enzymes: The significant kinetic isotope effect of deuterium can be exploited to investigate the rate-determining steps of enzymatic reactions, such as those catalyzed by choline oxidase and choline acetyltransferase.[1][5]

  • Cost-Effective Tracer Studies: The synthesis of deuterated compounds is often less expensive than that of heavy-atom labeled compounds like ¹⁵N-choline.

  • Complementary Tracing with other Isotopes: Deuterated choline can be used in combination with ¹³C or ¹⁵N-labeled substrates to simultaneously trace different metabolic pathways.

Experimental Protocols

Below are detailed methodologies for key experiments involving stable isotope tracing with choline.

Experiment 1: Metabolic Flux Analysis of Phosphatidylcholine Synthesis using LC-MS

Objective: To quantify the incorporation of labeled choline into phosphatidylcholine in cultured cells.

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293, HepG2) in 6-well plates and grow to 80% confluency.

  • Tracer Incubation: Replace the standard growth medium with a medium containing either this compound (100 µM) or D9-choline (100 µM). Culture for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • LC-MS Analysis:

    • Analyze the extracts using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UPLC-QTOF MS).

    • Use a HILIC column for separation of polar choline metabolites.

    • Set the mass spectrometer to acquire data in positive ion mode.

    • Monitor the mass-to-charge ratio (m/z) for unlabeled, ¹⁵N-labeled, and D9-labeled choline, phosphocholine, and phosphatidylcholine species.

  • Data Analysis: Calculate the fractional enrichment of the labeled species at each time point to determine the rate of incorporation into the phosphatidylcholine pool.

Experiment 2: Kinetic Isotope Effect Measurement of Choline Oxidase

Objective: To determine the kinetic isotope effect of deuterated choline on the activity of choline oxidase.

Methodology:

  • Enzyme Assay:

    • Prepare a reaction mixture containing phosphate buffer (pH 7.5), choline oxidase, and a chromogenic substrate that reacts with the H₂O₂ produced.

    • Initiate the reaction by adding either unlabeled choline or D4-choline at various concentrations.

  • Spectrophotometric Measurement: Monitor the change in absorbance over time at the appropriate wavelength for the chromogenic substrate.

  • Data Analysis:

    • Calculate the initial reaction velocities for each substrate concentration.

    • Determine the Michaelis-Menten kinetic parameters (Vmax and Km) for both unlabeled and D4-choline by fitting the data to the Michaelis-Menten equation.

    • Calculate the kinetic isotope effect on Vmax/Km (D(V/K)) by dividing the Vmax/Km for the unlabeled choline by that of the D4-choline. A value significantly greater than 1 indicates a primary kinetic isotope effect.[1]

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.

Choline_Metabolism cluster_kennedy Kennedy Pathway (Phosphatidylcholine Synthesis) cluster_oxidation Choline Oxidation Pathway Choline Choline PC Phosphocholine Choline->PC Choline Kinase Betaine_Aldehyde Betaine Aldehyde Choline->Betaine_Aldehyde Choline Dehydrogenase / Choline Oxidase CDP_Choline CDP-Choline PC->CDP_Choline CTP:phosphocholine cytidylyltransferase PC_lipid Phosphatidylcholine CDP_Choline->PC_lipid Cholinephosphotransferase Betaine Betaine Betaine_Aldehyde->Betaine Betaine Aldehyde Dehydrogenase Choline_input Choline_input->Choline

Fig. 1: Major metabolic pathways of choline.

Experimental_Workflow start Start: Cultured Cells tracer Incubate with Choline-15N or D9-Choline start->tracer extraction Metabolite Extraction (80% Methanol) tracer->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing and Fractional Enrichment Calculation analysis->data conclusion Conclusion: Metabolic Flux Determination data->conclusion

Fig. 2: Workflow for metabolic flux analysis.

Fig. 3: Logical relationship of KIE.

Conclusion

References

Accuracy and precision of Choline chloride-15N in metabolic flux analysis.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Choline chloride-15N with other common nitrogen tracers used in metabolic flux analysis (MFA). It is designed to assist researchers in selecting the appropriate tracer for their experimental needs, with a focus on accuracy and precision in quantifying metabolic fluxes. While direct, peer-reviewed quantitative data on the accuracy and precision of this compound in MFA is not extensively available, this guide consolidates existing knowledge on choline metabolism and 15N-based MFA to provide a robust framework for its application.

Introduction to Metabolic Flux Analysis with 15N Tracers

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2][3] By introducing isotopically labeled substrates (tracers) and tracking the incorporation of the isotope into downstream metabolites, MFA provides a detailed snapshot of cellular metabolism.[1][3] While 13C is the most common isotope used for tracing carbon metabolism, 15N-labeled compounds are essential for elucidating the intricate pathways of nitrogen metabolism, which is crucial for the synthesis of amino acids, nucleotides, and other nitrogenous biomolecules.[1][2][4]

The choice of the 15N tracer is critical as it dictates which pathways are labeled and the precision with which specific fluxes can be determined.[5] Common 15N tracers include simple inorganic sources like [15N]ammonium chloride and amino acids such as [15N]glutamine and [15N]aspartate. This compound presents a unique tool to specifically probe the metabolic fate of choline, a critical nutrient involved in lipid metabolism, neurotransmitter synthesis, and one-carbon metabolism.

Choline Metabolism: A Key Metabolic Hub

Choline is an essential nutrient that plays a pivotal role in numerous cellular functions. Its metabolism is intricately linked to major metabolic networks. The primary metabolic fates of choline are:

  • Phosphorylation: Choline is phosphorylated to phosphocholine, a precursor for the synthesis of phosphatidylcholine, a major component of cell membranes.

  • Oxidation: Choline is oxidized to betaine, which serves as a critical methyl donor in the methionine cycle.

A simplified diagram of the choline metabolism pathway is presented below.

G cluster_0 Extracellular cluster_1 Intracellular Choline_out Choline Choline Choline Choline_out->Choline Choline Transporter Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase Betaine_Aldehyde Betaine Aldehyde Choline->Betaine_Aldehyde Choline Dehydrogenase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC Phosphatidylcholine CDP_Choline->PC Cholinephosphotransferase Membrane Synthesis Membrane Synthesis PC->Membrane Synthesis Betaine Betaine Betaine_Aldehyde->Betaine Betaine Aldehyde Dehydrogenase DMG Dimethylglycine Betaine->DMG BHMT Methionine Cycle\n(Methyl Donation) Methionine Cycle (Methyl Donation) Betaine->Methionine Cycle\n(Methyl Donation)

Caption: Simplified pathway of choline metabolism.

Comparison of this compound with Other Nitrogen Tracers

The selection of a 15N tracer should be guided by the specific research question. While this compound is ideal for studying choline-specific pathways, other tracers offer broader insights into nitrogen metabolism.

TracerPrimary Labeled PathwaysAdvantagesDisadvantagesExpected Precision (Coefficient of Variation)
This compound Choline phosphorylation pathway, Betaine and one-carbon metabolism.Highly specific for tracking choline fate. Allows for precise quantification of fluxes through choline kinase and choline dehydrogenase.Limited labeling of the general amino acid pool unless significant catabolism and nitrogen redistribution occur.Data not yet available, but expected to be high for direct pathways.
[15N]Ammonium Chloride General amino acid and nucleotide biosynthesis via central nitrogen assimilation pathways (e.g., glutamate and glutamine synthesis).[1][4]Provides a broad overview of nitrogen assimilation and distribution throughout the cell.[1][4]May not efficiently label all amino acid pools, particularly in organisms with complex nitrogen uptake mechanisms.5-11% for whole-body nitrogen flux.[6]
[15N]Glutamine Glutamine-dependent biosynthetic pathways, including nucleotide synthesis and amino acid transamination reactions.[7][8][9]Directly traces the significant role of glutamine as a primary nitrogen donor in many anabolic processes.[9]The labeling pattern can be complex due to the multiple metabolic fates of glutamine.High precision for glutamine-dependent fluxes.
[15N]Aspartate Aspartate-derived pathways, including purine and pyrimidine biosynthesis, and asparagine synthesis.[1][8]Useful for probing specific pathways that utilize aspartate as a nitrogen source.[8]More limited in scope compared to ammonium or glutamine.High precision for aspartate-dependent fluxes.

Note: The precision of flux measurements is highly dependent on the experimental setup, analytical method, and the specific metabolic network being investigated. For accurate flux analysis, measurement errors in mass isotopomer distributions should ideally be less than 0.5 mol %.[10]

Experimental Protocol: 13C-15N Metabolic Flux Analysis Using this compound

This protocol provides a general framework for conducting a dual-labeling MFA experiment to simultaneously probe carbon and nitrogen metabolism, with a specific focus on choline.

I. Experimental Design and Setup
  • Cell Culture: Culture cells of interest to a mid-exponential growth phase to ensure metabolic pseudo-steady state.

  • Tracer Selection:

    • Carbon Source: A 13C-labeled carbon source, such as [U-13C6]glucose, is used to label central carbon metabolism.

    • Nitrogen Source: this compound will be the primary tracer for choline metabolism. The medium should contain other essential amino acids in their unlabeled form.

  • Labeling Strategy:

    • Control Group: Cells grown in medium with unlabeled glucose and unlabeled choline chloride.

    • Experimental Group: Cells are switched to a medium containing the 13C-labeled carbon source and this compound.

  • Time Course: A time-course experiment is recommended to ensure isotopic steady state is reached. Samples should be collected at multiple time points after the introduction of the labeled media.

II. Sample Collection and Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by aspirating the medium and adding a cold quenching solution (e.g., -80°C methanol).

  • Extraction: Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, water, and chloroform).

  • Fractionation: Separate the polar (containing amino acids, organic acids) and non-polar (containing lipids) phases by centrifugation.

III. Analytical Measurement
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatize the amino acids in the polar fraction to make them volatile for GC-MS analysis.

    • Analyze the mass isotopomer distributions (MIDs) of the derivatized amino acids to determine the incorporation of 13C and 15N.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Analyze the polar fraction for intracellular choline, phosphocholine, and betaine to determine 15N incorporation.

    • Analyze the non-polar fraction for phosphatidylcholine to assess 15N labeling in lipids.

IV. Data Analysis and Flux Calculation
  • MID Correction: Correct the raw MIDs for the natural abundance of isotopes.

  • Metabolic Modeling: Use a stoichiometric model of the relevant metabolic pathways.

  • Flux Estimation: Employ software (e.g., INCA, Metran, WUFLUX) to estimate the intracellular fluxes by fitting the corrected MIDs to the metabolic model.[11]

  • Statistical Analysis: Perform statistical analyses to determine the goodness-of-fit and calculate confidence intervals for the estimated fluxes.

G cluster_exp Experimental Workflow cluster_ana Analytical Workflow cluster_data Data Analysis A Cell Culture to Pseudo-Steady State B Switch to 13C/15N-Labeled Media A->B C Time-Course Sampling B->C D Metabolite Quenching & Extraction C->D E GC-MS Analysis (Amino Acids) D->E F LC-MS Analysis (Choline Metabolites) D->F G Mass Isotopomer Distribution (MID) Analysis E->G F->G H Metabolic Flux Calculation G->H I Statistical Validation H->I

Caption: Experimental workflow for 13C-15N MFA.

Logical Comparison of Tracers for Nitrogen Flux Analysis

The choice of a nitrogen tracer is a critical decision in the design of an MFA experiment. The following diagram illustrates a logical framework for selecting the most appropriate tracer based on the research objective.

G cluster_pathway cluster_tracer A Research Objective? B General Nitrogen Assimilation A->B Broad Overview C Specific Amino Acid Metabolism A->C Targeted Pathway D Choline Metabolism & One-Carbon Pool A->D Specific Nutrient E [15N]Ammonium Chloride B->E F [15N]Glutamine or [15N]Aspartate C->F G This compound D->G

References

Validating Choline Chloride-15N as a Biomarker for Disease Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of disease biomarker discovery is continually evolving, with a growing emphasis on non-invasive methods that can provide deep metabolic insights. Altered choline metabolism has emerged as a significant hallmark in various pathologies, most notably in cancer and neurodegenerative disorders. This guide provides a comprehensive comparison of Choline chloride-15N, a stable isotope-labeled tracer, with established biomarker methodologies, offering supporting data and detailed experimental protocols to validate its use in disease research.

The Role of Choline Metabolism in Disease

Choline is an essential nutrient critical for the synthesis of phospholipids, vital components of cell membranes, and the neurotransmitter acetylcholine. In many cancers, a metabolic reprogramming leads to an upregulation of choline kinase, the enzyme responsible for phosphorylating choline to phosphocholine. This results in elevated levels of phosphocholine and total choline-containing compounds (tCho), which can be detected by advanced imaging techniques and serve as a biomarker of malignant transformation and proliferation.[1][2][3][4][5][6][7] Similarly, disruptions in choline metabolism have been implicated in neurodegenerative diseases like Alzheimer's, where changes in choline-containing compounds in the brain may reflect neuronal integrity and membrane turnover.[8][9]

This compound: A Stable Isotope Approach to Biomarker Discovery

This compound is a non-radioactive, stable isotope-labeled version of choline chloride. By introducing this tracer into a biological system, researchers can track the fate of choline through various metabolic pathways using techniques like Magnetic Resonance Spectroscopy (MRS) and Mass Spectrometry (MS).[10][11] This approach offers a powerful tool to dynamically assess choline metabolism in vivo, providing a deeper understanding of disease-related metabolic alterations.

The primary advantage of using a stable isotope like 15N is its safety profile, as it does not expose subjects to ionizing radiation. This makes it particularly suitable for longitudinal studies and for use in vulnerable populations. Furthermore, the specificity of detecting the 15N label allows for precise quantification of choline uptake and its conversion into downstream metabolites.[10][11]

Performance Comparison: this compound vs. Alternative Biomarkers

The validation of a new biomarker relies on its performance relative to existing, validated methods. Here, we compare this compound, primarily utilized with MRS and MS, against established imaging techniques that also probe choline metabolism or other disease-specific markers.

Cancer Imaging: Prostate and Lung Cancer

In oncology, particularly for prostate cancer, radiolabeled choline PET/CT has been a valuable tool for detecting recurrent and metastatic disease. However, newer agents like PSMA (Prostate-Specific Membrane Antigen) targeted PET tracers have shown superior performance in many scenarios.

Table 1: Performance Comparison of Choline-based PET and PSMA-PET in Prostate Cancer Recurrence

FeatureRadiolabeled Choline PET/CTPSMA-labeled PET/CT
Detection Rate (Overall) 56% (95% CI: 37-75%)[1][12]78% (95% CI: 70-84%)[1][12]
Detection Rate (PSA ≤ 1 ng/mL) 27% (95% CI: 17-39%)[1][12]54% (95% CI: 43-65%)[1][12]
Median SUVmax (All Lesions) 4.99[2]8.26[2]
Primary Advantage Reflects cell membrane turnover.High sensitivity and specificity for prostate cancer cells.
Limitations Lower detection rates at low PSA levels.Can have physiologic uptake in other tissues.

For lung cancer, FDG-PET is the standard of care for staging. Studies comparing choline PET with FDG-PET have shown that while choline PET can visualize tumors, FDG-PET generally has higher sensitivity, especially for smaller lesions and lymph node metastases.

Table 2: Performance Comparison of Choline-PET and FDG-PET in Thoracic Cancer

Feature11C-Choline PET18F-FDG PET
Primary Tumor Detection All primary tumors detected in one study.All primary tumors detected in one study.
Lymph Node Metastases Detection Inferior to FDG-PET.Superior to Choline-PET.
Brain Metastases Detection Superior to FDG-PET (23/23 vs. 3/23 detected).Inferior to Choline-PET.
Median SUV (Primary Tumors) 1.684.22
Primary Advantage Low background signal in the brain.High glucose uptake in most tumors.
Limitations Lower overall sensitivity for smaller lesions.High physiologic uptake in the brain.

Validating this compound in this context: While direct comparative data for this compound is limited, its use with MRS can provide quantitative concentrations of choline and its metabolites within a tumor, offering a different dimension of information compared to the semi-quantitative SUV from PET. 1H-MRS studies have consistently shown elevated choline peaks in brain tumors, which correlate with tumor grade.[6][13][14] 15N-MRS offers the potential for even greater specificity in tracking the administered choline.

Neurodegenerative Disease: Alzheimer's Disease

In Alzheimer's disease research, biomarkers are crucial for early diagnosis and monitoring disease progression. Amyloid-PET, which detects the hallmark amyloid plaques, is a key diagnostic tool.

Table 3: Performance of Amyloid-PET Tracers in Dementia Evaluation

Feature18F-Florbetaben (FBB)18F-Flutemetamol (FMM)18F-Florapronol (FPN)
Accuracy (Positive vs. Negative Scan) 0.978[3]0.989[3]0.901[3]
Imaging Characteristics Good contrast.High contrast between white and gray matter.Higher striatal uptake in negative scans.[3]
Primary Advantage High accuracy for amyloid plaque detection.High accuracy and good image contrast.High accuracy for amyloid plaque detection.
Limitations Does not directly measure neuronal function.Does not directly measure neuronal function.Does not directly measure neuronal function.

Validating this compound in this context: this compound with MRS can provide insights into neuronal health and membrane metabolism. Studies using 1H-MRS have shown that elevated choline/creatine ratios in certain brain regions can be indicative of Alzheimer's disease.[10] Tracking the metabolism of this compound could offer a more dynamic and specific measure of altered choline homeostasis in the brain, potentially serving as a biomarker for neuronal stress or damage.

Experimental Protocols

Experimental Workflow for In Vivo this compound Metabolic Labeling and Analysis

This generalized protocol outlines the key steps for a preclinical study to validate this compound as a biomarker.

experimental_workflow cluster_preparation Phase 1: Preparation cluster_administration Phase 2: Administration & Labeling cluster_analysis Phase 3: Data Acquisition & Analysis cluster_validation Phase 4: Validation animal_model Select Animal Model (e.g., tumor xenograft, AD model) choline_prep Prepare Sterile This compound Solution administration Administer this compound (e.g., intravenous, intraperitoneal) labeling Allow for In Vivo Metabolic Labeling (Time course) administration->labeling mrs_acquisition In Vivo 15N-MRS Acquisition (Localized spectroscopy) labeling->mrs_acquisition tissue_collection Tissue/Biofluid Collection (e.g., tumor, brain, plasma) labeling->tissue_collection data_quantification Quantify 15N Enrichment and Metabolite Concentrations mrs_acquisition->data_quantification ms_analysis LC-MS/MS Analysis of 15N-labeled Choline Metabolites tissue_collection->ms_analysis ms_analysis->data_quantification comparison Compare with Alternative Biomarker (e.g., PET imaging, histology) data_quantification->comparison correlation Correlate 15N-Choline Metrics with Disease Progression data_quantification->correlation

Caption: A generalized workflow for a preclinical study using this compound.

Detailed Methodologies

1. In Vivo 15N Magnetic Resonance Spectroscopy (MRS):

  • Animal Preparation: Anesthetize the animal and position it within the MRS scanner.

  • Tracer Administration: Infuse a sterile solution of this compound (e.g., 2.5 M solution) intravenously.[1]

  • Localization: Use 1H imaging to define the volume of interest (e.g., tumor or specific brain region).

  • 15N Spectrum Acquisition: Acquire localized 15N spectra over time to track the uptake of 15N-choline and its conversion to metabolites like 15N-phosphocholine.[1]

  • Data Analysis: Quantify the signal intensities of 15N-choline and its metabolites to determine their concentrations and metabolic rates.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Tissue Analysis:

  • Tissue Extraction: Homogenize collected tissues (e.g., tumor, brain) and extract metabolites using a suitable solvent system (e.g., methanol/chloroform).

  • Chromatographic Separation: Separate the choline-containing compounds using a liquid chromatography system.

  • Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer to identify and quantify the 15N-labeled choline and its metabolites based on their mass-to-charge ratio.

  • Data Analysis: Calculate the 15N enrichment in different choline species to determine the extent of metabolic conversion.

Signaling Pathways and Logical Relationships

Choline Metabolism in Cancer

Altered choline metabolism in cancer is a complex process involving multiple enzymes and transporters. The Kennedy pathway is the primary route for phosphatidylcholine synthesis.

choline_metabolism_cancer cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_membrane Cell Membrane Ext_Choline Choline Int_Choline Choline Ext_Choline->Int_Choline Choline Transporters (Upregulated) PCho Phosphocholine (PCho) Int_Choline->PCho Choline Kinase (ChoK) (Upregulated) CDP_Choline CDP-Choline PCho->CDP_Choline PC Phosphatidylcholine (PC) CDP_Choline->PC PC->Int_Choline PLC GPC Glycerophosphocholine (GPC) PC->GPC PLA2 PLD PLD PC->PLD Membrane_PC Membrane Phosphatidylcholine PC->Membrane_PC PLD->PCho PLC PLC Membrane_PC->PC

Caption: Simplified diagram of altered choline metabolism in cancer cells.

Conclusion

This compound presents a promising, non-invasive biomarker for disease research, offering a safe and specific method to probe altered choline metabolism. While direct, large-scale comparative studies with established methods are still emerging, the principles of stable isotope tracing, combined with the wealth of data on altered choline metabolism in diseases like cancer and Alzheimer's, provide a strong rationale for its validation and adoption. The use of 15N-MRS and MS can provide unique, quantitative insights into metabolic fluxes that are complementary to the anatomical and semi-quantitative information provided by traditional imaging techniques. As research continues, this compound is poised to become a valuable tool in the development of novel diagnostics and for monitoring therapeutic responses in a variety of diseases.

References

The Unseen Influence: A Researcher's Guide to the 15N Kinetic Isotope Effect

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle factors that can influence experimental outcomes is paramount. Among these, the kinetic isotope effect (KIE) of heavy atoms like 15N is often overlooked, yet it can be a powerful tool for elucidating reaction mechanisms and a potential source of variation in experimental results. This guide provides an objective comparison of how the 15N KIE manifests in experimental data, supported by quantitative examples and detailed methodologies.

The 15N kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when a naturally abundant 14N atom in a reactant is replaced with its heavier, stable isotope, 15N. This effect arises from the difference in the zero-point vibrational energy of the C-N, N-H, or other nitrogen-containing bonds; the bond to the heavier 15N isotope has a lower zero-point energy, making it stronger and thus requiring more energy to break. Consequently, reactions involving the cleavage of a bond to a 15N atom are typically slower than those with a 14N atom.

The magnitude of the 15N KIE is expressed as the ratio of the reaction rate constant for the 14N-containing substrate (k14) to that of the 15N-containing substrate (k15). A KIE greater than 1 (k14/k15 > 1) is known as a "normal" KIE and indicates that the bond to nitrogen is being broken in the rate-determining step of the reaction. An "inverse" KIE (k14/k15 < 1) is also possible and can provide valuable information about changes in bonding at the transition state.

Impact on Experimental Results: A Comparative Overview

The primary influence of the 15N KIE is on the observed reaction rate. For researchers using 15N-labeled compounds as tracers in metabolic studies or to monitor reaction progress, this can lead to an underestimation of the true reaction velocity if the KIE is not considered. In drug development, where understanding metabolic pathways is critical, the KIE can reveal the rate-limiting steps of drug metabolism by cytochrome P450 enzymes and other drug-metabolizing enzymes.

Quantitative Comparison of 15N Kinetic Isotope Effects

The following table summarizes experimentally determined 15N KIE values for several key enzymatic reactions, illustrating the range of effects that can be observed.

EnzymeSubstrate(s)15N KIE (k14/k15)Significance
Nitric Oxide Reductase Nitric Oxide (NO)1.0086 ± 0.0009A normal KIE indicates that the N-O bond cleavage is at least partially rate-limiting in the reduction of NO to nitrous oxide (N₂O)[1].
Position-specific KIEs:
15Nα (central N in N₂O)1.0072 ± 0.0010
15Nβ (terminal N in N₂O)1.0100 ± 0.0010
Arginase L-Arginine~1.0 (Vmax reduced by 12%)While the Km was unaffected, the Vmax for [6-13C,15N3]-arginine was 12% lower than for the unlabeled substrate, indicating a small KIE on the catalytic step[2].
Nitric Oxide Synthase L-ArginineKM for L-[15N2]arginine: 3.1-4.6 µMThe use of 15N-labeled arginine allows for direct measurement of enzyme activity by quantifying 15N-labeled products[3]. While a direct KIE on Vmax was not reported, the use of the isotope is central to the assay.
Aspartate Aminotransferase L-Aspartate and α-ketoglutarateData not available in searched literature.This enzyme catalyzes a reversible transamination reaction where a 15N KIE would be expected if C-N bond cleavage is rate-limiting.

Experimental Protocols for Measuring the 15N Kinetic Isotope Effect

Accurate determination of the 15N KIE requires precise measurement of isotope ratios in either the reactant or the product at different time points of a reaction. The two most common analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Protocol 1: Competitive 15N KIE Measurement by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is highly sensitive and suitable for a wide range of biological samples. The principle lies in the competitive reaction of a mixture of 14N- and 15N-labeled substrates.

1. Substrate Preparation:

  • Prepare a solution containing a precisely known mixture of the 14N- and 15N-labeled substrate (e.g., a 1:1 molar ratio). The 15N-labeled substrate should have a high isotopic purity (>98%).

2. Enzymatic Reaction:

  • Initiate the enzymatic reaction by adding the enzyme to the substrate mixture in a suitable buffer at a constant temperature.

  • The reaction volume and enzyme concentration should be optimized to ensure measurable substrate conversion over a reasonable time course.

  • It is crucial to perform the reaction under initial velocity conditions (typically <20% substrate consumption) to simplify data analysis.

3. Reaction Quenching and Sample Preparation:

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction immediately. Quenching can be achieved by adding a strong acid (e.g., trichloroacetic acid), a strong base, or an organic solvent, depending on the stability of the analyte and the nature of the enzyme.

  • The unreacted substrate or the product of interest is then purified from the quenched reaction mixture. This can be achieved by solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

4. LC-MS Analysis:

  • Analyze the purified samples by LC-MS. The LC method should be optimized to achieve good chromatographic separation of the analyte from other components.

  • The mass spectrometer should be operated in a mode that allows for precise measurement of the isotope ratios. Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) are suitable for this purpose.

  • For the substrate, monitor the ion signals corresponding to the 14N- (M) and 15N-labeled (M+n) species, where 'n' is the number of 15N labels.

5. Data Analysis:

  • For each time point, determine the ratio of the 15N- to 14N-species (R = [15N]/[14N]).

  • The kinetic isotope effect can be calculated using the following equation for competitive experiments: KIE = log(1 - f) / log(1 - f * Rp/Ro) where:

    • f is the fraction of the reaction completion.

    • Rp is the isotope ratio in the product.

    • Ro is the initial isotope ratio of the substrate.

  • Alternatively, the change in the isotope ratio of the remaining substrate can be used.

Protocol 2: 15N KIE Measurement by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for measuring KIEs, particularly when real-time monitoring of the reaction is feasible.

1. Sample Preparation:

  • Prepare the reaction mixture directly in an NMR tube. This will contain the buffer, the 15N-labeled substrate, and any necessary co-factors.

  • A known concentration of an internal standard is often included for quantification.

2. NMR Data Acquisition:

  • Acquire a series of 1H or 15N NMR spectra over the course of the reaction. For real-time monitoring, a series of 1D spectra are typically acquired at regular intervals.

  • The temperature of the NMR probe must be precisely controlled.

  • Specific pulse programs, such as those for quantitative 15N NMR or 1H NMR with suppression of the water signal, should be employed.

3. Reaction Initiation:

  • The reaction is initiated directly in the NMR tube, often by the addition of the enzyme through the NMR tube cap. Rapid mixing is essential.

4. Data Processing and Analysis:

  • Process the acquired NMR spectra (e.g., Fourier transformation, phasing, and baseline correction).

  • Integrate the signals corresponding to the reactant and product. The change in the integral intensity over time is used to determine the reaction rate.

  • To determine the KIE, two separate experiments are performed: one with the 14N-substrate and one with the 15N-substrate.

  • The reaction rates (k14 and k15) are determined by fitting the concentration vs. time data to the appropriate kinetic model (e.g., first-order or Michaelis-Menten).

  • The KIE is then calculated as the ratio of the rate constants: KIE = k14 / k15.

Visualizing Experimental Workflows

To better understand the practical application of these protocols, the following diagrams illustrate the key steps in measuring the 15N KIE.

KIE_Measurement_Workflow cluster_MS Mass Spectrometry Workflow cluster_NMR NMR Spectroscopy Workflow MS_S1 Prepare 14N/15N Substrate Mixture MS_S2 Initiate Enzymatic Reaction MS_S1->MS_S2 MS_S3 Quench Reaction at Time Points MS_S2->MS_S3 MS_S4 Purify Analyte MS_S3->MS_S4 MS_S5 LC-MS Analysis (Isotope Ratio) MS_S4->MS_S5 MS_S6 Calculate KIE MS_S5->MS_S6 NMR_S1 Prepare Reaction in NMR Tube NMR_S2 Acquire Initial Spectrum (t=0) NMR_S1->NMR_S2 NMR_S3 Initiate Reaction NMR_S2->NMR_S3 NMR_S4 Acquire Time-course Spectra NMR_S3->NMR_S4 NMR_S5 Determine Rates (k14 & k15) NMR_S4->NMR_S5 NMR_S6 Calculate KIE NMR_S5->NMR_S6

Caption: Comparative workflows for measuring the 15N kinetic isotope effect using Mass Spectrometry and NMR Spectroscopy.

Logical Relationships in KIE Interpretation

The interpretation of the 15N KIE provides valuable insights into reaction mechanisms. The following diagram illustrates the logical flow of this interpretation.

KIE_Interpretation Start Measure k14/k15 KIE_gt_1 KIE > 1 (Normal) Start->KIE_gt_1 KIE_eq_1 KIE ≈ 1 Start->KIE_eq_1 KIE_lt_1 KIE < 1 (Inverse) Start->KIE_lt_1 Conclusion1 N-bond cleavage is in or before the rate-determining step. KIE_gt_1->Conclusion1 Conclusion2 N-bond cleavage is not rate-determining. KIE_eq_1->Conclusion2 Conclusion3 Increased bonding/stiffening at N in the transition state. KIE_lt_1->Conclusion3

Caption: Logical flow for interpreting the significance of the measured 15N kinetic isotope effect.

Conclusion

The 15N kinetic isotope effect, while often small, provides a powerful lens through which to examine the intricacies of chemical and enzymatic reactions. For researchers in basic science and drug development, an awareness of the 15N KIE is crucial for two main reasons: firstly, as a sophisticated tool to probe reaction mechanisms and identify rate-limiting steps, and secondly, as a potential source of variation when using 15N-labeled compounds in quantitative studies. By carefully considering the potential for a KIE and employing precise analytical techniques for its measurement, researchers can gain deeper insights into their systems of study and ensure the accuracy and reliability of their experimental results.

References

A Comparative Guide to Choline Chloride-¹⁵N and Other ¹⁵N-Labeled Compounds for Nitrogen Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the precise tracking of nitrogen pathways is fundamental. Stable isotope labeling, particularly with ¹⁵N, offers a powerful tool for elucidating the fate of nitrogenous compounds in vivo. This guide provides a comparative overview of Choline chloride-¹⁵N and other commonly used ¹⁵N-labeled compounds, such as ¹⁵N-amino acids and ¹⁵N-ammonium chloride, for nitrogen tracing studies. While direct comparative studies are limited, this document synthesizes available experimental data to highlight the unique metabolic insights each tracer can provide.

Introduction to ¹⁵N Tracing

Nitrogen-15 (¹⁵N) is a stable, non-radioactive isotope of nitrogen that can be incorporated into various molecules to trace their metabolic journey. By introducing a ¹⁵N-labeled compound into a biological system, researchers can monitor its absorption, distribution, metabolism, and excretion using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows for the quantification of nitrogen flux through various metabolic pathways, providing critical information for understanding nutrient utilization, protein synthesis, and the pathophysiology of various diseases.

Commonly used ¹⁵N-labeled tracers include:

  • Choline chloride-¹⁵N: A quaternary ammonium salt, choline is a vital nutrient involved in neurotransmitter synthesis, cell membrane structure, and methyl group metabolism.[1] ¹⁵N-labeling of choline allows for the specific tracking of the choline nitrogen's fate.

  • ¹⁵N-Labeled Amino Acids (e.g., ¹⁵N-Glycine, ¹⁵N-Glutamine): As the building blocks of proteins, labeled amino acids are invaluable for studying protein synthesis, degradation, and amino acid metabolism.

  • ¹⁵N-Ammonium Chloride (¹⁵NH₄Cl): A simple nitrogen source, ¹⁵NH₄Cl is useful for studying central nitrogen metabolism, including urea synthesis and the incorporation of ammonia into amino acids.

Comparative Analysis of ¹⁵N Tracers

The choice of a ¹⁵N tracer depends on the specific research question and the metabolic pathways of interest. Below is a comparison of Choline chloride-¹⁵N with other common ¹⁵N tracers, based on available data from various studies.

Table 1: Overview of Common ¹⁵N Tracers for Nitrogen Tracing

TracerChemical FormulaKey ApplicationsPrimary Metabolic Pathways Traced
Choline chloride-¹⁵N C₅H₁₄ClNO-¹⁵NNeurotransmitter synthesis, phospholipid metabolism, one-carbon metabolismAcetylcholine synthesis, phosphatidylcholine synthesis, betaine synthesis
¹⁵N-Ammonium Chloride ¹⁵NH₄ClUrea cycle function, central nitrogen metabolism, amino acid synthesisUrea synthesis, glutamine/glutamate synthesis, transamination reactions
¹⁵N-Glycine C₂H₅NO₂-¹⁵NPurine and glutathione synthesis, protein synthesisDe novo purine synthesis, glutathione synthesis, serine synthesis

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of nitrogen tracing studies. Below are representative experimental protocols for the administration of different ¹⁵N tracers in animal models.

Protocol 1: Representative Protocol for Oral Administration of ¹⁵N-Ammonium Chloride in Humans

This protocol is based on a study monitoring the incorporation of ¹⁵N into plasma amino acids and urea.

  • Subject Preparation: Healthy human volunteers are fasted overnight.

  • Tracer Administration: ¹⁵N-Ammonium chloride is administered orally in equal hourly aliquots for a duration of 6-12 hours.

  • Sample Collection: Venous blood and urine samples are collected serially throughout the administration period.

  • Sample Processing: Plasma is separated from blood samples. Both plasma and urine are stored at -80°C until analysis.

  • ¹⁵N Enrichment Analysis: Plasma amino acids and urea, as well as urinary ammonia and urea, are derivatized for analysis by gas chromatography-mass spectrometry (GC-MS) to determine ¹⁵N enrichment.[2]

Protocol 2: Representative Protocol for Intraperitoneal Administration of D₉-Choline Chloride in Neonatal Rats

While this study used a deuterium-labeled tracer, the protocol for administration and tissue collection is relevant for a ¹⁵N-choline chloride study.

  • Animal Model: 14-day old neonatal Sprague-Dawley rats.

  • Tracer Administration: D₉-Choline chloride is administered via intraperitoneal injection at a dose of 50 mg/kg body weight.

  • Time Points: Animals are sacrificed at 1.5, 6, and 24 hours post-injection.

  • Tissue Collection: Blood, liver, lungs, and brain are collected. Tissues are immediately frozen in liquid nitrogen.

  • Sample Processing: Plasma is separated from blood. Tissues are homogenized for metabolite extraction.

  • Metabolite Analysis: Choline and its metabolites are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Quantitative Data Comparison

The following tables summarize quantitative data from separate studies using different ¹⁵N tracers. It is critical to note that the data were generated in different species and under different experimental conditions, so direct comparisons should be made with caution.

Table 2: Tissue Distribution of ¹⁵N from ¹⁵N-Chlorocholine Chloride in Laying Hens

Data from a study where laying hens were fed diets containing varying concentrations of ¹⁵N-labeled chlorocholine chloride (¹⁵N-CCC).

TissueRelative ¹⁵N Enrichment (δ¹⁵N-ex)
BloodHighest
Breast MeatIntermediate
Thigh MeatLowest

This study indicates that following oral administration, the nitrogen from a choline-related compound is distributed throughout the body, with the highest concentration observed in the blood, suggesting its transport to various tissues.[4]

Table 3: ¹⁵N Enrichment in Human Plasma Metabolites after Oral ¹⁵NH₄Cl Administration

Data from a study where human volunteers were given an oral load of ¹⁵NH₄Cl over 6 hours.

MetaboliteRelative ¹⁵N Enrichment
ArginineHigh
UreaHigh
GlutamineHigh
Essential Amino Acids (Phe, Lys, His)No significant enrichment

This data demonstrates that the nitrogen from ammonia is readily incorporated into non-essential amino acids and urea, reflecting the activity of the urea cycle and amino acid synthesis pathways.[2]

Table 4: Distribution of D₉-Choline Metabolites in Neonatal Rat Tissues at 1.5 Hours Post-Injection

This table shows the percentage of the administered D₉-choline that was found as D₉-phosphatidylcholine (PC) and D₉-betaine in various tissues.

Tissue% of Administered D₉-Choline as D₉-PC% of Administered D₉-Choline as D₉-Betaine
Liver, Lung, Brain (combined)15.1 ± 1.3%9.9 ± 1.2%

These findings illustrate the rapid uptake and metabolism of choline into its major functional derivatives, phosphatidylcholine (important for cell membranes) and betaine (involved in methyl group donation).[3]

Metabolic Pathways and Experimental Workflows

Visualizing the metabolic fate of these tracers and the experimental process is crucial for understanding the data.

Choline Metabolic Pathways

The nitrogen from choline can enter several key metabolic pathways.

choline Choline-¹⁵N acetylcholine Acetylcholine-¹⁵N choline->acetylcholine Acetylation phosphocholine Phosphocholine-¹⁵N choline->phosphocholine Phosphorylation betaine Betaine choline->betaine Oxidation phosphatidylcholine Phosphatidylcholine-¹⁵N phosphocholine->phosphatidylcholine cluster_0 Experimental Phase cluster_1 Analytical Phase tracer ¹⁵N-Labeled Tracer Administration (e.g., Oral, IV, IP) animal Animal Model (e.g., Mouse, Rat) tracer->animal collection Sample Collection (Blood, Tissues, Urine) animal->collection processing Sample Processing (Extraction, Derivatization) collection->processing Transfer analysis Mass Spectrometry (GC-MS, LC-MS/MS) processing->analysis data Data Analysis (¹⁵N Enrichment, Flux Calculation) analysis->data

References

Evaluating the performance of different analytical platforms for 15N-labeled compound analysis.

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of analytical platforms is crucial for researchers, scientists, and drug development professionals working with 15N-labeled compounds. The choice of platform significantly impacts the quality and type of data obtained, from tracing metabolic pathways to elucidating protein structures. This guide provides a detailed comparison of the primary analytical technologies, supported by experimental data and protocols, to aid in selecting the most suitable method for specific research needs.

The primary analytical platforms for 15N-labeled compound analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[] MS-based techniques, including Isotope Ratio Mass Spectrometry (IRMS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), are favored for their high sensitivity and quantitative precision.[2][3] NMR spectroscopy, on the other hand, offers detailed structural and functional information without sample destruction.[4][5]

Performance Comparison of Analytical Platforms

The selection of an analytical platform depends on the specific requirements of the study, such as the need for quantitative precision, structural information, or high throughput. The following table summarizes the key performance metrics of the major platforms used for 15N-labeled compound analysis.

FeatureIsotope Ratio Mass Spectrometry (IRMS)Gas Chromatography-MS (GC-MS)Liquid Chromatography-MS (LC-MS)Nuclear Magnetic Resonance (NMR)
Primary Measurement Precise ¹⁵N/¹⁴N ratio (δ¹⁵N)[6]Mass-to-charge ratio of fragmentsMass-to-charge ratio of ionsNuclear spin properties[4]
Typical Precision Very High (<0.2‰)[7]Moderate to HighModerate to HighModerate
Sensitivity High (ng range)[8]High (pg-fg range)Very High (fg range)[3]Low (mg-µg range)[9]
Sample Throughput High (~10 min per sample)[8]High (Up to 100 samples/day)[10]HighLow (minutes to hours per sample)
Compound Volatility Not required (uses combustion)Requires volatile/derivatized compounds[11]Not required[11]Not required
Compound Polarity N/ABest for non-polar/low-polarity[11]Ideal for polar compounds[11]Broad applicability
Structural Info NoneLimited (fragmentation patterns)Limited (fragmentation patterns)Extensive (molecular connectivity)[12][13]
Key Application Bulk isotope enrichment, metabolic flux[14]Metabolomics, amino acid analysis[15]Proteomics, drug metabolism[2][16]Structural biology, in-vivo studies[12][17]

Experimental Protocols

Detailed and standardized methodologies are critical for obtaining reproducible and accurate results. Below are protocols for key experiments in 15N-labeled analysis.

Protocol for Biosynthetic 15N Labeling of Proteins in E. coli

This protocol is a standard method for producing uniformly 15N-labeled proteins for analysis by NMR or MS.[12][18]

Materials:

  • M9 minimal media components

  • ¹⁵NH₄Cl (Ammonium Chloride, >99% purity)[19]

  • Glucose (20% sterile solution)

  • 1M MgSO₄ (sterile)

  • Trace elements and vitamins solution (sterile)[18]

  • E. coli strain (e.g., BL21(DE3)) transformed with the plasmid of interest

  • Appropriate antibiotic

Procedure:

  • Pre-culture Preparation: Inoculate 5 mL of rich media (e.g., 2xTY) with a single colony of freshly transformed E. coli. Grow at 37°C with shaking until the culture is dense.[18]

  • Starter Culture: In the late afternoon, inoculate 50 mL of M9 minimal media containing standard ¹⁴NH₄Cl and the appropriate antibiotic with the pre-culture (1:100 dilution). Grow overnight at 37°C.

  • Main Culture Growth: The next day, inoculate 1 L of M9 minimal media prepared with 1g of ¹⁵NH₄Cl as the sole nitrogen source. Use the overnight starter culture for inoculation.[18]

  • Induction: Grow the main culture at 37°C with vigorous shaking. Monitor the optical density at 600 nm (OD₆₀₀). When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Harvesting: Continue to grow the culture for another 3-5 hours at 30°C or overnight at 18°C. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Verification: The expressed protein can be purified and the labeling efficiency (>95%) should be verified by mass spectrometry.[20]

Protocol for Sample Preparation for GC-MS Amino Acid Analysis

Amino acids are not volatile and require derivatization to be analyzed by GC-MS. The esterification followed by trifluoroacetylation method is commonly recommended for nitrogen isotope analysis.[15]

Materials:

  • Hydrolyzed protein sample (containing free amino acids)

  • 3 M HCl in 2-propanol

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM)

  • Nitrogen gas supply for drying

Procedure:

  • Drying: Evaporate the aqueous sample containing amino acids to complete dryness under a stream of nitrogen gas.

  • Esterification: Add 100 µL of 3 M HCl in 2-propanol. Cap the vial tightly and heat at 110°C for 60 minutes. After cooling, evaporate the reagent under nitrogen gas.

  • Trifluoroacetylation: Add 50 µL of DCM and 50 µL of TFAA to the dried residue. Cap the vial and heat at 150°C for 10 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system. The resulting N-trifluoroacetyl, O-isopropyl derivatives are volatile and can be separated on a standard GC column.[15]

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes in 15N analysis. The following sections provide DOT language scripts for generating such diagrams.

General Workflow for 15N Metabolic Labeling and Analysis

This workflow outlines the key steps in a typical quantitative proteomics or metabolomics experiment using stable isotope labeling.

G cluster_sample_prep Sample Preparation & Labeling cluster_processing Sample Processing cluster_analysis Analytical Platforms cluster_data Data Analysis A Control Sample (Natural Abundance ¹⁴N) C Cell Culture / Organism Growth A->C B Experimental Sample (¹⁵N Enriched Media) B->C D Harvest Cells / Tissues C->D E Combine Samples (1:1 Ratio) D->E F Protein Extraction & Proteolytic Digestion E->F G Metabolite Extraction E->G H LC-MS/MS Analysis (Proteomics) F->H I GC-MS or LC-MS Analysis (Metabolomics) G->I J Peptide/Protein Identification H->J K Quantification (¹⁴N/¹⁵N Ratio) I->K J->K L Pathway Analysis K->L

General workflow for a ¹⁵N stable isotope labeling experiment.
Tracing Nitrogen Flow in Glutamine Metabolism

15N-labeled glutamine is frequently used to trace nitrogen metabolism in various biological systems, including cancer cells, to understand how nitrogen is incorporated into other essential molecules like nucleotides and other amino acids.[4]

G Gln_15N Glutamine (¹⁵N-labeled) Glu Glutamate Gln_15N->Glu Glutaminase Asn Asparagine Gln_15N->Asn Nucleotides Nucleotides (Purines, Pyrimidines) Gln_15N->Nucleotides Donates Amide Nitrogen (¹⁵N transfer) aKG α-Ketoglutarate Glu->aKG Glutamate Dehydrogenase invis1 Glu->invis1 Asp Aspartate Asp->Asn Asparagine Synthetase (¹⁵N from Gln) Other_AA Other Amino Acids invis1->Asp Transaminases (¹⁵N transfer) invis1->Other_AA Transaminases (¹⁵N transfer)

References

Safety Operating Guide

Proper Disposal of Choline Chloride-15N: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the safe and compliant disposal of choline chloride-15N, a non-hazardous, stable isotope-labeled compound.

Choline chloride, in its standard and isotopically labeled forms, is not classified as a hazardous substance.[1][2] The presence of the stable isotope ¹⁵N does not alter the chemical properties of the molecule in a way that would necessitate special disposal protocols beyond those for standard choline chloride.[3][] Unlike radioactive isotopes, stable isotopes do not emit radiation, and therefore, no additional precautions for radioactivity are required.[3]

Immediate Safety and Handling Information

Before disposal, ensure proper personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat.[1] In case of a spill, sweep up solid material or absorb liquids with an inert material like sand or vermiculite, and place it in a suitable container for disposal.[1][5] Avoid generating dust.[1]

Disposal Procedures for this compound

The primary principle for the disposal of this compound is to handle it as non-hazardous chemical waste, always in accordance with local, regional, and national regulations.[5][6]

Step 1: Waste Identification and Segregation

  • Identify the Waste Stream: Determine if the waste is solid this compound, a solution of this compound, or contaminated labware (e.g., empty containers, gloves, weighing boats).

  • Segregate from Hazardous Waste: It is crucial to keep this compound waste separate from hazardous waste streams to avoid unnecessary and costly disposal procedures. Do not mix with other chemical wastes.

Step 2: Containerization

  • Solid Waste:

    • Place solid this compound waste in a clearly labeled, sealed container.[1]

    • Original containers are suitable for the disposal of unused product.

  • Aqueous Solutions:

    • While choline chloride is biodegradable and has low aquatic toxicity, direct discharge to drains or waterways should be avoided to prevent potential environmental impact from large or frequent releases.[1][6][7]

    • Collect aqueous solutions in a sealable, non-reactive container (e.g., high-density polyethylene).

  • Contaminated Labware:

    • Handle contaminated packages and labware in the same manner as the substance itself.[6] Place items such as gloves, weighing paper, and empty containers in a designated solid waste container.

Step 3: Labeling

  • Clearly label the waste container with "this compound Waste (Non-Hazardous)" and indicate the contents (e.g., solid, aqueous solution). Proper labeling is essential for waste management personnel.

Step 4: Final Disposal

  • Consult your institution's Environmental Health and Safety (EH&S) department or the local waste disposal authority for specific procedures for non-hazardous chemical waste.[6][7]

  • Product solutions may be suitable for treatment in a wastewater treatment plant, but this requires prior acceptance from the plant.[1]

  • Solid waste, such as the powder form or absorbed solutions, should be landfilled at a licensed facility.[1]

Quantitative Data Summary

PropertyValue
Acute Oral Toxicity (LD50, rat) 4670 & 7330 mg/kg[5]
Aquatic Toxicity (Fish, 96 hr LC50) >10,000 mg/L (Leuciscus idus)[5], >100 mg/L[1]
Aquatic Toxicity (Daphnia magna, 48 hr EC50) 500 mg/L[5], 349 mg/L[1]
Bioaccumulation Potential (Log Kow) -3.77[1]
Biodegradability Readily biodegradable[1][7]
Transport Classification Not subject to transport regulations (IMDG, IATA, ADR/RID)[6][7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste waste_type Identify Waste Form start->waste_type solid_waste Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Aqueous Solution waste_type->liquid_waste Liquid container_solid Place in a sealed, labeled container for non-hazardous solid waste. solid_waste->container_solid container_liquid Collect in a sealed, labeled container for non-hazardous aqueous waste. liquid_waste->container_liquid consult_ehs Consult Institutional EH&S and Local Regulations container_solid->consult_ehs container_liquid->consult_ehs landfill Dispose as Non-Hazardous Solid Waste (Landfill) consult_ehs->landfill Solid wastewater Dispose via approved Wastewater Treatment or EH&S pickup consult_ehs->wastewater Liquid end End of Process landfill->end wastewater->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Choline chloride-15N

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Choline chloride-15N. The following procedures are designed to ensure the safe handling and disposal of this stable isotope-labeled compound, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Situation Required PPE Rationale
Weighing and preparing solutions (Solid Form) - Safety glasses with side shields- Nitrile gloves- Lab coat- Dust mask or respirator (if ventilation is inadequate or dust is generated)- Protects eyes from airborne particles.[1][2]- Prevents skin contact.[1][2]- Protects clothing and skin from spills.[3][4]- Avoids inhalation of fine particles.[1][5]
Handling solutions of this compound - Safety glasses with side shields- Nitrile gloves- Lab coat- Protects eyes from splashes.[6][7]- Prevents skin contact with the solution.[6][7]- Protects clothing and skin from spills.[4][8]
Cleaning Spills - Safety glasses or goggles- Nitrile gloves (consider double gloving)- Lab coat- Dust mask or respirator (for solid spills)- Provides enhanced eye protection from splashes or dust.[1][6]- Offers additional protection during cleanup of potentially contaminated surfaces.[4]- Protects clothing from contamination.[1][4]- Prevents inhalation of aerosolized powder.[1][5]
Disposal of Waste - Safety glasses- Nitrile gloves- Lab coat- Protects eyes from splashes during waste handling.- Prevents skin contact with contaminated waste.- Protects clothing from contamination.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for safety and maintaining sample integrity.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2] Keep the container tightly sealed.[1] Recommended storage temperature is typically between 15-25°C.[9][10]

Preparation and Handling
  • Work Area: Conduct all handling procedures in a well-ventilated area, such as a chemical fume hood, especially when working with the solid form to avoid dust generation.[1]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the handling area.[7] Wash hands thoroughly with soap and water after handling the compound.[1]

  • Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation. Use appropriate tools to handle the substance and avoid creating dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Spill Management
  • Minor Spills (Solid): For small spills, carefully sweep or vacuum the material, avoiding dust generation.[1] Use a vacuum cleaner equipped with a HEPA filter.[5] Place the collected material in a sealed, labeled container for disposal.[1]

  • Minor Spills (Liquid): For liquid spills, absorb the material with an inert absorbent material like vermiculite or sand.[6][7] Collect the absorbed material into a labeled container for disposal.

  • Major Spills: In the event of a large spill, evacuate the area and alert the appropriate safety personnel.[1]

  • Decontamination: Clean the spill area with water and a suitable detergent.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Waste Identification
  • Solid Waste: Includes contaminated gloves, weigh boats, paper towels, and any spilled solid material.

  • Liquid Waste: Includes unused solutions and rinsates from cleaning contaminated glassware.

  • Empty Containers: Original containers that have been emptied.

Waste Segregation and Collection
  • Segregation: Do not mix this compound waste with other waste streams unless permitted by your institution's waste management guidelines.

  • Collection:

    • Place solid waste in a clearly labeled, sealed, and durable plastic bag or container.

    • Collect liquid waste in a compatible, leak-proof, and clearly labeled waste container.

    • Rinse empty containers three times with a suitable solvent. Collect the rinsate as liquid waste.

Final Disposal
  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

  • Labeling: Ensure all waste containers are accurately labeled with the contents, including the fact that it contains a 15N-labeled compound.

Visual Workflows

The following diagrams illustrate the key processes for handling and disposing of this compound.

G Figure 1: Handling Workflow for this compound A Receiving and Inspection B Storage in Cool, Dry, Well-Ventilated Area A->B C Preparation in Ventilated Area (Fume Hood) B->C D Weighing and Solution Preparation C->D E Experimental Use D->E F Spill? E->F G Follow Spill Management Protocol F->G Yes H Waste Generation F->H No G->H I Segregate and Collect Waste H->I J Final Disposal via EHS I->J

Figure 1: Handling Workflow for this compound

G Figure 2: Disposal Decision Process A Waste Generated B Identify Waste Type A->B C Solid Waste (Gloves, etc.) B->C D Liquid Waste (Solutions, Rinsate) B->D E Empty Containers B->E F Seal in Labeled Bag/Container C->F G Collect in Labeled Waste Bottle D->G H Triple Rinse, Collect Rinsate E->H J Store for EHS Pickup F->J G->J I Dispose of as Solid Waste H->I I->J K Consult Institutional and Local Regulations J->K

Figure 2: Disposal Decision Process

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Choline chloride-15N
Reactant of Route 2
Reactant of Route 2
Choline chloride-15N

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.